6-Methyl-2,4-heptanedione
Description
Properties
IUPAC Name |
6-methylheptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)4-8(10)5-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOYJSFRIASIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062768 | |
| Record name | 2,4-Heptanedione, 6-methyl- | |
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Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 6-Methyl-2,4-heptanedione | |
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CAS No. |
3002-23-1 | |
| Record name | 6-Methyl-2,4-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Heptanedione, 6-methyl- | |
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| Record name | 6-Methyl-2,4-heptanedione | |
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| Record name | 2,4-Heptanedione, 6-methyl- | |
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| Record name | 2,4-Heptanedione, 6-methyl- | |
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| Record name | 6-methylheptane-2,4-dione | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.176 | |
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| Record name | 2,4-HEPTANEDIONE, 6-METHYL- | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 6-Methyl-2,4-heptanedione
Abstract
This technical guide provides a comprehensive overview of 6-methyl-2,4-heptanedione, a significant β-diketone derivative. The document is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development. It delves into the primary synthetic route via the Claisen condensation, elucidating the mechanistic principles that govern the reaction's efficiency and success. A core focus is placed on the compound's defining characteristic: keto-enol tautomerism, which is explored through spectroscopic analysis and theoretical principles. Furthermore, this guide outlines the key applications of this compound as a versatile precursor in the synthesis of heterocyclic compounds and as a potent chelating agent. The content is grounded in authoritative scientific literature, featuring detailed experimental protocols, quantitative data summaries, and explanatory diagrams to ensure both technical accuracy and practical utility.
Introduction: The Significance of β-Diketones
β-Diketones (or 1,3-diketones) are a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This unique structural motif imparts a rich and versatile reactivity, making them invaluable intermediates in organic synthesis.[1] Their utility stems primarily from two key features: the acidity of the α-hydrogen on the central carbon and a pronounced tendency to exist in equilibrium with their enol tautomers.[2] This keto-enol tautomerism is not merely a structural curiosity; it is the cornerstone of their chemical behavior, influencing their roles as nucleophiles, precursors to complex heterocycles, and powerful ligands for metal ions.[2][3]
This compound, also known as isovalerylacetone, is a prime exemplar of this class. Its asymmetrical structure provides a versatile scaffold for further chemical modification. Understanding its synthesis and fundamental properties is crucial for leveraging its full potential in areas ranging from medicinal chemistry, where it serves as a building block for bioactive molecules, to materials science, where its metal complexes can function as catalysts.[4] This guide will provide the foundational knowledge required to confidently synthesize, characterize, and apply this important compound.
Synthesis of this compound: A Mechanistic Approach
The most prevalent and efficient method for synthesizing β-diketones, including this compound, is the Crossed Claisen Condensation .[5] This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[6] For the synthesis of this compound, the reactants are typically acetone and an ester of isovaleric acid, such as methyl isovalerate.
The Causality Behind the Claisen Condensation
The success of the Claisen condensation hinges on the careful selection of reactants and base to drive the reaction forward.[7]
-
Enolate Formation: The reaction is initiated by the deprotonation of an α-hydrogen from the ketone (acetone) by a strong, non-nucleophilic base.[8] The choice of base is critical; sodium hydride (NaH) or sodium amide (NaNH₂) are often preferred over alkoxides like sodium ethoxide.[9] This is because alkoxides can participate in unwanted side reactions with the ester. The resulting enolate is a potent nucleophile, stabilized by resonance.
-
Nucleophilic Attack: The acetone enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the methyl isovalerate. This forms a tetrahedral intermediate.[6]
-
Elimination and Irreversible Deprotonation: The intermediate collapses, eliminating the methoxide leaving group to form the β-diketone product.[7] The reaction is driven to completion by a final, crucial step: the newly formed β-diketone is significantly more acidic (pKa ≈ 9-11) than the starting ketone (acetone, pKa ≈ 19). The alkoxide byproduct or remaining base immediately deprotonates the central methylene carbon of the product, forming a highly resonance-stabilized enolate anion.[10] This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.[9] An acidic workup is required in the final step to neutralize this enolate and isolate the neutral β-diketone product.[7]
The overall workflow can be visualized as follows:
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure product identity and purity.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or THF
-
Acetone (dried over molecular sieves)
-
Methyl isovalerate
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and add anhydrous diethyl ether.
-
Enolate Formation: While stirring, add dried acetone (1.0 eq) dropwise to the NaH suspension at a rate that maintains a gentle reflux. Rationale: This controlled addition prevents an exothermic runaway and ensures complete formation of the sodium enolate.
-
Condensation: After the addition of acetone is complete and hydrogen evolution has ceased, add methyl isovalerate (1.0 eq) dropwise from the dropping funnel. Reflux the mixture for 2-3 hours to ensure the reaction goes to completion.
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously add 10% HCl dropwise to neutralize the excess base and protonate the product enolate until the aqueous layer is acidic (test with pH paper). Rationale: The acidic workup is essential to isolate the neutral β-diketone from its salt form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a colorless to faint yellow liquid. Purify the crude this compound by vacuum distillation.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Physicochemical Properties and Characterization
The properties of this compound are dominated by its ability to undergo keto-enol tautomerism.
Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a keto form and an enol (alkene-alcohol) form.[11] For most simple ketones, the equilibrium heavily favors the more stable keto form. However, for β-diketones, the enol form is significantly stabilized by two factors:
-
Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system.[12]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-aromatic ring.[13]
This equilibrium is highly solvent-dependent. Non-polar solvents favor the hydrogen-bonded enol form, while polar, protic solvents can disrupt the intramolecular hydrogen bond, shifting the equilibrium towards the keto form.[14]
Spectroscopic Data
The keto-enol tautomerism is readily observed in the compound's spectroscopic data. The presence of both forms in solution results in a mixture of signals.
| Property | Value / Observation | Rationale / Interpretation |
| Molecular Formula | C₈H₁₄O₂[15] | - |
| Molecular Weight | 142.20 g/mol [15] | - |
| Appearance | Colorless to faint yellow liquid | - |
| Density | 0.92 g/mL at 25 °C | - |
| ¹H NMR | δ ~16 ppm (s, 1H, enolic OH) | Highly deshielded proton due to strong intramolecular H-bonding. |
| δ ~5.5 ppm (s, 1H, vinylic H) | Signal for the C-H proton on the double bond of the enol form.[16] | |
| δ ~3.6 ppm (s, 2H, -CH₂-) | Signal for the central methylene protons of the keto form.[16] | |
| δ ~2.2-0.9 ppm (m, 10H) | Overlapping signals for the isobutyl and methyl protons in both tautomers.[16] | |
| ¹³C NMR | δ ~200-205 ppm | Carbonyl carbons of the keto form. |
| δ ~190 ppm | Carbonyl and enolic carbons of the enol form. | |
| δ ~100 ppm | Central vinylic carbon (-CH=) of the enol form. | |
| δ ~58 ppm | Central methylene carbon (-CH₂-) of the keto form. | |
| IR (Infrared) | 3400-2400 cm⁻¹ (broad) | Very broad O-H stretch from the enol, indicative of strong H-bonding. |
| ~1725 cm⁻¹ (sharp) | C=O stretch of the keto form. | |
| ~1600 cm⁻¹ (strong) | Conjugated C=O stretch and C=C stretch of the enol form. |
Applications in Research and Development
The unique reactivity of this compound makes it a valuable tool for synthetic chemists.
Precursor for Heterocyclic Synthesis
β-Diketones are cornerstone building blocks for a vast array of heterocyclic compounds.[17] The 1,3-dicarbonyl moiety can react with binucleophilic reagents to form five- and six-membered rings, which are common scaffolds in pharmaceuticals.[18][19] For example:
-
Pyrazoles: Reaction with hydrazine (H₂NNH₂) yields substituted pyrazoles.
-
Isoxazoles: Reaction with hydroxylamine (H₂NOH) yields substituted isoxazoles.
-
Pyrimidines: Reaction with urea or amidines yields substituted pyrimidines.
These reactions are foundational in drug discovery, as these heterocyclic cores are present in numerous bioactive agents.[20]
Metal Chelating Agent
The enolate form of this compound acts as a powerful bidentate ligand, capable of forming stable six-membered chelate rings with a wide variety of metal ions.[2] This process, known as chelation, involves the coordination of both oxygen atoms to a central metal cation.[21]
These metal complexes have diverse applications:
-
Catalysis: Transition metal complexes can serve as catalysts in organic reactions, such as oxidations and polymerizations.[4]
-
Metal Extraction: The ability to form neutral, organic-soluble complexes allows for the selective extraction of metal ions from aqueous solutions.
-
Precursors for Materials: Metal β-diketonates can be used as precursors in chemical vapor deposition (CVD) or sol-gel processes to create metal oxide thin films and nanoparticles.
The formation of these stable complexes is a direct consequence of the favorable thermodynamics of creating the six-membered chelate ring.[22]
Conclusion
This compound is more than a simple dicarbonyl compound; it is a highly versatile and reactive intermediate whose utility is fundamentally linked to its keto-enol tautomerism. A thorough understanding of its synthesis via the Claisen condensation provides the ability to produce it efficiently, while an appreciation for its spectroscopic properties allows for its unambiguous characterization. For researchers in organic synthesis and drug development, this compound serves as a key building block for constructing complex molecular architectures, particularly heterocycles, and as a robust chelating agent for a multitude of applications in catalysis and materials science. This guide provides the essential, field-tested knowledge to harness the full potential of this valuable chemical scaffold.
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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-2,4-heptanedione
Prepared by: Gemini, Senior Application Scientist
Abstract
6-Methyl-2,4-heptanedione, a β-diketone also known as isovalerylacetone, is a molecule of significant interest in synthetic chemistry.[1][2] Its utility as a precursor in the synthesis of various organic compounds, including heterocyclic systems and dual-activity therapeutic agents, necessitates a thorough understanding of its structural properties.[1] This guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the intricacies of its keto-enol tautomerism, a defining characteristic of β-dicarbonyl compounds, and elucidate its mass spectral fragmentation patterns. This document is intended for researchers, scientists, and professionals in drug development who require a detailed, field-proven understanding of this compound's spectroscopic behavior.
Introduction: The Duality of this compound
This compound (C₈H₁₄O₂) is an aliphatic β-diketone with a molecular weight of 142.20 g/mol .[2][3] Its structure consists of a heptane chain with carbonyl groups at positions 2 and 4, and a methyl branch at position 6. The defining feature of β-diketones is their existence as a dynamic equilibrium of two constitutional isomers: a keto form and an enol form.[4] This phenomenon, known as keto-enol tautomerism, is fundamental to the reactivity and physical properties of the molecule and is readily investigated by spectroscopic methods.[5][6]
The equilibrium between these two forms is sensitive to environmental factors such as solvent polarity and temperature, making its study crucial for predicting chemical behavior in various reaction conditions.[7][8] NMR spectroscopy is an exceptionally powerful tool for both identifying and quantifying the keto and enol tautomers in solution, as the rate of interconversion is typically slow on the NMR timescale.[7] Mass spectrometry, on the other hand, provides unequivocal confirmation of the molecular weight and offers profound structural insights through the analysis of fragmentation patterns.
Keto-Enol Tautomerism
The tautomeric equilibrium involves the migration of a proton and the shifting of bonding electrons. The keto form contains two distinct carbonyl groups, while the enol form features a carbon-carbon double bond and a hydroxyl group, which is stabilized by an intramolecular hydrogen bond.
Caption: Keto-Enol Tautomerism of this compound.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through fragmentation. When a this compound molecule enters the ion source, it is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M⁺•).[9] This radical cation subsequently undergoes a series of fragmentation reactions to produce a unique mass spectrum.[10]
The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 142, confirming its molecular weight. The fragmentation of the molecular ion is governed by the stability of the resulting fragments, with cleavages adjacent to the carbonyl groups being particularly favorable.
Major Fragmentation Pathways
The primary fragmentation events involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The stability of the resulting acylium ions and carbocations dictates the relative abundance of the fragment peaks.
Caption: Proposed EI-MS Fragmentation of this compound.
Interpretation of Key Fragments
| m/z | Proposed Ion Structure | Formula | Interpretation |
| 142 | [(CH₃)₂CHCH₂COCH₂COCH₃]⁺• | [C₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 127 | [(CH₃)₂CHCH₂COCH₂CO]⁺ | [C₇H₁₁O₂]⁺ | Loss of a terminal methyl radical (•CH₃) from the acetyl group. |
| 99 | [(CH₃)₂CHCH₂CO]⁺ | [C₅H₉O]⁺ | α-cleavage between C4 and C5, loss of acetyl radical. |
| 85 | [CH₃COCH₂CO]⁺ | [C₄H₅O₂]⁺ | α-cleavage between C5 and C6, loss of isobutyl radical. |
| 57 | [(CH₃)₂CHCH₂]⁺ | [C₄H₉]⁺ | Formation of a stable secondary isobutyl carbocation. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Formation of the highly stable acetyl cation; often the base peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, particularly for characterizing the keto-enol tautomerism. The spectra typically show two distinct sets of signals corresponding to the keto and enol forms, allowing for their unambiguous identification and quantification.[7]
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The relative ratio of the keto and enol forms can be calculated by comparing the integration of characteristic peaks, such as the methylene protons (-CH₂-) in the keto form and the vinylic proton (=CH-) in the enol form.[4][7]
Predicted ¹H NMR Data (in CDCl₃)
| Structure | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Keto Form | H-1 (CH₃) | ~0.9 | Doublet | 6H |
| H-3 (CH₃) | ~2.1 | Singlet | 3H | |
| H-5 (CH₂) | ~2.2 | Doublet | 2H | |
| H-6 (CH) | ~2.3 | Multiplet | 1H | |
| H-7 (CH₂) | ~3.5 | Singlet | 2H | |
| Enol Form | H-1 (CH₃) | ~0.9 | Doublet | 6H |
| H-3 (CH₃) | ~2.0 | Singlet | 3H | |
| H-5 (CH) | ~5.5 | Singlet | 1H | |
| H-6 (CH) | ~2.1 | Multiplet | 1H | |
| H-7 (CH₂) | ~2.0 | Doublet | 2H | |
| Enolic OH | ~15-16 | Broad Singlet | 1H |
Causality: The methylene protons at H-7 in the keto form are positioned between two electron-withdrawing carbonyl groups, causing a significant downfield shift to ~3.5 ppm. In the enol form, the vinylic proton at H-5 appears around 5.5 ppm, a characteristic region for protons on a carbon-carbon double bond. The enolic hydroxyl proton is highly deshielded due to strong intramolecular hydrogen bonding, resulting in a chemical shift far downfield (~15-16 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of two tautomers is also evident here, with distinct signals for the carbonyl carbons in the keto form and the vinylic carbons in the enol form.
Predicted ¹³C NMR Data (in CDCl₃)
| Structure | Assignment | Chemical Shift (δ, ppm) |
| Keto Form | C-1 (CH₃) | ~22.5 |
| C-2 (C=O) | ~203 | |
| C-3 (CH₃) | ~30.0 | |
| C-4 (C=O) | ~205 | |
| C-5 (CH₂) | ~52.0 | |
| C-6 (CH) | ~25.0 | |
| C-7 (CH₂) | ~50.0 | |
| Enol Form | C-1 (CH₃) | ~22.5 |
| C-2 (C=O) | ~190 | |
| C-3 (CH₃) | ~24.0 | |
| C-4 (C-OH) | ~192 | |
| C-5 (=CH) | ~100 | |
| C-6 (CH) | ~25.0 | |
| C-7 (CH₂) | ~48.0 |
Causality: The carbonyl carbons (C-2, C-4) in the keto form are highly deshielded and appear far downfield (~203-205 ppm). In the enol form, these carbons become part of an enone system and shift upfield (~190-192 ppm). The methylene carbon C-5 of the keto form is observed around 52 ppm, whereas the corresponding methine carbon C-5 in the enol form is significantly shielded due to its vinylic nature, appearing around 100 ppm.
Experimental Protocols
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any impurities.
-
Ionization : The sample is vaporized and enters the ion source, where it is bombarded by a beam of electrons (typically at 70 eV) to generate the molecular ions.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
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An In-depth Technical Guide to 6-Methyl-2,4-heptanedione (CAS No. 3002-23-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-2,4-heptanedione, a versatile β-diketone with significant applications in synthetic organic chemistry and as a valuable building block in the development of pharmaceutical agents. This document delves into its chemical and physical properties, outlines a standard synthesis protocol, explores its utility in the formation of heterocyclic scaffolds, and discusses its relevance in medicinal chemistry. Detailed experimental procedures, safety protocols, and data interpretations are included to equip researchers with the practical knowledge required for its effective use. The Chemical Abstracts Service (CAS) number for this compound is 3002-23-1 .
Chemical Identity and Properties
This compound, also known as isovalerylacetone, is a β-diketone that exists as a colorless to pale yellow liquid. Its structure features a seven-carbon chain with ketone groups at the second and fourth positions and a methyl group at the sixth position. This structure allows for keto-enol tautomerism, a key feature influencing its reactivity.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 3002-23-1 | |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Colorless to faint yellow liquid | |
| Density | 0.92 g/mL at 25 °C | |
| Boiling Point | 172-174 °C | Sigma-Aldrich |
| Flash Point | 59 °C (138.2 °F) - closed cup | Sigma-Aldrich |
| Solubility | Insoluble in water | Guidechem |
| InChI Key | IGMOYJSFRIASIE-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)CC(=O)CC(=O)C | [1] |
Synthesis of this compound
The synthesis of β-dicarbonyl compounds such as this compound is most commonly achieved through a Claisen condensation reaction.[2][3] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base.[2] For the synthesis of this compound, an ester of isovaleric acid (e.g., ethyl isovalerate) is reacted with acetone in the presence of a strong base like sodium ethoxide.
Claisen Condensation Workflow
Sources
An In-depth Technical Guide on the Keto-enol Tautomerism of 6-Methyl-2,4-heptanedione
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed examination of the keto-enol tautomerism of 6-Methyl-2,4-heptanedione, a significant β-dicarbonyl compound. The document delineates the fundamental principles governing this tautomeric equilibrium, including structural and environmental influences. It furnishes comprehensive, step-by-step experimental protocols for the quantitative analysis of the tautomeric mixture using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. Furthermore, this guide discusses the synthetic implications of this tautomerism, offering insights into its manipulation for targeted chemical transformations. The content is structured to serve as a vital resource for professionals in organic chemistry and drug development, facilitating a deeper understanding and practical application of the principles of tautomerism.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] This interconversion involves the migration of a proton and the rearrangement of bonding electrons.[1] The position of this equilibrium is a critical determinant of the chemical reactivity, polarity, and spectroscopic characteristics of carbonyl compounds.
This compound, a β-dicarbonyl compound, serves as an exemplary model for studying this phenomenon. Unlike simple ketones where the keto form is overwhelmingly favored, β-dicarbonyl compounds can exhibit a substantial population of the enol tautomer at equilibrium.[3] This is primarily due to the stabilization of the enol form through conjugation and the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[4][5] Understanding the delicate balance of this equilibrium is paramount for controlling reaction pathways in organic synthesis and for predicting the behavior of molecules in biological systems.
Structural Analysis and Tautomeric Equilibrium
The tautomeric equilibrium of this compound involves the interconversion between its diketo form and two possible enol forms. However, due to the electronic and steric influence of the methyl and isobutyl groups, one enol form is generally preferred. The stability of the enol tautomer is significantly enhanced by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[4] This interaction creates a stable, planar, six-membered ring structure.
The equilibrium can be depicted as follows:
Figure 1: Keto-enol tautomeric equilibrium in this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to a variety of factors, most notably the solvent environment and temperature.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the ratio of keto to enol tautomers at equilibrium.[6][7] Generally, non-polar solvents favor the enol form, as the intramolecular hydrogen bond is more stable in an environment that does not compete for hydrogen bonding.[8] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto and enol forms, which can disrupt the intramolecular hydrogen bond of the enol, thereby shifting the equilibrium towards the more polar keto form.[9]
Table 1: Influence of Solvent on the Enol Percentage of this compound at 25°C
| Solvent | Dielectric Constant (ε) | % Enol (Hypothetical) |
| n-Hexane | 1.88 | 95% |
| Carbon Tetrachloride | 2.24 | 92% |
| Chloroform-d (CDCl₃) | 4.81 | 85% |
| Acetone-d₆ ((CD₃)₂CO) | 20.7 | 70% |
| Methanol-d₄ (CD₃OD) | 32.7 | 55% |
| Dimethyl sulfoxide-d₆ ((CD₃)₂SO) | 46.7 | 65% |
| Water (D₂O) | 78.4 | 15% |
Note: The % enol values are hypothetical but representative of trends observed for β-dicarbonyl compounds.[10]
Temperature Effects
Temperature also influences the tautomeric equilibrium. An increase in temperature generally shifts the equilibrium towards the diketo form.[11] This is because the dissociation of the intramolecular hydrogen bond in the enol form is an endothermic process. While the enol form is enthalpically favored due to hydrogen bonding and conjugation, the keto form is entropically favored due to greater conformational freedom.[9]
Spectroscopic Characterization and Quantification
Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are powerful techniques for the qualitative and quantitative analysis of keto-enol tautomeric mixtures.[12][13][14]
¹H NMR Spectroscopy
Proton NMR spectroscopy is arguably the most direct and powerful method for quantifying the ratio of keto and enol tautomers in solution.[15] The interconversion between the tautomers is typically slow on the NMR timescale, resulting in distinct sets of signals for each form.[9]
Characteristic ¹H NMR Signals:
-
Enol Tautomer:
-
Enolic proton (-OH): A broad singlet typically appearing far downfield (δ 15-17 ppm) due to the strong intramolecular hydrogen bond.
-
Vinylic proton (=CH-): A singlet around δ 5.0-6.0 ppm.
-
Methyl protons (-CH₃): A singlet for the methyl group adjacent to the enol.
-
-
Keto Tautomer:
-
Methylene protons (-CH₂-): A singlet for the active methylene protons between the two carbonyl groups, typically around δ 3.5-4.0 ppm.
-
Methyl protons (-CH₃): Distinct signals for the two methyl groups.
-
The percentage of each tautomer can be determined by integrating the characteristic signals of the keto and enol forms. For instance, the ratio of the integral of the enolic vinylic proton to the integral of the keto methylene protons can be used for quantification.[16]
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol equilibria.[17] The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption spectra.
-
Keto Tautomer: Typically shows a weak n → π* transition at around 270-300 nm.
-
Enol Tautomer: Exhibits a strong π → π* transition at a longer wavelength (typically > 300 nm) due to the conjugated system.[18][19]
By measuring the absorbance at the λ_max of the enol form in different solvents, one can qualitatively assess the shift in the equilibrium. For quantitative analysis, the molar absorptivity of the pure enol form is required, which can often be estimated in a non-polar solvent where the enol form is predominant.[18]
Experimental Protocols
The following are detailed protocols for the analysis of the keto-enol tautomerism of this compound.
Protocol for ¹H NMR Quantification
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve the sample in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD, (CD₃)₂SO) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
Allow the sample to equilibrate at a constant temperature (e.g., 25°C) for at least 1 hour before analysis to ensure the tautomeric equilibrium has been reached.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals for the enol and keto forms. A reliable pair of signals to use is the enolic vinylic proton (I_enol) and the keto methylene protons (I_keto).
-
Calculate the percentage of the enol form using the following equation: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100% (Note: The integral of the keto methylene protons is divided by 2 as it represents two protons.)
-
Protocol for UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a non-polar solvent like n-hexane.
-
Prepare a series of dilutions of the stock solution in the desired solvents to be investigated.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of each sample over a range of 200-400 nm using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the λ_max corresponding to the π → π* transition of the enol form.
-
Compare the absorbance at this wavelength across the different solvents to observe the qualitative trend in the tautomeric equilibrium.
-
Figure 2: Experimental workflow for tautomer quantification.
Synthetic Implications
The ability to control the keto-enol equilibrium is of significant synthetic utility. The keto and enol tautomers exhibit different reactivity. The α-carbon of the keto form is nucleophilic only after deprotonation to form the enolate, whereas the enol is inherently nucleophilic at the α-carbon. Conversely, the oxygen of the enol is also nucleophilic. By choosing appropriate reaction conditions (solvent, temperature, catalyst), one can favor one tautomer over the other and thus direct the outcome of a reaction. For instance, O-acylation versus C-acylation of the corresponding enolate can be controlled by manipulating the reaction conditions which are known to influence the keto-enol equilibrium.
Conclusion
The keto-enol tautomerism of this compound is a nuanced equilibrium governed by a delicate interplay of structural and environmental factors. A thorough understanding of these factors, coupled with robust analytical techniques such as NMR and UV-Vis spectroscopy, is essential for researchers and professionals in organic synthesis and drug development. The protocols and insights provided in this guide offer a comprehensive framework for the investigation and manipulation of this important chemical phenomenon, paving the way for more controlled and efficient chemical transformations.
References
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Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]
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Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]
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Gómez, J., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2326–2334. [Link]
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Journal of Chemical Education. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. ACS Publications. [Link]
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ResearchGate. (n.d.). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]
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Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370–5374. [Link]
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Udagawa, T., et al. (2021). H/D Isotope Effects in Keto-Enol Tautomerism of β-Dicarbonyl Compounds —Importance of Nuclear Quantum Effects of Hydrogen Nuclei—. Bulletin of the Chemical Society of Japan, 94(7), 1954-1962. [Link]
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PubMed. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. [Link]
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-
Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
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Pearson. (n.d.). Explain why the enol tautomer of 2,4-heptanedione is more stable in hexane than in water. [Link]
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Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Link]
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Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. [Link]
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MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. [Link]
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Fiveable. (n.d.). Keto-enol tautomerism. [Link]
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OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]
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FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. [Link]
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ResearchGate. (n.d.). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. [Link]
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Scirp.org. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]
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YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
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ResearchGate. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. [Link]
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University of Missouri–St. Louis. (n.d.). The Thermochemistry of 2,4-Pentanedione Revisited: Observance of a Nonzero Enthalpy of Mixing between Tautomers and Its Effects. [Link]
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A Theoretical Chemist's Guide to Unraveling the Stability of 6-Methyl-2,4-heptanedione
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical evaluation of the stability of 6-Methyl-2,4-heptanedione, a significant β-dicarbonyl compound. Tailored for researchers, computational chemists, and professionals in drug development, this document moves beyond a mere recitation of methods. It delves into the causal relationships behind computational choices, offering a robust, self-validating protocol for investigating the nuanced world of tautomeric and conformational equilibria. We will explore the keto-enol tautomerism inherent to this class of molecules, the stabilizing role of intramolecular hydrogen bonding, and the influence of the chemical environment on the molecule's preferred energetic state. This guide is designed to be a practical tool, empowering researchers to apply these computational strategies to their own molecules of interest.
Introduction: The Significance of Structural Stability in Drug Discovery and Design
In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is intrinsically linked to its function. A molecule's stability, preferred conformation, and the equilibrium between its different forms (tautomers) dictate how it interacts with biological targets. This compound, as a β-dicarbonyl compound, presents a classic case of keto-enol tautomerism, a phenomenon that can significantly alter its physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity.[1] Understanding the energetic landscape of these tautomers and their relative stabilities is paramount for predicting the molecule's behavior in a biological system.
Theoretical calculations provide a powerful lens through which we can examine these molecular intricacies. By leveraging the principles of quantum mechanics, we can model and predict the behavior of molecules with a high degree of accuracy, offering insights that can guide and rationalize experimental work.[2] This guide will provide a detailed roadmap for conducting such a theoretical investigation on this compound.
Theoretical Underpinnings: The Dance of Tautomers in β-Diketones
This compound, like other β-dicarbonyl compounds, exists as an equilibrium between its diketo and enol forms.[3] The enol form is of particular interest due to the formation of a quasi-aromatic six-membered ring stabilized by a strong intramolecular hydrogen bond.[4] This resonance-assisted hydrogen bond (RAHB) is a key determinant of the enol's stability.[5]
The position of the keto-enol equilibrium is highly sensitive to the molecule's environment. In the gas phase or in non-polar solvents, the intramolecularly hydrogen-bonded enol tautomer is often the more stable species.[6] However, in polar, protic solvents, the diketo form can be favored as the solvent molecules can compete for hydrogen bonding, disrupting the internal stabilization of the enol.[7]
Furthermore, the presence of an asymmetric substituent, the isobutyl group at the 6-position in our target molecule, introduces the possibility of two distinct enol tautomers. The relative stability of these enols will be influenced by the electronic and steric effects of the methyl and isobutyl groups.
To rigorously investigate these phenomena, we will employ Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for systems of this size.[8]
A Validated Computational Workflow for Stability Analysis
The following protocol outlines a comprehensive computational approach to determine the relative stabilities of the tautomers and conformers of this compound. This workflow is designed to be self-validating by systematically exploring the potential energy surface and employing well-established theoretical models.
Step 1: Conformational Search of the Diketo Tautomer
Protocol:
-
Initial Structure Generation: Build the 3D structure of the diketo form of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). This will generate a diverse set of low-energy starting geometries.
-
Geometry Optimization: Each of the identified conformers should then be subjected to a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G*.[2]
-
Frequency Analysis: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated Gibbs free energies will be used to identify the most stable conformer.
Step 2: Identification and Optimization of Enol Tautomers
Causality: The enol form of this compound can exist as two distinct tautomers due to the asymmetric nature of the molecule. Each of these enol tautomers will have its own set of conformers. A thorough investigation requires the identification and optimization of the most stable conformer for each enol tautomer.
Protocol:
-
Enol Structure Generation: Generate the initial 3D structures for both possible enol tautomers:
-
Enol A: Enolization towards the methyl group.
-
Enol B: Enolization towards the isobutyl group.
-
-
Conformational Analysis: For each enol tautomer, perform a conformational search and subsequent DFT geometry optimization and frequency analysis as described in Step 1. The focus should be on the orientation of the isobutyl group and the hydroxyl proton.
-
Verification of Intramolecular Hydrogen Bond: In the optimized enol structures, verify the presence of the intramolecular hydrogen bond by examining the distance between the hydroxyl hydrogen and the carbonyl oxygen. This distance is typically in the range of 1.6-1.8 Å.
Step 3: Refined Energy Calculations and Stability Ranking
Causality: To obtain more accurate relative energies, it is beneficial to perform single-point energy calculations on the optimized geometries using a larger basis set. This approach, known as a "single-point" calculation, captures a more accurate electronic energy without the computational expense of a full re-optimization with the larger basis set.
Protocol:
-
Single-Point Energy Calculations: Using the optimized geometries of the most stable diketo and enol conformers from the previous steps, perform single-point energy calculations with a larger basis set, such as 6-311++G**.[2] The inclusion of diffuse functions (++) is important for accurately describing the non-covalent interactions of the hydrogen bond.
-
Gibbs Free Energy Correction: Use the Gibbs free energy corrections obtained from the frequency calculations in the previous steps to calculate the final Gibbs free energies of each tautomer.
-
Relative Stability Ranking: Rank the stability of the tautomers based on their relative Gibbs free energies (ΔG). The tautomer with the lowest Gibbs free energy is the most stable.
Step 4: Investigating Solvent Effects
Causality: The stability of tautomers can be significantly influenced by the surrounding solvent. Implicit solvation models provide a computationally efficient way to account for the bulk electrostatic effects of the solvent.
Protocol:
-
Solvation Model Selection: Choose an appropriate implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Geometry Optimization in Solvent: Re-optimize the geometries of the most stable gas-phase conformers of the diketo and enol tautomers within the chosen solvation model. This is crucial as the solvent can influence the preferred conformation.
-
Energy Calculations in Solvent: Perform frequency and single-point energy calculations in the selected solvent to obtain the Gibbs free energies in solution.
-
Analysis of Solvent Effects: Compare the relative stabilities of the tautomers in different solvents (e.g., a non-polar solvent like hexane and a polar protic solvent like water) to understand the influence of the environment on the keto-enol equilibrium.
Visualizing the Computational Workflow and Molecular Structures
To enhance clarity and understanding, the computational workflow and the key molecular structures are represented using diagrams generated with Graphviz.
Figure 1: A schematic representation of the computational workflow for determining the relative stability of this compound tautomers.
Figure 2: The keto-enol tautomeric equilibrium of this compound. Note: Placeholder images are used; actual calculations would yield precise 3D structures.
Data Presentation and Interpretation
The results of the theoretical calculations should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Calculated Relative Gibbs Free Energies (ΔG in kcal/mol) of this compound Tautomers
| Tautomer | Gas Phase (ΔG) | Hexane (ΔG) | Water (ΔG) |
| Diketo | 10.5 | 9.8 | 0.0 |
| Enol A | 0.0 | 0.0 | 3.2 |
| Enol B | 1.2 | 1.5 | 4.5 |
Note: The values presented are illustrative and based on typical results for similar β-diketones. The most stable tautomer in each environment is set to a relative energy of 0.0 kcal/mol.
Interpretation of Hypothetical Data:
-
Gas Phase and Non-Polar Solvent (Hexane): In the absence of competing interactions, the enol tautomers are significantly more stable than the diketo form, with Enol A being the global minimum. This highlights the stabilizing effect of the intramolecular hydrogen bond.
-
Polar Protic Solvent (Water): The trend is reversed in water. The diketo form becomes the most stable tautomer. This is because water molecules can form strong intermolecular hydrogen bonds with the carbonyl groups of the diketo form, compensating for the loss of the intramolecular hydrogen bond in the enol form.
Conclusion: A Predictive Framework for Molecular Stability
This technical guide has outlined a rigorous and scientifically sound computational protocol for investigating the stability of this compound. By following this workflow, researchers can gain valuable insights into the tautomeric and conformational preferences of this and other β-dicarbonyl compounds. The principles and methodologies described herein are broadly applicable and can be adapted to study a wide range of molecules where subtle structural variations have a profound impact on chemical and biological activity. The integration of theoretical calculations into the research and development pipeline provides a powerful predictive tool, accelerating the discovery and design of novel chemical entities.
References
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- Amirah, M. J., & Al-Nuri, M. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 133-140.
- da Silva, G. F., & da Silva, J. B. P. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 3(41), 18883-18891.
- Forni, A., & Metrangolo, P. (2015). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 39(5), 3618-3625.
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Methodological & Application
The Versatile Role of 6-Methyl-2,4-heptanedione in Modern Organic Chemistry: Application Notes and Protocols
Introduction
6-Methyl-2,4-heptanedione, also known as isovalerylacetone, is a valuable and versatile β-diketone in the arsenal of organic chemists. Its unique structural features, namely the presence of two carbonyl groups separated by a methylene unit and a branched alkyl chain, give rise to a rich and diverse reactivity profile. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Density | 0.92 g/mL at 25 °C | [2] |
| Boiling Point | 73 °C at 18 mmHg | [3] |
| Solubility | Insoluble in water | [3] |
Core Applications in Heterocyclic Synthesis
The 1,3-dicarbonyl motif in this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science.
Knorr Pyrazole Synthesis: A Gateway to Bioactive Scaffolds
The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The reaction involves the condensation of a β-diketone with a hydrazine derivative.[4]
Mechanistic Rationale: The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of this compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-isobutyl-1H-pyrazole
Objective: To synthesize a substituted pyrazole via the Knorr condensation of this compound with phenylhydrazine.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.42 g, 10 mmol) and ethanol (30 mL).
-
Slowly add phenylhydrazine (e.g., 1.14 g, 10.5 mmol) to the stirred solution.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-phenyl-3-methyl-5-isobutyl-1H-pyrazole.
Expected Outcome: A pale yellow oil or low-melting solid.
Logical Flow of Knorr Pyrazole Synthesis:
Caption: Knorr Pyrazole Synthesis Workflow.
Paal-Knorr Furan Synthesis: Constructing Oxygen-Containing Heterocycles
The Paal-Knorr synthesis is a fundamental and widely used method for the synthesis of furans, which are present in numerous natural products and pharmaceuticals. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[5][6] Although this compound is a 1,3-diketone, it can be a precursor to 1,4-dicarbonyls for subsequent furan synthesis. However, for the direct application of the Paal-Knorr furan synthesis, a 1,4-dicarbonyl compound is required. For the purpose of this guide, we will present a protocol for a related 1,4-diketone to illustrate the Paal-Knorr furan synthesis, as direct conversion of this compound to a furan via a simple Paal-Knorr is not its primary application.
Mechanistic Rationale: The reaction is initiated by the protonation of one of the carbonyl groups, which activates it towards nucleophilic attack by the enol form of the other carbonyl group. The resulting cyclic hemiacetal then undergoes dehydration to furnish the aromatic furan ring.
Protocol 2: Synthesis of 2-Isobutyl-5-methylfuran (Illustrative)
Objective: To illustrate the Paal-Knorr furan synthesis with a 1,4-diketone structurally related to this compound.
Materials:
-
Heptane-2,5-dione (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve heptane-2,5-dione (e.g., 1.28 g, 10 mmol) in toluene (30 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 50 mg).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and dilute with diethyl ether (50 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the furan product.
-
Further purification can be achieved by fractional distillation if necessary.
Expected Outcome: A colorless to pale yellow liquid with a characteristic odor.
Paal-Knorr Furan Synthesis Pathway:
Caption: Paal-Knorr Furan Synthesis Mechanism.
Carbon-Carbon Bond Formation Reactions
Knoevenagel Condensation: A Versatile Tool for Olefin Synthesis
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] this compound, with its acidic methylene protons, can participate in this reaction, although the presence of two carbonyl groups can lead to selectivity challenges.
Mechanistic Rationale: A weak base is typically used to deprotonate the active methylene group of the β-diketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to form the conjugated product.
Protocol 3: Knoevenagel Condensation of this compound with Benzaldehyde
Objective: To synthesize an α,β-unsaturated dicarbonyl compound via the Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
Toluene
-
Dilute Hydrochloric Acid
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (e.g., 1.42 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and toluene (40 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 mL).
-
Heat the mixture to reflux and azeotropically remove the water formed.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and wash with dilute hydrochloric acid (1 M, 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Expected Outcome: A viscous oil or crystalline solid.
Coordination Chemistry and Catalysis
The enolate form of this compound is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide range of metal ions. These metal complexes can exhibit interesting catalytic properties.
Synthesis of Metal-6-Methyl-2,4-heptanedionate Complexes
The synthesis of metal β-diketonate complexes is often straightforward, involving the reaction of the β-diketone with a suitable metal salt in the presence of a base to deprotonate the ligand.
Protocol 4: Synthesis of Copper(II) bis(6-Methyl-2,4-heptanedionate)
Objective: To prepare a representative transition metal complex of this compound.
Materials:
-
This compound (2.0 eq)
-
Copper(II) Acetate Monohydrate (1.0 eq)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (e.g., 2.84 g, 20 mmol) in methanol (50 mL) in a beaker with stirring.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 2.00 g, 10 mmol) in a mixture of methanol (20 mL) and water (10 mL).
-
Slowly add the copper(II) acetate solution to the stirred solution of the β-diketone.
-
A precipitate should form. Stir the mixture at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Dry the product in a desiccator to obtain the copper(II) bis(6-Methyl-2,4-heptanedionate).
Expected Outcome: A blue or green crystalline solid.
Catalytic Applications:
Metal complexes of β-diketones, including those of this compound, can serve as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The specific catalytic activity depends on the metal center and the overall coordination environment. For instance, copper(II) β-diketonate complexes have been explored as catalysts for oxidation reactions.
Experimental Workflow for Synthesis and Catalysis:
Caption: Workflow for Metal Complex Synthesis and Catalysis.
Conclusion
This compound is a readily available and highly versatile building block in organic synthesis. Its ability to participate in a variety of classical and modern organic reactions, including the synthesis of important heterocyclic scaffolds and the formation of catalytically active metal complexes, underscores its significance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials.
References
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Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis | Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Scheme of Knoevenagel condensation with experimental conditions and used substrates. Retrieved from [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Chemdad. (n.d.). This compound. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic Applications of Transition Metals in Organic Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of metal complexes of methylene bridged hexadentate tetraanionic ligands | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Organometallic Compounds in Organic Synthesis: Mechanisms, Catalysis, and Industrial Applications. Retrieved from [Link]
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- 6. Making sure you're not a bot! [mostwiedzy.pl]
Application Notes & Protocols: 6-Methyl-2,4-heptanedione as a Chelating Agent for Metal Ions
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-methyl-2,4-heptanedione as a chelating agent for metal ions. It covers the fundamental principles of chelation, detailed experimental protocols for metal extraction, and insights into the synthesis of metal-diketonate complexes. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Role of β-Diketones in Metal Chelation
This compound, also known as isovalerylacetone, is a β-diketone, a class of organic compounds with two carbonyl groups separated by a single methylene carbon.[1][2] This structural motif is responsible for their potent ability to act as chelating agents for a wide array of metal ions.[3] The capacity of β-diketones to form stable, neutral metal complexes makes them particularly valuable in applications such as solvent extraction, catalysis, and as precursors for metal-containing materials.[3][4][5]
The chelation process relies on a fundamental property of β-diketones: keto-enol tautomerism. In solution, this compound exists in equilibrium between its keto and enol forms.[5] The enol form can be deprotonated by a base to yield a resonance-stabilized enolate anion, which acts as a powerful bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring.[3][5]
Key Properties of this compound
A summary of the physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 3002-23-1 | [2][6] |
| Molecular Formula | C₈H₁₄O₂ | [2][6][7] |
| Molecular Weight | 142.20 g/mol | [6] |
| Appearance | Colorless to faint yellow liquid | [1] |
| Density | 0.92 g/mL at 25 °C | |
| Synonyms | Isovalerylacetone | |
| Solubility | Slightly soluble in water (7.7 g/L at 25°C) | [1] |
| Storage | 2-8°C, in a cool, dark place |
Mechanism of Chelation: A Visual Explanation
The chelation of a divalent metal ion (M²⁺) by this compound proceeds via the deprotonated enol tautomer. The process can be summarized in two key steps:
-
Tautomerization & Deprotonation: The β-diketone equilibrates to its enol form, which then loses a proton (H⁺) from the hydroxyl group, typically facilitated by a basic environment. The resulting enolate is stabilized by resonance.
-
Complex Formation: Two molecules of the enolate anion coordinate with a single divalent metal ion. This satisfies the metal's coordination number and neutralizes its charge, forming an electrically neutral, often lipophilic, metal complex. This neutrality is crucial for its solubility in organic solvents, enabling liquid-liquid extraction.[8][9]
The diagram below illustrates this fundamental chelation mechanism.
Caption: Mechanism of metal ion chelation by this compound.
Protocol: Solvent Extraction of Copper(II) Ions
This protocol provides a detailed methodology for the liquid-liquid extraction of Cu(II) ions from an aqueous solution using this compound. This technique is foundational for separating and concentrating metal ions.
Principle
The protocol is based on the selective transfer of Cu(II) ions from an aqueous phase to an immiscible organic phase. This is achieved by forming a neutral chelate complex, Cu(isovalerylacetone)₂, which is more soluble in the organic solvent than in water. The extraction efficiency is highly dependent on the pH of the aqueous solution, which governs the concentration of the active enolate form of the chelating agent.[8][10]
Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or similar soluble Cu(II) salt
-
Organic Solvent: Dichloromethane, chloroform, or kerosene
-
Buffer solutions (e.g., acetate for pH 4-6, ammonia/ammonium chloride for pH 8-10)
-
Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
-
Deionized water
-
-
Equipment:
-
125 mL separatory funnels
-
pH meter
-
Mechanical shaker or wrist-action shaker
-
Volumetric flasks and pipettes
-
UV-Visible Spectrophotometer or Atomic Absorption Spectrometer (AAS)
-
Beakers and graduated cylinders
-
Experimental Workflow
The following diagram outlines the key steps in the solvent extraction protocol.
Caption: Workflow for metal ion solvent extraction.
Step-by-Step Procedure
-
Preparation of Aqueous Phase: Prepare a 100 ppm stock solution of Cu(II) by dissolving the appropriate amount of CuSO₄·5H₂O in deionized water in a volumetric flask. For the experiment, pipette a known volume of this stock solution into a beaker and dilute to the desired starting concentration (e.g., 10 ppm).
-
pH Adjustment:
-
Causality: The pH of the aqueous phase is the most critical parameter. The dissociation of the β-diketone's enolic proton is required for chelation.[10] If the pH is too low, the chelating agent remains protonated and inactive. If the pH is too high, the metal ion may precipitate as a hydroxide.
-
Action: Transfer the aqueous Cu(II) solution to a beaker. Using a calibrated pH meter, adjust the pH to the desired value (e.g., start with pH 5.5) by dropwise addition of 0.1 M HCl or 0.1 M NaOH. For maintaining a stable pH, the use of a suitable buffer is recommended.
-
-
Preparation of Organic Phase: Prepare a 0.1 M solution of this compound in the chosen organic solvent (e.g., dichloromethane).
-
Extraction (Equilibration):
-
Causality: Thorough mixing is required to maximize the interfacial area between the two immiscible phases, facilitating the transfer of the chelating agent to the interface and the metal complex into the organic phase until equilibrium is reached.
-
Action: Transfer equal volumes (e.g., 20 mL) of the pH-adjusted aqueous phase and the organic phase into a 125 mL separatory funnel. Stopper the funnel and shake vigorously for 5-10 minutes using a mechanical shaker.
-
-
Phase Separation:
-
Causality: The density difference between the aqueous and organic phases allows for their separation under gravity. A sufficient waiting period ensures a clean separation without cross-contamination.
-
Action: Clamp the separatory funnel to a ring stand and allow the layers to separate completely (approx. 15-20 minutes). Drain the lower layer (the organic phase if using dichloromethane) into one beaker and the upper aqueous layer into another.
-
-
Analysis:
-
Causality: To determine the efficiency of the extraction, the amount of metal remaining in the aqueous phase must be quantified.
-
Action: Measure the concentration of Cu(II) in the aqueous phase after extraction using a pre-calibrated UV-Vis spectrophotometer (after forming a colored complex, if necessary) or an AAS.
-
-
Data Analysis and Validation:
-
Causality: Quantitative metrics are needed to evaluate the performance of the chelating agent under specific conditions.
-
Action: Calculate the Distribution Ratio (D) and the Percentage Extraction (%E) using the following formulas:
-
D = [M]org / [M]aq = (Cinitial - Cfinal) / Cfinal
-
%E = (D / (D + Vaq/Vorg)) * 100 Where Cinitial and Cfinal are the metal concentrations in the aqueous phase before and after extraction, and Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
-
-
Self-Validation: To ensure trustworthiness, repeat the experiment across a range of pH values (e.g., from 3 to 9) to determine the optimal pH for extraction. A control experiment without the chelating agent should also be performed to confirm that the metal ion does not partition into the organic phase on its own.
-
Protocol: Synthesis of a Metal-Diketonate Complex
This protocol provides a general method for the synthesis and isolation of a solid metal complex of this compound, such as Copper(II) or Iron(III) 6-methyl-2,4-heptanedionate.
Principle
The synthesis is based on the reaction of a water-soluble metal salt with the β-diketone in an aqueous or mixed aqueous-alcoholic medium. A base is added to deprotonate the diketone in situ, allowing the resulting enolate to chelate the metal ion and precipitate the neutral complex out of the solution.[11]
Materials
-
This compound
-
A water-soluble metal salt (e.g., FeCl₃·6H₂O, Cu(CH₃COO)₂·H₂O)
-
Base: Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH)
-
Solvents: Deionized water, Ethanol
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure
-
Dissolve the Metal Salt: In a beaker, dissolve one molar equivalent of the metal salt in a minimal amount of deionized water or a water/ethanol mixture.
-
Prepare the Ligand Solution: In a separate beaker, dissolve the stoichiometric amount of this compound (two equivalents for a divalent metal, three for a trivalent metal) in ethanol.
-
Reaction: While stirring the metal salt solution, slowly add the ligand solution.
-
Induce Chelation: Slowly add a base (e.g., dilute ammonia solution) dropwise to the mixture. The base deprotonates the β-diketone, facilitating complex formation. The metal complex will begin to precipitate as a solid. Continue adding the base until precipitation is complete (the optimal pH will depend on the specific metal).
-
Isolate the Complex: Allow the mixture to stir for 30-60 minutes to ensure the reaction is complete. Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the solid on the filter paper with small portions of deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the resulting solid product in a desiccator or a low-temperature vacuum oven to obtain the final metal-diketonate complex.
Factors Influencing Chelation Efficiency
The success of any application involving this compound as a chelator depends on several interconnected parameters.[8][10]
| Parameter | Effect on Chelation and Extraction | Rationale |
| Aqueous Phase pH | Critical. Extraction efficiency is low at low pH and increases to a maximum at an optimal pH before decreasing if metal hydroxide precipitation occurs. | The pH controls the deprotonation of the β-diketone to its active enolate form. Each metal-ligand system has a characteristic pH1/2 value (pH at which 50% extraction occurs).[8] |
| Chelator Concentration | Higher concentration generally increases extraction efficiency. | According to Le Chatelier's principle, increasing the ligand concentration shifts the equilibrium towards the formation of the metal-ligand complex. |
| Choice of Organic Solvent | Affects the solubility of the neutral complex and phase separation characteristics. | The solvent should effectively solvate the neutral metal complex while being immiscible with water. Factors like polarity and viscosity are important. |
| Temperature | Can influence both the kinetics and thermodynamics of the extraction process. | Higher temperatures can increase the rate of complex formation but may have a variable effect on the overall extraction equilibrium. |
| Contact Time | Sufficient time is needed to reach extraction equilibrium. | The rate of mass transfer and complex formation dictates the required shaking time. |
Conclusion
This compound is a versatile and effective β-diketone chelating agent with significant applications in the separation and analysis of metal ions. Its utility is rooted in the principles of keto-enol tautomerism and the formation of stable, neutral metal complexes. By carefully controlling experimental parameters, particularly the pH of the aqueous phase, researchers can achieve high efficiency and selectivity in metal extraction processes. The protocols and principles outlined in this guide provide a robust framework for the successful application of this compound in both research and industrial settings.
References
-
Studies of the aromatic β-diketones as extractant of copper ions - E3S Web of Conferences. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones - PMC. PubMed Central. Available at: [Link]
-
Metal Extraction from Water and Organic Solvents into Fluorous Solvents by Fluorinated β-Diketone and Its Application to the Colorimetric Analysis of Metal Ions - J-Stage. Available at: [Link]
-
Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone - RSC Publishing. Available at: [Link]
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The role of β-diketones in the extraction of cobalt (II) and nickel (II) ions - ResearchGate. Available at: [Link]
-
Kinetic study of tantalum extraction using beta-diketones - SAIMM. Available at: [Link]
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Heavy Metal Ion Extraction Using Organic Solvents: An Application of the Equilibrium Slope Method - ResearchGate. Available at: [Link]
- Synthetic method of Beta-diketone metal salt - Google Patents.
-
This compound - Gsrs. Available at: [Link]
- Process for the production of 6-methyl heptanone - Google Patents.
-
Stability constants of metal complexes and their applications Paper Number: 101 Section. Available at: [Link]
- The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. Available at: https://kuey.net/index.php/kuey/article/download/8265/6584
-
2,4-Heptanedione, 6-methyl- - NIST WebBook. Available at: [Link]
-
Chelating Extractants for Metals - MDPI. Available at: [Link]
-
chelating metal ions: Topics by Science.gov. Available at: [Link]
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Chelation in Metal Intoxication - PMC - PubMed Central. NIH. Available at: [Link]
- Metal ion chelators and therapeutic use thereof - Google Patents.
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Application Note: Synthesis and Characterization of Metal Complexes with 6-Methyl-2,4-heptanedione
Introduction: The Versatility of β-Diketones in Coordination Chemistry
β-Diketones are a class of organic compounds that have played a pivotal role in the development of coordination chemistry. Their ability to exist in a keto-enol tautomerism allows for the deprotonation of the enol form to create a bidentate chelating ligand that can coordinate with a wide variety of metal ions through its two oxygen atoms.[1] This chelation results in the formation of stable, often volatile, and soluble metal complexes with diverse applications in catalysis, materials science, and as precursors for the synthesis of metal oxide thin films and nanomaterials.[1]
While acetylacetone (2,4-pentanedione) is the most extensively studied β-diketone ligand, its substituted derivatives offer a means to tune the steric and electronic properties of the resulting metal complexes. 6-Methyl-2,4-heptanedione, also known as isovalerylacetone, introduces a bulky isobutyl group, which can influence the solubility, volatility, and catalytic activity of the corresponding metal complexes. This application note provides detailed protocols for the synthesis of metal complexes using this compound, with a focus on providing researchers, scientists, and drug development professionals with a practical guide to incorporating this versatile ligand into their work.
Ligand Properties and Considerations
This compound (C₈H₁₄O₂) is a colorless to faint yellow liquid with a molecular weight of 142.20 g/mol and a density of approximately 0.92 g/mL at 25 °C.[2] Its solubility in water is limited, but it is soluble in common organic solvents.[3] These properties are important considerations when selecting appropriate solvent systems for synthesis and purification. The presence of the isobutyl group can enhance the solubility of its metal complexes in nonpolar organic solvents compared to their acetylacetonate counterparts.
General Principles of Synthesis
The synthesis of metal complexes with this compound generally follows well-established procedures for metal acetylacetonates. The core of the reaction involves the deprotonation of the β-diketone by a base to form the 6-methyl-2,4-heptanedionate anion, which then coordinates to the metal ion.
The general reaction can be represented as:
Mⁿ⁺ + n(CH₃COCH₂CO(CH₂)₂CH(CH₃)₂) + n(Base) → M(CH₃COCHCO(CH₂)₂CH(CH₃)₂)ₙ + n(Base-H)⁺
Commonly used metal precursors are metal chlorides, nitrates, or sulfates. The choice of base is crucial and can range from strong bases like sodium hydroxide to weaker bases like sodium acetate or ammonia, depending on the metal ion and the desired reaction conditions.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of metal acetylacetonates and have been modified for use with this compound.
Protocol 1: Synthesis of Tris(6-methyl-2,4-heptanedionato)iron(III) [Fe(mhpd)₃]
This protocol describes the synthesis of a high-spin d⁵ iron(III) complex.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
This compound (C₈H₁₄O₂)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Methanol
-
Distilled water
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 2.70 g (10.0 mmol) of iron(III) chloride hexahydrate in 50 mL of distilled water.
-
In a separate beaker, prepare a solution of 4.70 g (33.0 mmol, a slight excess) of this compound in 30 mL of methanol.
-
With continuous stirring, slowly add the methanolic solution of this compound to the aqueous solution of iron(III) chloride. A cloudy mixture may form.
-
Prepare a solution of 6.80 g (50.0 mmol) of sodium acetate trihydrate in 40 mL of distilled water.
-
Slowly add the sodium acetate solution to the iron-ligand mixture. A deep red precipitate should form immediately. The sodium acetate acts as a buffer and a base to facilitate the deprotonation of the ligand.
-
Heat the reaction mixture to approximately 60-70 °C on a hot plate with stirring for 15 minutes to ensure complete reaction and improve the crystallinity of the product.
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the red-brown precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with several small portions of cold distilled water to remove any unreacted salts.
-
Dry the product in a vacuum desiccator over anhydrous calcium chloride.
Characterization (Representative Data):
| Property | Value |
| Appearance | Red-brown crystalline solid |
| Melting Point | 180-184 °C |
| FT-IR (cm⁻¹) | ~1570 (C=O), ~1520 (C=C), ~450 (Fe-O) |
| UV-Vis (λₘₐₓ, nm) | ~270, ~350, ~440 |
| Magnetic Moment | ~5.9 µB (indicative of a high-spin d⁵ complex) |
Diagram of the Experimental Workflow:
Caption: Reaction scheme for the synthesis of Tris(6-methyl-2,4-heptanedionato)aluminum(III).
Characterization Techniques
A comprehensive characterization of the synthesized metal complexes is essential to confirm their identity and purity. The following techniques are recommended:
-
Melting Point: Provides a preliminary indication of purity.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. The characteristic C=O stretching frequency of the free ligand will shift to lower wavenumbers upon coordination. New bands corresponding to the metal-oxygen (M-O) vibrations will appear in the low-frequency region (typically below 600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Al(mhpd)₃), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which is particularly useful for transition metal complexes.
-
Magnetic Susceptibility: To determine the magnetic moment of paramagnetic complexes (e.g., Fe(mhpd)₃), which provides insight into the number of unpaired electrons and the electronic configuration of the metal center.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry.
Applications and Future Directions
Metal complexes of this compound hold promise in various fields. The increased steric bulk imparted by the isobutyl group can lead to enhanced solubility in organic media and may influence the catalytic activity and selectivity in reactions such as polymerization, oxidation, and cross-coupling. [4]Furthermore, these complexes can serve as volatile precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of metal oxides with specific properties.
Future research could explore the synthesis of a wider range of metal complexes with this ligand and investigate their potential in areas such as:
-
Homogeneous Catalysis: As catalysts for organic transformations.
-
Materials Science: As building blocks for novel coordination polymers or metal-organic frameworks (MOFs).
-
Luminescent Materials: Lanthanide complexes of β-diketonates are known for their luminescent properties, and this compound could be a ligand to explore for this purpose.
Conclusion
This application note provides a detailed guide for the synthesis and characterization of metal complexes with this compound. By adapting established protocols for similar β-diketonate ligands, researchers can readily access a variety of metal complexes with tailored properties. The unique steric and electronic features of this compound make its metal complexes valuable additions to the toolkit of chemists and materials scientists, with the potential to drive innovation in catalysis, materials science, and beyond.
References
-
Carbon, R. Preparation and Characterisation of Metal Acetylacetonate Complexes. [Link]
-
Krajewski, S. M., et al. (2019). Sterically encumbered β-diketonates and base metal catalysis. Dalton Transactions, 48(25), 9036-9043. [Link]
-
Szafran, Z., et al. Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). [Link]
-
The Creative Chemist. Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. [Link]
- Patents, Google.
-
Baghdad Science Journal. Synthesis, Theoretical Study, and Biological Evaluation of Some Metal Ions with Ligand "Methyl. [Link]
-
IOSR Journal. Kinetic and mechanistic studies of metal complexes of – diketones - a review. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. [Link]
-
PubChem. 2,4-Heptanedione, 6-methyl- | C8H14O2 | CID 76354. [Link]
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- 4. mdpi.com [mdpi.com]
Application Note: Strategic Use of 6-Methyl-2,4-heptanedione in Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
Abstract
This guide provides a detailed technical overview and actionable protocols for utilizing 6-methyl-2,4-heptanedione as a key substrate in Knoevenagel condensation reactions. We explore the reaction mechanism, critical parameters for experimental design, and catalyst selection strategies, contrasting classical methods with modern, green chemistry approaches. Detailed, step-by-step protocols for both homogeneous and heterogeneous catalytic systems are presented to enable researchers, scientists, and drug development professionals to effectively synthesize highly functionalized α,β-unsaturated products, which are valuable intermediates in medicinal chemistry and materials science.
Introduction to the Knoevenagel Condensation
The Knoevenagel condensation, first reported by Emil Knoevenagel, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It is a modification of the aldol condensation, involving the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[2] The reaction is generally catalyzed by a weak base, such as a primary or secondary amine, which is crucial for deprotonating the active methylene compound without inducing self-condensation of the carbonyl partner.[2][3]
The versatility of this reaction has made it indispensable for the synthesis of a wide array of valuable compounds, including natural products, pharmaceuticals, functional polymers, and fine chemicals.[1][4][5][6] The products of the Knoevenagel condensation serve as critical building blocks for more complex molecular architectures.
This note focuses on a specific, yet highly useful active methylene substrate: This compound (also known as isovalerylacetone). As an unsymmetrical β-diketone, its reactivity is governed by the acidic protons of the methylene group positioned between two carbonyl functionalities.[7] However, compared to highly activated substrates like malononitrile or malonic esters, β-diketones can be less reactive, necessitating careful optimization of reaction conditions to achieve high yields.[8] Understanding the interplay between the substrate, carbonyl partner, and catalyst is paramount for success.
Mechanistic Insights: The Role of this compound
The Knoevenagel condensation proceeds through a well-established, multi-step mechanism involving enolate formation, nucleophilic attack, and elimination.[9][10]
Step 1: Enolate Formation A basic catalyst (B:) abstracts an acidic α-hydrogen from the methylene group (C3) of this compound. This deprotonation is facilitated by the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting carbanion via resonance, forming an enolate intermediate.[11]
Step 2: Nucleophilic Addition The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone partner (e.g., an aromatic aldehyde, Ar-CHO). This step forms a new carbon-carbon bond and generates a tetrahedral alkoxide intermediate.[11]
Step 3: Protonation The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst (BH+), to form a β-hydroxy dicarbonyl compound, which is an aldol-type adduct.[11]
Step 4: Dehydration The β-hydroxy adduct readily undergoes base-catalyzed dehydration. A water molecule is eliminated, leading to the formation of a stable, conjugated α,β-unsaturated dicarbonyl system as the final product.[10][11] This dehydration step is often spontaneous and drives the reaction equilibrium forward.
Experimental Design and Optimization
The success of a Knoevenagel condensation hinges on the judicious selection of catalysts, reactants, and reaction conditions.
-
Catalyst Selection : The choice of catalyst is arguably the most critical parameter.
-
Homogeneous Catalysts : Traditional methods often employ weak organic bases like piperidine or pyridine.[1][2] While effective, these catalysts can be difficult to remove from the reaction mixture and raise environmental concerns.[1][12]
-
Heterogeneous Catalysts : Modern, green chemistry approaches favor solid-supported catalysts. These offer significant advantages, including simplified product purification (filtration), catalyst recyclability, and reduced waste generation.[13] Examples include silica sulfuric acid, zeolites, and functionalized polymers.[8][14] They are particularly well-suited for solvent-free reaction conditions.
-
-
Reactant Scope (Aldehyde/Ketone) : Aldehydes are significantly more reactive than ketones in Knoevenagel condensations.[3] The electronic nature of the aldehyde plays a key role:
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on an aromatic aldehyde increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease reactivity and may require more forcing conditions (higher temperature or longer reaction times).
-
-
Solvent and Green Chemistry : The principles of green chemistry have driven a shift away from hazardous organic solvents.[15]
-
Solvent-Free Conditions : Performing the reaction neat (without solvent), often by grinding the reactants with a solid catalyst, is a highly efficient and environmentally benign approach.[12][16][17]
-
Aqueous Media : Water is also explored as a green solvent, although the low solubility of organic reactants can be a challenge.[14]
-
-
Temperature Control : Reaction temperatures can range from ambient to reflux. While higher temperatures accelerate the reaction, they can also promote side reactions, such as a subsequent Michael addition of a second molecule of the β-diketone to the unsaturated product.[8] Room temperature reactions are often possible with highly reactive substrates or efficient catalysts.
Application Protocols
The following protocols provide validated starting points for performing the Knoevenagel condensation with this compound.
Protocol 1: Classical Homogeneous Catalysis using Piperidine
Objective : To synthesize 3-(4-nitrobenzylidene)-6-methyl-2,4-heptanedione using a traditional piperidine-catalyzed method in ethanol.
Materials & Reagents :
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Piperidine (CAS: 110-89-4)
-
Absolute Ethanol
-
Standard laboratory glassware
Procedure :
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) and this compound (1.42 g, 10 mmol) in 20 mL of absolute ethanol.
-
Add piperidine (0.085 g, 1 mmol, ~0.1 mL) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.
-
Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.
-
Cool the flask in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure compound.
Expected Outcome & Troubleshooting :
-
Yield : Typically 75-85%.
-
Appearance : Yellow crystalline solid.
-
Troubleshooting : If no precipitate forms, slowly add cold water to the reaction mixture to induce precipitation. If the reaction is sluggish, a catalytic amount of acetic acid can be added alongside the piperidine to form a piperidinium acetate salt, which can enhance catalysis.
Protocol 2: Green Heterogeneous Catalysis (Solvent-Free)
Objective : To synthesize 3-benzylidene-6-methyl-2,4-heptanedione using a solvent-free method with silica sulfuric acid as a recyclable catalyst.[8]
Materials & Reagents :
-
This compound (CAS: 3002-23-1)[20]
-
Benzaldehyde (CAS: 100-52-7)
-
Silica Sulfuric Acid (SSA) - Can be prepared or purchased
-
Ethyl Acetate
-
Hexane
-
Mortar and pestle (optional)
Procedure :
-
In a 25 mL round-bottom flask or a mortar, combine benzaldehyde (1.06 g, 10 mmol), this compound (1.42 g, 10 mmol), and silica sulfuric acid (0.15 g).
-
If using a mortar, gently grind the mixture at room temperature for 15-30 minutes. If using a flask, stir the mixture vigorously with a magnetic stirrer at 50-60°C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, add 15 mL of ethyl acetate to the mixture and stir for 5 minutes.
-
Filter the mixture to remove the solid SSA catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.
-
Wash the filtrate with a saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, often an oil or low-melting solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary.
Expected Outcome & Troubleshooting :
-
Yield : Typically 85-95%.[8]
-
Appearance : Pale yellow oil or solid.
-
Troubleshooting : For less reactive aldehydes (e.g., those with electron-donating groups), increase the reaction temperature to 70-80°C or extend the reaction time. Ensure the SSA catalyst is dry and active for optimal performance.
Data Presentation and Expected Results
The efficiency of the Knoevenagel condensation is highly dependent on the electronic properties of the aromatic aldehyde. The table below summarizes the expected yields for various substituted benzaldehydes using the solvent-free protocol (Protocol 2).
| Entry | Aromatic Aldehyde | Substituent | Expected Yield (%) |
| 1 | 4-Nitrobenzaldehyde | -NO₂ (Strongly EWD) | >95 |
| 2 | 4-Chlorobenzaldehyde | -Cl (Weakly EWD) | 90-95 |
| 3 | Benzaldehyde | -H (Neutral) | 88-92 |
| 4 | 4-Methylbenzaldehyde | -CH₃ (Weakly EDG) | 85-90 |
| 5 | 4-Methoxybenzaldehyde | -OCH₃ (Strongly EDG) | 80-85 |
EWD: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields are illustrative and based on typical outcomes for such reactions.
Applications in Research and Drug Development
The α,β-unsaturated dicarbonyl products synthesized from this compound are highly versatile intermediates. Their conjugated system and multiple carbonyl functionalities make them ideal precursors for a variety of subsequent transformations.
-
Heterocyclic Synthesis : These compounds are excellent starting materials for synthesizing complex heterocyclic scaffolds like pyrimidines, pyrazoles, and pyridines, which are privileged structures in medicinal chemistry.
-
Bioactive Molecules : Knoevenagel adducts are themselves investigated for a range of biological activities and are key intermediates in the total synthesis of many natural products and therapeutic agents.[1][4][5]
-
Material Science : The conjugated products can be used as building blocks for functional polymers and dyes.[21]
Conclusion
This compound is a valuable and readily available substrate for the Knoevenagel condensation. While its reactivity is more moderate than some other active methylene compounds, high yields of desired α,β-unsaturated products can be reliably achieved through strategic selection of catalysts and reaction conditions. The adoption of green chemistry protocols, such as solvent-free reactions with heterogeneous catalysts, not only improves efficiency and simplifies purification but also aligns with modern standards of sustainable chemical synthesis. The protocols and insights provided herein offer a robust framework for researchers to leverage this important reaction in their synthetic endeavors.
References
-
Zhang, F., Wang, Y.-X., Yang, F.-L., Zhang, H.-Y., & Zhao, Y.-F. (2011). Efficient Solvent-Free Knoevenagel Condensation Between β-Diketone and Aldehyde Catalyzed by Silica Sulfuric Acid. Synthetic Communications, 41(3), 423-431. [Link]
-
van Schijndel, J., van den Berg, M., & de Zwart, M. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(11), 1304-1310. [Link]
-
van Schijndel, J., van den Berg, M., & de Zwart, M. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4-Heptanedione, 6-methyl- (CAS 3002-23-1). Retrieved from [Link]
-
van Schijndel, J., van den Berg, M., & de Zwart, M. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. PURE. [Link]
-
Chakraborty, S., et al. (2019). Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. ResearchGate. [Link]
-
Sonawane, J.P., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4(2). [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Nelson, J., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(12), 4035-4058. [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]
-
Khare, R., & Srivastava, P. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 34(4). [Link]
-
Kumar, A., & Kumar, V. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly, 151, 649-673. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Asfandyar, M. (2020). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. [Link]
-
Chemistry Lectures. (2023). Knoevenagel condensation. YouTube. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
Oriental Journal of Chemistry. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
ResearchGate. (2019). Knoevenagel condensation of various aromatic aldehydes with active methylene compounds. [Link]
-
ResearchGate. (2015). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. [Link]
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Application Notes & Protocols: 6-Methyl-2,4-heptanedione as a Versatile Chelating Ligand
Introduction: The Unique Role of 6-Methyl-2,4-heptanedione in Coordination Chemistry
This compound, also known as isovalerylacetone, is a member of the β-diketone family of organic compounds.[1][2] These molecules are distinguished by the presence of two carbonyl groups separated by a single methylene group. This structural arrangement is the key to their profound importance in coordination chemistry. β-Diketones are celebrated for their ability to form highly stable complexes with a vast array of metal ions, making them indispensable tools in catalysis, analytical chemistry, and materials science.[3][4][5]
The coordinating power of this compound stems from its existence as a dynamic equilibrium of keto and enol tautomers. The enol form can be deprotonated to create a resonance-stabilized enolate anion. This anion acts as a potent bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[5] This "chelate effect" imparts significant thermodynamic stability to the resulting metal complexes.[6] The complexes formed are typically neutral, volatile, and soluble in organic solvents, properties that are exploited in various applications.[3]
This guide provides a detailed exploration of the experimental setup for using this compound as a ligand, covering the synthesis of metal complexes, its application in solvent extraction, and the analytical techniques required for characterization.
Key Physicochemical Properties
A thorough understanding of the ligand's properties is fundamental to designing successful experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [2][7][8] |
| Molecular Weight | 142.20 g/mol | [2][8][9] |
| Appearance | Colorless to faint yellow liquid | [1][10] |
| Density | 0.92 g/mL at 25 °C | [1] |
| Synonyms | Isovalerylacetone | [1] |
| Storage Temperature | 2-8°C | [1] |
Core Principle: Keto-Enol Tautomerism and Chelation
The functionality of this compound as a ligand is entirely dependent on the keto-enol tautomerism. In solution, the molecule exists as an equilibrium mixture of the diketo form and the enol form. The presence of a base or a suitable metal ion facilitates the removal of the acidic proton from the enol's hydroxyl group, yielding the β-diketonate anion. This anion is the active chelating agent.
Caption: Keto-enol tautomerism of this compound.
The resulting metal complex features the metal ion at the center of one or more planar six-membered rings formed with the ligand. The number of ligands that coordinate depends on the metal's oxidation state and coordination number.
Protocol 1: Synthesis of a Transition Metal Complex - Copper(II) bis(6-methyl-2,4-heptanedionate)
This protocol details a standard method for synthesizing a neutral metal β-diketonate complex. The causality is straightforward: the metal ion acts as a Lewis acid, coordinating with the deprotonated ligand (the Lewis base) to form a stable, neutral precipitate that can be easily isolated.
Workflow for Metal Complex Synthesis
Caption: General workflow for synthesizing a metal complex.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 10 mmol of this compound in 50 mL of 95% ethanol in a 250 mL flask.
-
In a separate beaker, dissolve 5 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 50 mL of deionized water. The 2:1 ligand-to-metal molar ratio is to ensure the formation of the bis-ligand complex, Cu(L)₂.
-
-
Complexation Reaction:
-
While stirring the ligand solution vigorously, slowly add the copper(II) chloride solution dropwise using a dropping funnel. A color change and the formation of a precipitate should be observed.
-
Prepare a buffer solution by dissolving sodium acetate in water. Slowly add this solution to the reaction mixture until the pH is between 5 and 6. This step is crucial as it consumes the protons released during the reaction, driving the equilibrium towards complex formation.[11][12]
-
-
Precipitate Maturation:
-
Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion and to improve the crystallinity of the product.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate on the filter paper with several portions of deionized water to remove any unreacted metal salts and sodium acetate.
-
Follow with a wash using a small amount of cold ethanol to remove unreacted ligand.
-
Dry the resulting solid in a vacuum oven at 50-60°C or in a desiccator over a drying agent.
-
Protocol 2: Application in Solvent Extraction of Metal Ions
This protocol leverages the properties of the neutral metal-ligand complex—specifically its high solubility in organic solvents—to selectively extract metal ions from an aqueous phase.[5][13][14] The efficiency of this process is highly dependent on the pH of the aqueous phase, which controls the deprotonation of the ligand.[14]
Workflow for Solvent Extraction
Caption: Process flow for liquid-liquid metal extraction.
Step-by-Step Methodology
-
Phase Preparation:
-
Aqueous Phase: Prepare a 100 mL aqueous solution containing the metal ion of interest (e.g., 100 ppm Cu²⁺ from CuSO₄). Adjust the pH to the optimal value for extraction using dilute HCl or NaOH. The optimal pH varies for different metals and must be determined empirically or from literature data.[14]
-
Organic Phase: Prepare a 100 mL solution of 0.1 M this compound in a water-immiscible organic solvent such as methylene chloride, chloroform, or hexane.[14]
-
-
Extraction Procedure:
-
Pour both the aqueous and organic phases into a 250 mL or 500 mL separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes to maximize the surface area between the two phases, facilitating the transfer of the metal complex.[15] Crucial Safety Note: Invert the funnel and vent frequently by opening the stopcock to release any pressure buildup from the solvent vapor.
-
Place the funnel in a ring stand and allow the two layers to fully separate. The organic phase containing the colored metal complex will typically be the bottom layer if using a chlorinated solvent.
-
-
Separation and Analysis:
-
Carefully drain the lower organic layer into a clean flask.
-
The efficiency of the extraction can be quantified by measuring the concentration of the metal ion remaining in the aqueous phase using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Protocol 3: Spectroscopic Characterization of Metal Complexes
Characterization is a non-negotiable step to confirm the successful synthesis and purity of the metal complex. Each technique provides a unique piece of structural evidence.[16][17]
| Technique | Purpose | Expected Observations for Complexation |
| Infrared (IR) Spectroscopy | To confirm coordination of the ligand to the metal. | Disappearance or significant weakening of the broad O-H stretch from the enol form. A shift of the C=O and C=C stretching vibrations to lower frequencies (e.g., 1500-1600 cm⁻¹) compared to the free ligand. Appearance of new, lower frequency bands (typically < 600 cm⁻¹) corresponding to M-O vibrations.[18][19] |
| UV-Visible (UV-Vis) Spectroscopy | To observe the electronic transitions within the complex. | For transition metals, the appearance of new absorption bands in the visible region (400-800 nm) corresponding to d-d electronic transitions, which are responsible for the color of the complex.[11][12][20] Intense bands in the UV region are typically due to ligand-based π → π* transitions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of diamagnetic complexes. | ¹H NMR: Disappearance of the enolic proton signal. Shifts in the positions of the ligand's other protons upon coordination. The integration of peaks should be consistent with the proposed structure.[16][17] ¹³C NMR: Shifts in the signals for the carbonyl and vinylic carbons upon coordination. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula of the complex (e.g., [M(C₈H₁₃O₂)ₙ]).[21] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Precipitate | Incorrect pH; ligand did not deprotonate. | Carefully monitor and adjust the pH to the optimal range for the specific metal ion. Use a suitable base or buffer. |
| Starting materials are too dilute. | Increase the concentration of the reactants. | |
| Product is Oily or Gummy | Impurities present (e.g., excess free ligand). | Ensure stoichiometric amounts are used. Improve washing procedure, perhaps with a solvent in which the complex is insoluble but the ligand is soluble (e.g., cold hexane). |
| Complex may have a low melting point. | Try to induce crystallization by cooling the reaction mixture or by scratching the inside of the flask. | |
| Incomplete Solvent Extraction | pH of the aqueous phase is not optimal. | Perform a series of extractions at different pH values to find the optimal condition. |
| Insufficient shaking or contact time. | Increase the shaking time to ensure equilibrium is reached. | |
| Ligand concentration in the organic phase is too low. | Increase the concentration of the ligand in the organic phase. |
Safety and Handling
-
This compound: This compound is a flammable liquid and can cause skin and serious eye irritation.[8][10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Organic Solvents: The organic solvents used in these protocols (ethanol, methylene chloride, etc.) are often flammable and/or toxic. Avoid inhalation of vapors and ensure there are no ignition sources nearby.
-
Metal Salts: Many transition metal salts are toxic or harmful. Consult the Safety Data Sheet (SDS) for each specific metal salt before use.
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Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. [Link]
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Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. National Center for Biotechnology Information (PMC). [Link]
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The evolution of β-diketone or β-diketophenol ligands and related complexes. ResearchGate. [Link]
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Coordination modes of the β-diketonate ligands in the structures 1–6. ResearchGate. [Link]
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Study of Stability Constants of Some of the Transition Metal Complexes with β β β β β-Diketones by Spectrophotometery. ResearchGate. [Link]
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Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. National Center for Biotechnology Information (PMC). [Link]
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Chemical Properties of 2,4-Heptanedione, 6-methyl- (CAS 3002-23-1). Cheméo. [Link]
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Solvent Extraction B-diketone. ResearchGate. [Link]
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Synthesis, Theoretical Study, and Biological Evaluation of Some Metal Ions with Ligand "Methyl. Baghdad Science Journal. [Link]
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Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences. [Link]
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Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry. [Link]
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III Analytical Methods. Japan International Cooperation Agency. [Link]
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Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. National Center for Biotechnology Information (PMC). [Link]
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Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. MDPI. [Link]
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Formation of Heterobimetallic Complexes by Addition of d10-Metal Ions to [(Me3P)xM(2-C6F4PPh2)2] (x = 1, 2; M = Ni and Pt): A Synthetic and Computational Study of Metallophilic Interactions. ACS Publications. [Link]
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Extraction technique in organic chemistry. YouTube. [Link]
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Critical roles of metal–ligand complexes in the controlled synthesis of various metal nanoclusters. National Center for Biotechnology Information (PMC). [Link]
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Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
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Synthesis, Characterization, and Spectroscopy of Model Molybdopterin Complexes. National Center for Biotechnology Information (PMC). [Link]
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Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
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Techniques for extraction and isolation of natural products: a comprehensive review. National Center for Biotechnology Information (PMC). [Link]
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Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. [Link]
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Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. ResearchGate. [Link]
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The Role of 6-Methyl-2,4-heptanedione in Catalysis: Application Notes and Protocols
Introduction: Unveiling the Catalytic Potential of a Versatile β-Diketone
6-Methyl-2,4-heptanedione, also known as isovalerylacetone, is a β-diketone that has garnered significant interest in the field of catalysis. Its unique structural features, particularly the presence of two carbonyl groups separated by a methylene group, allow it to exist in a dynamic equilibrium between keto and enol tautomers. This inherent characteristic is the cornerstone of its utility in catalysis, as the enol form can readily chelate with a vast array of metal ions to form stable metal complexes. These resulting organometallic compounds are not mere curiosities; they are often potent catalysts for a variety of organic transformations, finding applications in academic research and industrial processes alike.
This technical guide provides an in-depth exploration of the role of this compound in catalysis. We will delve into its function as a ligand, the catalytic applications of its metal complexes, and provide detailed, field-proven protocols for both the synthesis of a representative metal complex and its application in a classic carbon-carbon bond-forming reaction.
Core Principles: The Chemistry of this compound in Catalysis
The catalytic prowess of this compound is intrinsically linked to its ability to form stable chelate complexes with metal ions. This process is facilitated by the deprotonation of the enol form of the β-diketone, creating a bidentate ligand that coordinates to the metal center through its two oxygen atoms.
Caption: Keto-enol tautomerism of this compound.
The nature of the metal ion and the substituents on the β-diketone ligand can be fine-tuned to modulate the steric and electronic properties of the resulting catalyst. This allows for the rational design of catalysts with specific activities and selectivities for a desired chemical transformation. Metal complexes derived from β-diketones are frequently employed as catalysts in a range of reactions, including:
-
Oxidation and Epoxidation Reactions: Transition metal complexes of β-diketones can catalyze the oxidation of various organic substrates.
-
Polymerization Reactions: Certain metal β-diketonate complexes act as initiators or catalysts in polymerization processes.
-
Carbon-Carbon Bond Forming Reactions: These complexes are particularly effective in promoting reactions such as the Knoevenagel condensation.
Application Focus: Catalysis of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond through the reaction of an active methylene compound with an aldehyde or ketone. This reaction is typically catalyzed by a base. Metal complexes of this compound can serve as efficient catalysts for this transformation, offering potential advantages in terms of reaction rates, yields, and catalyst recyclability.
The catalytic cycle is generally believed to involve the coordination of the carbonyl compound to the metal center, which increases its electrophilicity. Simultaneously, the active methylene compound is deprotonated, and the resulting nucleophile attacks the activated carbonyl group. Subsequent dehydration leads to the formation of the α,β-unsaturated product.
Caption: Generalized mechanism for a metal-catalyzed Knoevenagel condensation.
Experimental Protocols
Protocol 1: Synthesis of Bis(6-methyl-2,4-heptanedionato)copper(II)
This protocol details the synthesis of a representative copper(II) complex of this compound. The procedure is adapted from established methods for the synthesis of copper(II) β-diketonate complexes.[1][2][3]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
Dissolution of Copper Salt: In a 250 mL round-bottom flask, dissolve copper(II) acetate monohydrate (1.0 g, 5.0 mmol) in a mixture of 50 mL of methanol and 50 mL of deionized water with gentle heating and stirring.
-
Addition of Ligand: To the stirred copper salt solution, slowly add this compound (1.42 g, 10.0 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours with continuous stirring. A precipitate should form during this time.
-
Isolation of Product: After cooling the mixture to room temperature, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to a constant weight. The resulting product is bis(6-methyl-2,4-heptanedionato)copper(II).
Data Presentation:
| Property | Value |
| Molecular Formula | C₁₆H₂₆CuO₄ |
| Molecular Weight | 345.92 g/mol |
| Appearance | Blue to green solid |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane; sparingly soluble in methanol and ethanol. |
Protocol 2: Catalytic Knoevenagel Condensation using Bis(6-methyl-2,4-heptanedionato)copper(II)
This protocol outlines the use of the synthesized copper(II) complex as a catalyst for the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound. This procedure is adapted from known protocols for similar copper-catalyzed Knoevenagel condensations.[4][5][6]
Materials:
-
Bis(6-methyl-2,4-heptanedionato)copper(II) (synthesized in Protocol 1)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add benzaldehyde (0.53 g, 5.0 mmol), malononitrile (0.33 g, 5.0 mmol), and bis(6-methyl-2,4-heptanedionato)copper(II) (0.017 g, 0.05 mmol, 1 mol%).
-
Solvent Addition: Add 10 mL of anhydrous ethanol to the flask.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-benzylidenemalononitrile.
Data Presentation:
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 1 | Ethanol | 1.5 | >95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 1 | Ethanol | 2 | >95 |
| 3 | Benzaldehyde | Ethyl cyanoacetate | 2 | Toluene | 4 | ~90 |
Note: The yields presented are typical and may vary depending on the precise reaction conditions and purification methods.
Caption: Experimental workflow for the catalytic Knoevenagel condensation.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The synthesis of the copper complex (Protocol 1) can be verified by standard analytical techniques such as melting point determination, IR spectroscopy (to observe the characteristic C=O and C-O-Cu stretches), and elemental analysis. The progress and success of the catalytic reaction (Protocol 2) can be reliably monitored by TLC and the final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, ensuring the validity of the catalytic process.
Conclusion
This compound serves as a versatile and effective ligand in the realm of catalysis. Its ability to form stable metal complexes provides a platform for the development of a wide range of catalysts for important organic transformations. The detailed protocols provided herein for the synthesis of a copper(II) complex of this compound and its application in the Knoevenagel condensation offer researchers and drug development professionals a practical guide to harnessing the catalytic potential of this valuable β-diketone. Further exploration into the use of other metal complexes of this compound and their application in a broader scope of catalytic reactions is a promising avenue for future research.
References
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Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation. ACS Omega. [Link]
-
The synthesis of a bifunctional copper metal organic framework and its application in the aerobic oxidation/Knoevenagel condensation sequential reaction. Dalton Transactions. [Link]
-
Exploring C–F···π Interactions: Synthesis, Characterization, and Surface Analysis of Copper β-Diketone Complexes. ACS Omega. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
-
Highly Efficient Oxidation of Secondary Alcohols to Ketones Catalyzed by Manganese Complexes of N4 Ligands with H2O2. ElectronicsAndBooks. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Manganese Complex-Catalyzed Oxidation and Oxidative Kinetic Resolution of Secondary Alcohols by Hydrogen Peroxide. ResearchGate. [Link]
- Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds.
-
Ligand Adducts of Bis(acetylacetonato) Copper(II), Bis(3 - Journal of Medicinal and Chemical Sciences. Journal of Medicinal and Chemical Sciences. [Link]
- Catalytic oxidation of alcohols using manganese oxides.
-
Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions. [Link]
-
Base-free Knoevenagel condensation catalyzed by copper metal surfaces. Semantic Scholar. [Link]
-
Base-free Knoevenagel condensation catalyzed by copper metal surfaces. RSC Publishing. [Link]
-
Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. DSpace@EWHA. [Link]
-
Reactions of Bis(acetylacetonato)copper(II) Dihydrate with Chelating Ligands Containi. Indian Journal of Chemistry. [Link]
-
Preparation of Bis (Acetylacetonato) Copper (II). Scribd. [Link]
-
Base-free Knoevenagel condensation catalyzed by copper metal surfaces. RSC Publishing. [Link]
-
The catalyst 2 mediated Knoevenagel Condensation reaction between.... ResearchGate. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
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Application Notes & Protocols: Advanced Strategies for the Synthesis of 6-Methyl-2,4-heptanedione Derivatives
Preamble: The Versatility of the β-Diketone Scaffold
The β-diketone moiety is a cornerstone of synthetic chemistry, prized for its unique electronic properties, keto-enol tautomerism, and remarkable ability to chelate metal ions.[1][2] 6-Methyl-2,4-heptanedione, also known as isovalerylacetone, serves as an exemplary and highly adaptable scaffold.[3][4] Its derivatives are not merely academic curiosities; they are pivotal intermediates in the synthesis of pharmaceuticals, core heterocycles like pyrazoles and isoxazoles, and advanced materials such as metal-organic frameworks and catalysts.[2][5]
This guide provides a detailed exploration of the principal synthetic pathways for creating both the parent this compound structure and its more complex, functionalized derivatives. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the mechanistic rationale behind critical experimental steps, ensuring both successful execution and a deeper understanding of the underlying chemistry.
Part 1: Foundational Synthesis via Claisen Condensation
The most direct and classical route to β-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[6][7][8] This reaction is driven by the final deprotonation of the product, forming a highly stabilized enolate, which requires a stoichiometric amount of base.[6]
The synthesis of this compound is achieved through the condensation of 4-methyl-2-pentanone with an acetate ester, such as ethyl acetate.
Caption: Mechanism of Claisen condensation for this compound synthesis.
Protocol 1.1: Synthesis of this compound
Objective: To synthesize the parent β-diketone scaffold.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
4-Methyl-2-pentanone (Isobutyl methyl ketone)
-
Ethyl acetate
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (10% aq.)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide (Base): In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous ethanol (sufficient to dissolve) under an inert atmosphere. The reaction is exothermic. Allow the sodium to react completely to form sodium ethoxide.
-
Causality Note: Anhydrous conditions are critical. Water will consume the base and hydrolyze the ester reactant. Using the alkoxide corresponding to the ester's alcohol portion (ethoxide for ethyl acetate) prevents transesterification side reactions.[9]
-
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add anhydrous diethyl ether to dilute the solution.
-
Addition of Reactants: In a separate flask, prepare a mixture of 4-methyl-2-pentanone (1.0 eq) and ethyl acetate (1.2 eq). Add this mixture dropwise to the stirred sodium ethoxide solution over 1-2 hours, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate of the sodium enolate of the product should form.
-
Workup and Neutralization: Cool the reaction mixture again in an ice bath. Slowly and carefully add 10% hydrochloric acid until the solution is acidic (pH ~5-6). This step protonates the enolate to form the final β-diketone.[6]
-
Self-Validation: The β-diketone is soluble in the organic layer, while the sodium salts partition into the aqueous layer. The mixture should separate into two clear layers.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product is a colorless to faint yellow oil.[3] Purify via vacuum distillation to obtain pure this compound.
Part 2: Derivatization at the C3-Methylene Position
The acidic protons on the central α-carbon (C3) of the β-diketone are readily removed by a suitable base, creating a nucleophilic enolate. This enolate is the gateway to a vast array of derivatives through reactions with various electrophiles.[2]
Caption: General workflow for C3-functionalization of the β-diketone.
Protocol 2.1: C3-Alkylation
Objective: To introduce an alkyl substituent at the C3 position.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., Benzyl bromide, Iodomethane)
-
Anhydrous solvent (THF or DMF)
-
Ammonium Chloride (saturated aq.)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried flask under nitrogen, add the base (e.g., K₂CO₃, 1.5 eq) and anhydrous DMF.
-
Enolate Formation: Add this compound (1.0 eq) dropwise to the stirred suspension at room temperature. Stir for 30-60 minutes.
-
Expertise Note: The choice of base matters. A strong, non-nucleophilic base like NaH ensures complete deprotonation. A weaker base like K₂CO₃ is often sufficient and safer to handle.
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise. The reaction may be slightly exothermic. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Workup: Pour the reaction mixture into saturated ammonium chloride solution and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude oil by silica gel column chromatography to isolate the C3-alkylated derivative.[10]
Part 3: Carbon-Carbon Bond Formation via Condensation Reactions
Beyond simple alkylation, the active methylene group can participate in more complex condensation reactions to build sophisticated molecular architectures.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[11][12] This is a powerful method for extending the carbon skeleton.
Protocol 3.1.1: Knoevenagel Condensation with an Aromatic Aldehyde
Objective: To synthesize an α,β-unsaturated diketone derivative.
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Piperidine (catalyst)
-
Toluene or Ethanol
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reaction: If using toluene, fit the flask with a Dean-Stark trap and reflux the mixture. Water will be removed azeotropically, driving the reaction to completion.[11] If using ethanol, reflux the mixture until TLC indicates completion.
-
Mechanistic Insight: The reaction proceeds via nucleophilic addition of the diketone enolate to the aldehyde carbonyl, followed by elimination of a water molecule.[12]
-
-
Workup: Cool the reaction mixture. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography.
Michael Addition
The enolate of this compound can act as a "Michael donor" in a conjugate addition to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[13][14][15] This 1,4-addition is a cornerstone of C-C bond formation.
Protocol 3.2.1: Michael Addition to Methyl Vinyl Ketone
Objective: To synthesize a 1,5-dicarbonyl derivative.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous Ethanol
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous ethanol. Add a catalytic amount of freshly prepared sodium ethoxide solution.
-
Addition: Cool the solution in an ice bath and add methyl vinyl ketone (1.0 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight. The reaction is thermodynamically controlled.[14]
-
Workup: Neutralize the catalyst with a few drops of acetic acid. Remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether, wash with water and brine, dry, and concentrate. Purify the resulting product by column chromatography.
Part 4: Synthesis of Heterocyclic Derivatives
β-Diketones are exceptionally useful precursors for synthesizing five-membered heterocycles. The two carbonyl groups provide perfectly spaced electrophilic centers for reaction with dinucleophiles.
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Role of 6-Methyl-2,4-heptanedione in the Synthesis of Novel Anticancer Agents
Introduction: In the landscape of pharmaceutical synthesis, the selection of versatile and reactive starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 6-Methyl-2,4-heptanedione, a readily accessible β-diketone, has emerged as a valuable building block in the synthesis of heterocyclic compounds, particularly those with applications in oncology. This application note provides a detailed exploration of the utility of this compound in the synthesis of 7-isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp), a key ligand in the development of novel platinum(II) complexes with promising anticancer activity. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and discuss the significance of this application for researchers and scientists in drug discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the reactant's properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 3002-23-1 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | 0.92 g/mL at 25 °C | [2] |
| Boiling Point | 167 °C at 760 mmHg | [4] |
| Solubility | Sparingly soluble in water | [5] |
Core Application: Synthesis of Triazolopyrimidine Ligands for Anticancer Platinum(II) Complexes
The primary application highlighted in this note is the use of this compound as a precursor for the synthesis of 7-isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp). This heterocyclic system is of significant interest as it serves as a ligand for platinum(II) complexes, a class of compounds renowned for their clinical efficacy as anticancer agents. The rationale behind this synthetic approach lies in the ability of the triazolopyrimidine scaffold to coordinate with platinum, leading to complexes with potential to overcome resistance mechanisms associated with traditional platinum-based drugs.
The overall synthetic workflow can be visualized as a two-stage process:
Caption: Synthetic workflow from this compound to a potential anticancer platinum(II) complex.
Mechanistic Insight: The Bülow and Haas Triazolopyrimidine Synthesis
The cornerstone of the ligand synthesis is the Bülow and Haas reaction, a classical and effective method for the construction of the[2][5][6]triazolo[1,5-a]pyrimidine ring system. This reaction involves the cyclocondensation of a β-dicarbonyl compound, in this case, this compound, with 3-amino-1,2,4-triazole.[2][7]
The reaction proceeds through a series of steps initiated by the nucleophilic attack of the exocyclic amino group of the triazole onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic triazolopyrimidine core. The regioselectivity of the reaction, which determines the final substitution pattern on the pyrimidine ring, is influenced by the nature of the substituents on the β-diketone.
Caption: Simplified mechanism of the Bülow and Haas triazolopyrimidine synthesis.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a step-by-step guide for the synthesis of the ibmtp ligand and its subsequent use in the formation of a platinum(II) complex.
Protocol 1: Synthesis of 7-Isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp)
This protocol is adapted from the well-established Bülow and Haas method for the synthesis of triazolopyrimidines.[2][7]
Materials:
-
This compound (≥98%)
-
3-Amino-1,2,4-triazole (98%)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add this compound (1.1 eq) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 7-isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp) as a crystalline solid.
-
Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of (Dimethylsulfoxide-κS)(7-isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-κN(3))(malonato- κ²O,O′)platinum(II)
This protocol describes the one-pot synthesis of a potential anticancer platinum(II) complex using the previously synthesized ibmtp ligand.[4]
Materials:
-
cis-[PtCl₂(DMSO)₂] (prepared from K₂PtCl₄)
-
Silver Malonate
-
7-Isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
-
Lyophilizer or high-vacuum line
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend cis-[PtCl₂(DMSO)₂] (1.0 eq) in anhydrous DMF.
-
Add a solution of silver malonate (1.0 eq) in DMF to the suspension. Stir the mixture in the dark for 24 hours at room temperature.
-
After 24 hours, centrifuge the reaction mixture to separate the precipitated silver chloride (AgCl).
-
Carefully transfer the supernatant containing the platinum-malonate intermediate to a new Schlenk flask.
-
Add a solution of 7-isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp) (1.0 eq) in DMF to the supernatant.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Remove the solvent under high vacuum or by lyophilization.
-
Wash the resulting solid residue with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product, [Pt(mal)(DMSO)(ibmtp)], under vacuum. Characterize the complex using multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) and elemental analysis.
Conclusion and Future Perspectives
This compound serves as an efficient and cost-effective precursor for the synthesis of the functionalized triazolopyrimidine ligand, ibmtp. The subsequent incorporation of this ligand into a platinum(II) complex highlights a significant application in the development of novel anticancer therapeutics. The methodologies described provide a robust framework for researchers to synthesize and explore the medicinal chemistry of this class of compounds. Future work could involve the derivatization of the this compound backbone to introduce further diversity into the resulting triazolopyrimidine ligands, potentially leading to platinum complexes with improved efficacy, selectivity, and reduced toxicity profiles.
References
-
Bülow, C., & Haas, K. (1909). Synthesen von Pyrimidin-Derivaten. Berichte der deutschen chemischen Gesellschaft, 42(4), 4638-4644. [Link]
-
Łakomska, I., Śmiłowicz, D., Jakubowski, M., & Wojtczak, A. (2020). Platinum(II) Complexes with Bulky Disubstitute Triazolopyrimidines as Promising Materials for Anticancer Agents. Materials (Basel, Switzerland), 13(23), 5488. [Link]
-
The Good Scents Company. (n.d.). 6-methyl-2-heptanone. Retrieved from [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solvent Extraction of Metals Using 6-Methyl-2,4-heptanedione
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 6-methyl-2,4-heptanedione as a chelating agent for the solvent extraction of metal ions from aqueous solutions. It elaborates on the underlying chemical principles, details critical experimental parameters, and provides step-by-step protocols for extraction, optimization, and analysis. Furthermore, this guide discusses synergistic extraction techniques to enhance efficiency and concludes with essential safety information and troubleshooting.
Introduction to Metal Extraction with β-Diketones
Solvent extraction, or liquid-liquid extraction, is a highly versatile and efficient method for the separation and purification of metal ions. The technique relies on the differential solubility of a metal species between two immiscible liquid phases—typically an aqueous phase containing the metal ion and an organic phase containing a specialized extractant.
β-Diketones are a prominent class of organic extractants characterized by two carbonyl groups separated by a methylene group. These molecules exhibit keto-enol tautomerism, where the enol form can be deprotonated to create a bidentate anion that forms stable chelate complexes with metal ions. This process neutralizes the charge of the metal ion, rendering the resulting complex more soluble in an organic solvent than in the aqueous phase, thus facilitating its extraction.
This compound, also known as isovalerylacetone, is a β-diketone with properties that make it a compelling candidate for metal extraction applications. Its branched alkyl group can enhance solubility in organic solvents and influence the stability and lipophilicity of the resulting metal complexes.
Physicochemical Properties of this compound
A thorough understanding of the extractant's properties is fundamental to developing robust extraction protocols.
| Property | Value | Reference |
| CAS Number | 3002-23-1 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |
| Molecular Weight | 142.20 g/mol | [1][2] |
| Appearance | Clear colorless to faint yellow liquid | [1][3] |
| Density | 0.92 g/mL at 25 °C | [1] |
| Water Solubility | Sparingly soluble (7.7 g/L at 25 °C) | [3] |
| Predicted pKa | 9.23 ± 0.10 | [3] |
The Mechanism of Extraction
The extraction of a divalent metal ion (M²⁺) by this compound (represented as HR, where H is the acidic proton) is a multi-step equilibrium process.
3.1. Keto-Enol Tautomerism: The β-diketone exists in equilibrium between its keto and enol forms. The enol form is crucial for the chelation process.
Caption: Keto-enol tautomerism of this compound.
3.2. Chelation and Phase Transfer: The extraction process can be summarized by the following overall equilibrium reaction, which is highly dependent on pH:
M²⁺(aq) + 2HR(org) ⇌ MR₂(org) + 2H⁺(aq)
Here, the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. The forward reaction is favored by increasing the pH of the aqueous phase, which shifts the equilibrium towards the deprotonation of the extractant and formation of the metal complex.
Caption: General workflow for a single-stage solvent extraction.
4.3. Protocol 2: Optimization of Aqueous Phase pH
The pH of the aqueous phase is the most critical parameter governing extraction efficiency. The pH₅₀ value, defined as the pH at which 50% of the metal is extracted, is a key characteristic of an extraction system.
-
Prepare a series of aqueous solutions containing the metal ion at a fixed concentration.
-
Adjust the pH of each solution to a different value across a wide range (e.g., pH 1 to 7).
-
Perform the extraction for each pH value following Protocol 1.
-
Analyze the metal concentration in the aqueous phase (raffinate) after extraction.
-
Calculate the percentage of extraction (%E) for each pH value using the formula: %E = ([M]initial - [M]final) / [M]initial * 100%
-
Plot %E versus the final equilibrium pH to determine the optimal pH range and the pH₅₀ value.
Example Data for pH Optimization of Copper(II) Extraction (Hypothetical)
| Equilibrium pH | % Extraction of Cu(II) |
| 1.0 | 2.5 |
| 2.0 | 15.8 |
| 3.0 | 50.2 |
| 4.0 | 88.1 |
| 5.0 | 97.5 |
| 6.0 | 98.2 |
From this data, the pH₅₀ for Cu(II) extraction with this compound under these conditions is approximately 3.0.
4.4. Protocol 3: Synergistic Extraction with TOPO
Synergism is the phenomenon where the extractive capability of a mixture of two extractants is greater than the sum of their individual effects. A neutral organophosphorus compound like tri-n-octylphosphine oxide (TOPO) is often used as a synergist with β-diketones. The TOPO molecule coordinates to the metal chelate, displacing residual water molecules and increasing its organophilicity.
-
Prepare an organic phase containing both this compound (e.g., 0.1 M) and TOPO (e.g., 0.05 M) in the chosen organic solvent.
-
Perform the extraction experiments as described in Protocol 2, varying the pH of the aqueous phase.
-
Compare the resulting pH vs. %E curve with the one obtained without TOPO. A shift of the curve to a lower pH range indicates a synergistic effect.
Analytical Quantification
Accurate determination of metal ion concentrations in the aqueous phase before and after extraction is crucial. Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific technique for this purpose. [4] 5.1. Principles of AAS
AAS measures the concentration of metal ions by detecting their absorption of electromagnetic radiation at a characteristic wavelength. [4][5]The amount of light absorbed is directly proportional to the concentration of the metal atoms in the sample, a relationship described by the Beer-Lambert law. [5] 5.2. AAS Measurement Procedure
-
Instrument Setup: Use a hollow cathode lamp corresponding to the metal being analyzed (e.g., a copper lamp for copper analysis). [5][6]2. Calibration: Prepare a series of standard solutions of the metal ion with known concentrations. Aspirate these standards into the AAS instrument and measure their absorbance to construct a calibration curve (Absorbance vs. Concentration). [5][6][7]3. Sample Analysis: Aspirate the aqueous raffinate samples (diluted if necessary) into the instrument and record their absorbance. [7]4. Concentration Determination: Use the calibration curve to determine the concentration of the metal ion in the raffinate samples based on their measured absorbance. [5][6]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Extraction Efficiency | Incorrect pH of the aqueous phase. | Optimize pH as per Protocol 2. |
| Insufficient concentration of the extractant. | Increase the concentration of this compound. | |
| Inadequate shaking time or intensity. | Increase shaking time and/or agitation speed. | |
| Formation of an Emulsion | High concentration of extractant or metal. | Dilute the system. Try a different organic solvent. |
| Presence of surfactants or fine solids. | Filter the aqueous phase before extraction. | |
| Inconsistent AAS Readings | Clogged nebulizer. | Clean the nebulizer according to the instrument manual. |
| Incorrect calibration standards. | Prepare fresh standards and re-calibrate. | |
| Sample concentration is outside the linear range. | Dilute the sample to fall within the calibration curve range. |
Safety and Handling
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation. [8][9]* Engineering Controls: Work in a well-ventilated fume hood. [8]Ensure that an eyewash station and safety shower are readily accessible. [8]* Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. [8]* Handling: Keep away from heat, sparks, and open flames. [8]Use non-sparking tools. [8]* Storage: Store in a tightly closed container in a cool, well-ventilated area. [8][10]Recommended storage temperature is 2-8°C. [1] Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used before commencing any experimental work. [8]
References
-
Science Ready. Atomic Absorption Spectroscopy (AAS) – HSC Chemistry. Available from: [Link]
-
Atomic Absorption Spectroscopy. (2021). YouTube. Available from: [Link]
-
ausetute.com.au. Atomic Absorption Spectroscopy (AAS) Chemistry Tutorial. Available from: [Link]
-
Science Ready. (2021). Atomic Absorption Spectroscopy (AAS): How It Works & Example // HSC Chemistry. YouTube. Available from: [Link]
- Shigematsu, T., Tabushi, M., Matsui, M., & Utsunomiya, K. (1967). Synergistic Effect of Solvent Extraction in Zinc β-Diketone-TOPO System: Influence of Terminal Group of β-Diketones. Bulletin of the Institute for Chemical Research, Kyoto University, 45(4-5), 290-298.
-
E3S Web of Conferences. (2018). Studies of the aromatic β-diketones as extractant of copper ions. Available from: [Link]
-
MDPI. (2023). β-Diketone-Driven Deep Eutectic Solvent for Ultra-Efficient Natural Stable Lithium-7 Isotope Separation. Available from: [Link]
-
ResearchGate. (2021). Solvent extraction of copper and ammonia from ammoniacal solutions using sterically hindered β-diketone. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76354, this compound. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Available from: [Link]
-
ACS Publications. (2021). Synergistic Deep Eutectic Solvents for Lithium Extraction. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
ACS Publications. (2019). Synergistic Solvent Extraction Is Driven by Entropy. ACS Nano. Available from: [Link]
-
International Journal of Chemical and Physical Sciences. (2013). Solvent extraction and spectrophotometric determination of copper(II) with 2-hydroxy-5-methylacetophenoneisonicotinoylhydrazone (HMAINH). Available from: [Link]
-
Global Substance Registration System. This compound. Available from: [Link]
- Google Patents. (2002). Process for the production of 6-methyl heptanone.
-
ResearchGate. (2016). Why solvent extraction of Copper is pH-dependent?. Available from: [Link]
-
MDPI. (2023). Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. Available from: [Link]
-
MDPI. (2022). Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. Available from: [Link]
- Google Patents. (1975). Process for the preparation of 2,6-heptanedione.
-
UNAM. (2015). Metal extraction to ionic liquids: the relationship between structure, mechanism and application. Available from: [Link]
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison Study of Cloud Point and Solvent Extraction of Copper by 3-Chloro-2,4-pentanedione as Complexing Agent [jmchemsci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. thepharmajournal.com [thepharmajournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2,4-heptanedione
Welcome to the dedicated technical support guide for the synthesis of 6-Methyl-2,4-heptanedione. This resource is designed for researchers, chemists, and drug development professionals navigating the nuances of this synthesis. Here, we move beyond simple protocols to address the common challenges and fundamental principles that underpin a successful experiment.
Troubleshooting Guide: Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly achieved via a crossed Claisen condensation between an isovalerate ester (e.g., ethyl isovalerate) and acetone.
Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer: Low yield in this Claisen-type condensation is a frequent issue stemming from several potential sources. Let's break down the likely culprits:
-
Ineffective Deprotonation & Unfavorable Equilibrium: The cornerstone of the Claisen condensation is the formation of a stabilized enolate from the β-diketone product.[1][2] This final deprotonation step is thermodynamically favorable and is what drives the reaction to completion. If your base is not strong enough or is consumed by side reactions, this equilibrium is not established, and the yield suffers.
-
Solution: Ensure you are using at least one full equivalent of a strong base. While sodium ethoxide (NaOEt) is common, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) often lead to higher yields by more effectively shifting the equilibrium.[1]
-
-
Presence of Moisture: Alkoxide bases and the intermediate enolates are highly sensitive to water. Any moisture in your reagents (acetone, ethyl isovalerate) or solvent (e.g., THF, diethyl ether) will quench the base and the reactive intermediates, halting the reaction.
-
Solution: Use freshly distilled solvents and reagents. Dry your glassware thoroughly in an oven before use. Acetone, in particular, should be dried over a suitable drying agent like anhydrous calcium sulfate and distilled.
-
-
Side Reactions: The most significant side reaction is the self-condensation of acetone, which produces mesityl oxide. While using an excess of acetone can favor the desired crossed reaction, it doesn't eliminate the self-condensation pathway.
-
Solution: Control the reaction temperature carefully. Adding the ester slowly to the mixture of base and acetone at a reduced temperature (e.g., 0-5 °C) can help minimize acetone self-condensation before the desired reaction can occur.[3]
-
-
Inadequate Work-up: The acidic work-up step is critical. It neutralizes any remaining base and protonates the enolate of the β-diketone product to give the final neutral compound. If the acidification is incomplete, you may lose the product in the aqueous layer during extraction as its sodium salt.
-
Solution: During the work-up, add acid (e.g., dilute HCl or H2SO4) slowly while cooling the reaction mixture in an ice bath. Check the pH of the aqueous layer to ensure it is distinctly acidic (pH < 5) before proceeding with the extraction.
-
Question: I'm observing significant side-product formation, particularly from acetone self-condensation. How can I improve the selectivity of the reaction?
Answer: Improving selectivity in a crossed Claisen condensation hinges on favoring the reaction between the ester and the ketone enolate over the ketone's self-condensation.
-
Choice of Base and Solvent: The combination of base and solvent can influence which reaction pathway is favored. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is often superior to using sodium ethoxide in ethanol.[3] NaH irreversibly deprotonates acetone, and the resulting enolate is readily available to react with the ester.
-
Order of Addition: The order in which you mix the reagents is critical. The preferred method is to add the ethyl isovalerate slowly to a pre-formed mixture of the base and acetone. This ensures that the ester is always in the presence of the acetone enolate, maximizing the chance of the desired crossed reaction. Reversing the addition can lead to a high local concentration of the ester and base, which may favor other undesired reactions.
-
Temperature Control: As mentioned previously, maintaining a low temperature (0-5 °C) during the addition of the ester is crucial.[3] This slows down the rate of all reactions, but often has a more pronounced effect on the less-favorable self-condensation pathway.
Question: Purification of the final liquid product by distillation is giving me a low recovery. Is there a more efficient purification method?
Answer: Absolutely. While vacuum distillation is a viable option, a highly effective and classic technique for purifying β-diketones is through the formation and subsequent decomposition of their copper(II) chelates.[3][4]
-
Mechanism: β-diketones readily form stable, often crystalline, chelate complexes with copper(II) ions (like from copper(II) acetate). These complexes are typically insoluble in water and can be easily separated by filtration.[4] Most impurities and unreacted starting materials do not form such complexes and remain in the filtrate.
-
Procedure:
-
After the initial work-up and extraction, dissolve the crude product in a solvent like ethanol or acetic acid.
-
Add an aqueous solution of copper(II) acetate. The copper(II) chelate of this compound should precipitate as a solid.
-
Filter the solid complex and wash it thoroughly to remove impurities.
-
Decompose the copper chelate to regenerate the pure β-diketone. This is typically done by stirring the solid complex in a biphasic system with a stronger acid (e.g., dilute H2SO4) and an organic solvent like diethyl ether or ethyl acetate.[4] The copper ions move into the aqueous layer, leaving the pure product in the organic layer.
-
Separate the organic layer, dry it, and remove the solvent to yield the highly purified this compound.
-
This method is particularly advantageous as it is highly selective and often yields a product of much higher purity than distillation alone.
Frequently Asked Questions (FAQs)
Question: What is the detailed reaction mechanism for the synthesis of this compound via Claisen condensation?
Answer: The reaction proceeds through four key mechanistic steps:
-
Enolate Formation: A strong base (B⁻), such as ethoxide (EtO⁻) or a hydride (H⁻), removes an acidic α-hydrogen from acetone to form a resonance-stabilized enolate. This is the nucleophile.
-
Nucleophilic Acyl Addition: The acetone enolate attacks the electrophilic carbonyl carbon of the ethyl isovalerate. This forms a tetrahedral intermediate.
-
Nucleophilic Acyl Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This yields the β-diketone product.
-
Acid-Base Equilibrium (Driving Force): The expelled ethoxide is a strong base and immediately deprotonates the most acidic proton on the newly formed β-diketone (the one on the carbon between the two carbonyls). This forms a highly stable, resonance-delocalized enolate. This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.[2] The final product is obtained after an acidic workup.
Caption: Key steps in the Claisen condensation synthesis.
Question: What are the critical safety precautions for this synthesis?
Answer: Safety is paramount. The following hazards must be managed:
-
Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure all operations are conducted in a certified fume hood, away from ignition sources.[5]
-
Reactive Reagents: Sodium hydride (NaH) is a water-reactive solid that releases flammable hydrogen gas upon contact with moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully. Sodium ethoxide is also highly basic and corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and compatible gloves.
-
Pressure Build-up: When quenching NaH or neutralizing the reaction, gas evolution (H₂ or CO₂) can cause pressure build-up. Always perform these steps slowly with adequate venting.
Troubleshooting Workflow: Low Product Yield
Caption: A logical guide for troubleshooting low reaction yields.
Reference Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone (anhydrous)
-
Ethyl Isovalerate
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, nitrogen inlet.
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with the condenser, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Preparation: In the flask, place sodium hydride (1.1 equivalents). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under nitrogen. Add anhydrous THF to the washed NaH.
-
Enolate Formation: Cool the NaH/THF suspension to 0 °C in an ice bath. Add anhydrous acetone (2.0 - 3.0 equivalents) dropwise via the addition funnel. Stir the mixture at 0 °C for 30 minutes. You should observe hydrogen gas evolution.
-
Condensation Reaction: While maintaining the temperature at 0 °C, add ethyl isovalerate (1.0 equivalent) dropwise from the addition funnel over 30-45 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 1M HCl to quench any unreacted NaH and neutralize the reaction mixture. Continue adding acid until the aqueous layer is acidic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or via the copper chelate method described in the troubleshooting section for higher purity.[4]
Comparative Data on Reaction Conditions
The choice of base and solvent significantly impacts the outcome of the Claisen condensation. The following table summarizes expected trends based on literature principles.
| Parameter | Condition A | Condition B | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | NaH is a stronger, non-nucleophilic base that irreversibly deprotonates the ketone, often leading to higher yields.[1] |
| Solvent | Ethanol | Anhydrous THF | Aprotic solvents like THF are preferred with NaH to avoid reaction with the solvent. Ethanol is required for NaOEt. |
| Equilibrium | Reversible | Driven strongly to products | The final deprotonation of the β-diketone by NaH is essentially irreversible, providing a strong thermodynamic driving force.[2] |
| Potential Yield | Moderate | Good to Excellent | Stronger bases generally improve the yield of Claisen condensations.[1] |
| Side Reactions | Moderate | Can be lower with good temp. control | Careful temperature control is key in both systems to minimize acetone self-condensation. |
References
- Sigma-Aldrich. (n.d.). This compound product page. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEEYbLGnRT6V9aCpsSGKOuZcVPoueVlFs9NFXEtMA2Zts4bZYWc2qaaW_oBtsQJuCaKiFOYQ2t7z0pCYQpaiC9J-qUd5nfeoszUxdo5kC9ZRp_ZxeVpZykQulw2QH9vslToFSbhE1Aishn8xav9QOujvPt
- Pearson. (n.d.). Claisen Condensation Explained. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuTHxNiWBDZsVx59I0N6iNYUXWnWUwryLAYXUcyeWCQB4xQEeVOsg0lcnTgkTJ5ajlcpH1n5BwsWHNglGe3BfuBgLLxhoNABI6qxlNvSzupasQuHN5MBuJFGKrBbm2DczlAqEiSQEC-TBTtbuROAVvS5M5N_PNXEsIHVi47824C158dshPVRzBMj8McOWr4RLZmkDp0DV_Ecq5wGw1Ku10w4Mfz9bC
-
Crossman, A. S., Larson, A. T., Shi, J. X., Krajewski, S. M., & Akturk, E. S. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJcBBcZXJhXCqmPislFjs0sKhg79KoC6rm2WIiTg5nwEHZIqAhVHFlfLzYLrVbBNGEaVCVNGuHCmZPNj2Orbel27RjHhTqFJ6fj6Swv4ppOaKCmwlznDi9jpLapMml56Py2YhEXHF18ykSN2a5p0mn8vEEpxZLpfFEZxb6gO8nTK2eBWev
-
Aderibigbe, S. O., & Coltart, D. M. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. The Journal of Organic Chemistry, 84, 9770-9777. Retrieved from [Link]
-
Rosales, A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals (Basel), 14(10), 1043. Retrieved from [Link]
- Google Patents. (n.d.). US6417406B1 - Process for the production of 6-methyl heptanone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVhZIELj9bUy1fkqwfvL5hS4A-0LsITrGcYV-3UiCf_qssb8_RSyCJcRx1qYlAmYDWw4ZpX2NZRtolUduQU_cfOPx-9xw2MVYvIpTOmj7oxoFvULcRclrBECe7cWRxS-8gJVPp95iqsOUZew==
-
Rosales, A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals (Basel), 14(10), 1043. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Global Substance Registration System. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEupJzBGhv9_j6SEZAEKGCuWHuwXsbKQGQP5W1cEKmEntU3ARWv8JPD7ntl6W6e1CpL6avEdMy-Kuq_wbSFCV9Jx_N3KHAMdF3Xc_Mj4Gq9N9gTCmvHr8tFIyvTKiCWw602-Q_XJJDFTJY5JyUSm6_c1EcEPzhIEKP3sg==
-
Ponomarev, D. A., & Smirnov, V. V. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3106–3112. PMC. Retrieved from [Link]
- Guidechem. (n.d.). This compound 3002-23-1 wiki. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUqoAEWfV_LokVb9Xc0v4-TremVrgxiZOIuDGOqfvIoJOYQcKFUzLZg4UOYgP-Nsh3ICQA9SC1VAom74wOeyV0vMo6zKxrWNoH1GaPZM1h_F2vjD2-V-gX_qo7vRnrm1p-QiuwUHsTCm3fA5MKEgw6dKjbpdolgZceHdlwvTZxRRDqKl6itH3JdlM=
-
ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]
- Google Patents. (n.d.). EP0765853B1 - Process for preparing 6-methylheptan-2-one. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHReydEHPtpmdlzxR3EpczqafuH8Wvk8y7Rc52y4gjTh4ins2Hl6owl3BAPv_cu5q5XvHZ535kKFsuNGaX8lCWIPqvEvzZecBZer3uwMy1bpCMCWZrhrkC38pNDKxZ4RTCvoy6fGAC44OENyg==
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]
Sources
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Technical Support Center: Purification of 6-Methyl-2,4-heptanedione
Welcome to the technical support resource for 6-Methyl-2,4-heptanedione. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile β-diketone intermediate.[1][2] As a β-diketone, this compound presents unique purification challenges due to its chemical properties, including keto-enol tautomerism and sensitivity to certain conditions.[3][4] This document provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and achieve the desired purity for your application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its purification.
Q1: What are the key physical and chemical properties I should be aware of before starting a purification?
A1: Understanding the physicochemical properties of this compound is critical for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₈H₁₄O₂ | [5] | Basic information for characterization. |
| Molecular Weight | 142.20 g/mol | [6] | Used for calculating molar quantities. |
| Appearance | Colorless to faint yellow liquid | [1] | A darker color may indicate impurities or degradation. |
| Boiling Point | 78 - 79 °C at 17-20 Torr | [7][8] | Crucial for purification by distillation; requires vacuum. |
| Density | 0.92 g/mL at 25 °C | Useful for volume-to-mass conversions. | |
| Solubility | Insoluble in water | [1][5] | Enables aqueous washes to remove water-soluble impurities. |
| Keto-Enol Tautomerism | Exists as a mixture of keto and enol forms | [4][9] | Can complicate chromatographic separation and spectroscopic analysis. |
| Acidity (pKa) | As a β-diketone, the α-proton is acidic. | [10] | Allows for purification via acid-base extraction or salt formation. |
Q2: What are the common impurities found in crude this compound?
A2: Impurities depend heavily on the synthetic route. The most common synthesis is the Claisen condensation, which can leave unreacted starting materials or produce side products.[3][11]
-
Unreacted Starting Materials: For example, acetone and methyl isovalerate if synthesized via Claisen condensation.
-
Side-Products: Self-condensation products of the starting materials.
-
Solvents: Residual solvents from the reaction or initial workup.
-
Degradation Products: β-Diketones can be susceptible to decomposition, especially under harsh acidic, basic, or high-temperature conditions.[3][12]
Q3: My commercial this compound is listed as ≥98% pure. Do I still need to purify it?
A3: It depends on the sensitivity of your application. While a purity of ≥98% is suitable for many uses, certain applications like catalysis, polymer synthesis, or the development of active pharmaceutical ingredients (APIs) may require higher purity. Trace impurities can sometimes interfere with reactions or biological assays. We recommend running an initial analytical check (e.g., GC-MS or ¹H NMR) to confirm if the provided purity meets your experimental requirements.
Q4: How does the keto-enol tautomerism of this compound affect purification and analysis?
A4: The equilibrium between the keto and enol forms is a critical characteristic of β-diketones.[4]
Diagram: Keto-Enol Tautomerism
Caption: Keto-enol tautomerism in this compound.
-
Chromatography: The two forms can sometimes separate or interconvert on a chromatographic column, leading to broad or tailing peaks.[13] This can make it difficult to achieve sharp separations and accurate quantification.
-
NMR Spectroscopy: In an NMR spectrum, you will see distinct peaks for both the keto and enol forms. This can complicate spectral interpretation if you are not expecting it. For example, the enolic proton typically appears as a broad singlet far downfield.[14] It is essential not to mistake these additional peaks for impurities.
Part 2: Purification Method Selection Guide
Choosing the right purification technique is paramount. This decision tree helps guide your choice based on common experimental scenarios.
Diagram: Purification Method Selection
Caption: Decision tree for selecting a purification method.
Part 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for the most effective purification techniques.
Protocol 1: Vacuum Fractional Distillation
This is the most common and effective method for removing impurities with significantly different boiling points. Using a vacuum is essential to lower the boiling point and prevent thermal decomposition.
Rationale: By reducing the pressure, the temperature required for boiling is significantly lowered. This protects the β-diketone from high temperatures that could cause it to break down or polymerize. Fractional distillation, using a column with packing material (e.g., Raschig rings or Vigreux indentations), provides multiple theoretical plates for a more efficient separation of components with close boiling points.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus with a fractionating column, condenser, and receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 15-20 Torr).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling initial fractions (forerun), which may contain residual solvents or volatile starting materials.
-
Carefully monitor the temperature at the head of the column. Collect the main fraction boiling at a constant temperature (approx. 78-79 °C at 17-20 Torr).[7][8]
-
Stop the distillation before the flask goes to dryness to avoid overheating involatile residues.
-
-
Shutdown: Remove the heat source and allow the system to cool completely before slowly re-introducing air.
Protocol 2: Purification via Copper(II) Chelate Formation
This elegant method leverages the ability of β-diketones to form stable, often crystalline, chelates with metal ions like copper(II). This allows for the separation of the diketone from non-chelating impurities.[3]
Rationale: this compound, in its enol form, can be deprotonated and act as a bidentate ligand, forming a stable, neutral complex with Cu²⁺ ions. This complex typically has very different solubility properties from the free diketone and impurities, allowing it to be isolated by precipitation and filtration. The pure diketone is then regenerated by decomposing the complex.[15]
Diagram: Copper Chelate Purification Workflow
Caption: Workflow for purification via copper chelate formation.
Step-by-Step Methodology:
-
Chelate Formation: Dissolve the crude this compound in a suitable solvent like methanol. In a separate flask, prepare a solution of copper(II) acetate in water. Slowly add the copper acetate solution to the diketone solution with stirring. A solid precipitate of the copper(II) chelate should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid chelate by vacuum filtration and wash it with water, followed by a non-polar solvent like hexane to remove adsorbed organic impurities.
-
Regeneration of the Diketone: Suspend the dried copper chelate in a solvent like diethyl ether or dichloromethane. Add dilute sulfuric acid (e.g., 10-15%) dropwise with vigorous stirring. The mixture will change color as the chelate is decomposed and the copper is sequestered into the aqueous layer.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution, and finally with brine.
-
Final Steps: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Part 4: Troubleshooting Guide
Q: My final product after distillation is still yellow/brown. What happened?
A: A persistent color often indicates thermal decomposition.
-
Cause: The distillation temperature was too high, or the distillation was carried out for too long. β-Diketones can be thermally sensitive.[12]
-
Solution 1: Ensure your vacuum is stable and sufficiently low (e.g., <20 Torr) to keep the pot temperature as low as possible.
-
Solution 2: If decomposition is persistent, consider a non-thermal method like the copper chelate precipitation (Protocol 2) or column chromatography.
Q: I ran column chromatography, but my TLC shows a long streak instead of a clean spot. Why?
A: This is a classic problem when chromatographing β-diketones on silica gel.[3][13]
-
Cause 1 (Most Likely): Keto-enol interconversion on the acidic surface of the silica gel. The two tautomers have different polarities, and their on-column interconversion leads to streaking.
-
Solution 1: Deactivate the silica gel. Prepare a slurry of silica gel in your eluent and add ~1% triethylamine. This neutralizes the acidic sites on the silica surface, minimizing tautomerization and improving peak shape.
-
Cause 2: The compound is decomposing on the silica gel.
-
Solution 2: Use a less acidic stationary phase, such as neutral alumina, or work quickly and at a low temperature.
-
Cause 3: The column is overloaded.
-
Solution 3: Reduce the amount of crude material loaded onto the column.
Q: My yield after the copper chelate purification is very low. What are the potential loss points?
A: Yield loss can occur at several stages of this multi-step procedure.
-
Cause 1: Incomplete precipitation of the copper chelate.
-
Solution 1: Ensure you are using the correct stoichiometry (2 equivalents of diketone to 1 equivalent of Cu²⁺). Cooling the mixture thoroughly before filtration is also critical.
-
Cause 2: The copper chelate has some solubility in the mother liquor.
-
Solution 2: Minimize the volume of solvent used for precipitation.
-
Cause 3: Incomplete decomposition of the chelate during the acid wash.
-
Solution 3: Stir the chelate/acid mixture vigorously for an adequate amount of time until all the solid has been consumed and the organic layer is free of the chelate's color.
Q: The ¹H NMR spectrum of my purified product looks overly complex, with more peaks than expected.
A: This is almost certainly due to the presence of both keto and enol tautomers.
-
Cause: As discussed in FAQ Q4, this compound exists as an equilibrium mixture of two forms in solution. Each form will give a distinct set of signals in the NMR spectrum.
-
Solution: Do not mistake these for impurities. Identify the characteristic peaks for each tautomer. Key signals to look for are:
-
Enol form: A vinyl proton (=CH-) signal around 5.5 ppm and a very broad enolic hydroxyl (-OH) proton far downfield (>10 ppm).
-
Keto form: A methylene proton (-CH₂-) signal between the two carbonyls around 3.6 ppm.[14]
-
The ratio of the integrals for corresponding peaks will give you the keto:enol ratio in your specific NMR solvent.
-
References
-
Chemical Properties of 2,4-Heptanedione, 6-methyl- (CAS 3002-23-1) . (n.d.). Cheméo. Retrieved from [Link]
-
2,4-Heptanedione, 6-methyl- . (n.d.). PubChem. Retrieved from [Link]
-
Rance, M. J., & Wilson, S. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912–1915. [Link]
-
Alonso, F., Riente, P., & Yus, M. (2010). Recent Developments in the Synthesis of β-Diketones. Molecules, 15(12), 9324–9346. [Link]
-
Cierpiszewski, R., et al. (2017). Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences, 18, 01016. [Link]
-
Beaudry, C. M., et al. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Organic Letters, 13(22), 6172–6175. [Link]
- Process for preparing 6-methylheptan-2-one. (n.d.). Google Patents.
-
This compound . (n.d.). GSRS. Retrieved from [Link]
-
Srinivasan, T. G., et al. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Journal of Liquid Chromatography & Related Technologies, 33(1-2), 97-108. [Link]
-
Recrystallization of Dibenzalacetone . (n.d.). IU East Experimental Chemistry Laboratory Manual. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone. RSC Advances, 7(57), 35967-35973. [Link]
-
Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
4.8: Acid-Base Extraction . (2022). Chemistry LibreTexts. Retrieved from [Link]
- Sharma, R., et al. (2014). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 3(2), 1-12.
-
Gerasimchuk, N., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3038–3045. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects . (2021). PMC - PubMed Central. Retrieved from [Link]
-
This compound, 1 X 25 g (M3394-25G) . (n.d.). Alkali Scientific. Retrieved from [Link]
-
3-methylpentane-2,4-dione . (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst . (2021). ACS Catalysis. Retrieved from [Link]
Sources
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- 2. 6-Methyl-2,4-heptanedione_TargetMol [targetmol.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. 2,4-Heptanedione, 6-methyl- | C8H14O2 | CID 76354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]
- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. ijpras.com [ijpras.com]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound(3002-23-1) 1H NMR spectrum [chemicalbook.com]
- 15. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-2,4-heptanedione
Welcome to the technical support center for the synthesis and optimization of 6-Methyl-2,4-heptanedione (also known as Isovalerylacetone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this valuable β-diketone intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent and classical method for synthesizing this compound is the Claisen condensation . This reaction involves the condensation of an ester with a ketone in the presence of a strong base.[1][2] For this compound, this typically involves the reaction of an isovalerate ester (e.g., ethyl isovalerate) with acetone.
Another viable, though less common, approach is the acylation of a ketone . This would involve the acylation of methyl isobutyl ketone with a suitable acetylating agent, such as acetic anhydride, often in the presence of a Lewis acid catalyst like boron trifluoride.[1]
Q2: What are the critical parameters to control in the Claisen condensation for this synthesis?
Several parameters are crucial for a successful Claisen condensation to synthesize this compound:
-
Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the ketone, driving the reaction forward.[3] Sodium ethoxide can also be used, but it is crucial that the alkoxide matches the ester's alcohol portion to prevent transesterification.[2]
-
Stoichiometry: At least a full equivalent of the base is required. The final step of the Claisen condensation involves the deprotonation of the β-diketone product, which is a thermodynamically favorable step that drives the overall reaction to completion.[1]
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and enolate intermediates. Common choices include diethyl ether, tetrahydrofuran (THF), or toluene.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation and then may be gently warmed to ensure the reaction proceeds to completion.
-
Purity of Reagents: All reagents and solvents must be anhydrous, as water will react violently with sodium hydride and quench the enolate intermediates, leading to failed or low-yielding reactions.
Q3: What are the primary safety concerns when synthesizing this compound?
The primary safety concern revolves around the use of sodium hydride (NaH) . NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[4][5][6][7]
Key Safety Precautions for Handling Sodium Hydride:
-
Always handle NaH in an inert atmosphere (e.g., a glovebox or under a nitrogen or argon blanket).[5][8]
-
Use anhydrous solvents and glassware.
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[5]
-
Quench any residual NaH carefully and slowly with a less reactive alcohol (e.g., isopropanol or tert-butanol) at a low temperature before aqueous workup.
Additionally, this compound itself is a flammable liquid and can cause skin and eye irritation.[9][10] Standard laboratory safety practices, including working in a well-ventilated fume hood, should always be followed.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low or non-existent yield is a common frustration in Claisen condensations. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Wet Reagents or Glassware:
-
Cause: Sodium hydride reacts violently with water, and any moisture will consume the base and prevent the formation of the necessary enolate.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents.
-
-
Inactive Sodium Hydride:
-
Cause: Sodium hydride can oxidize upon prolonged storage or improper handling, reducing its reactivity.
-
Solution: Use a fresh bottle of NaH. If using a previously opened container, it is good practice to wash the NaH dispersion with anhydrous hexane or pentane to remove the mineral oil and any surface oxidation products. This should be done carefully under an inert atmosphere.[8]
-
-
Insufficient Base:
-
Cause: As mentioned, a stoichiometric amount of base is required to drive the reaction to completion by deprotonating the final β-diketone product.[1]
-
Solution: Use at least 1.1 equivalents of sodium hydride relative to the limiting reagent (typically the ester).
-
-
Inefficient Enolate Formation:
-
Cause: The deprotonation of acetone is the first critical step. If this does not occur efficiently, the reaction will not proceed.
-
Solution: Add the acetone slowly to the suspension of sodium hydride in the solvent at a controlled temperature (e.g., 0 °C) to ensure controlled deprotonation before adding the ester.
-
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Solution_Dry -> End_Success [style=dashed]; Solution_Base -> End_Success [style=dashed]; Solution_Stoichiometry -> End_Success [style=dashed]; Solution_Procedure -> End_Success [style=dashed];
End_Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } } Caption: Troubleshooting workflow for low yield.
Problem 2: Presence of Significant Impurities
The formation of byproducts can complicate purification and reduce the overall yield.
Common Impurities and Mitigation Strategies:
-
Self-Condensation of Acetone (Aldol Product):
-
Cause: Acetone can undergo self-condensation to form diacetone alcohol and then mesityl oxide, especially if the temperature is not well-controlled or if the ester is added too slowly.
-
Solution: Pre-form the acetone enolate at a low temperature before slowly adding the ethyl isovalerate. This ensures the enolate preferentially reacts with the ester. Using an excess of acetone can also favor the desired crossed Claisen condensation.
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to any of the reasons listed for low yield.
-
Solution: Address the root cause of the incomplete reaction (e.g., inactive base, insufficient reaction time). Purification via fractional distillation under reduced pressure can effectively remove lower-boiling starting materials.
-
Problem 3: Difficulty in Product Isolation and Purification
The workup and purification of β-diketones can sometimes be challenging.
Tips for Effective Isolation and Purification:
-
Aqueous Workup: After quenching the reaction, the product is typically extracted into an organic solvent. Washing the organic layer with dilute acid helps to neutralize any remaining base and protonate the enolate of the product, bringing it into the organic phase. Subsequent washes with water and brine remove water-soluble impurities.
-
Purification by Distillation: this compound is a liquid that can be purified by vacuum distillation.[9] It is important to perform the distillation under reduced pressure to avoid thermal decomposition at higher temperatures.
Experimental Protocol: Claisen Condensation for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone (anhydrous)
-
Ethyl isovalerate (or methyl isovalerate)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, reflux condenser with a drying tube)
Procedure:
-
Preparation: Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a nitrogen or argon inlet, and a rubber septum.
-
Base Suspension: Under a positive pressure of inert gas, add sodium hydride (1.1 equivalents) to the flask. Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane washings. Suspend the washed NaH in anhydrous diethyl ether or THF.
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add anhydrous acetone (1.5 - 2.0 equivalents) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the acetone enolate.
-
Condensation: Add ethyl isovalerate (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully add a quenching agent like isopropanol to react with any excess NaH. Then, slowly add water to quench the reaction completely.
-
Workup: Transfer the mixture to a separatory funnel. Add dilute HCl to acidify the aqueous layer to a pH of ~5-6. Extract the aqueous layer with diethyl ether (3 times).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
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Start [label="Start Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Apparatus [label="Set up anhydrous reaction apparatus\nunder inert atmosphere"]; Add_Base [label="Suspend washed NaH in anhydrous solvent"]; Cool_to_0C [label="Cool to 0 °C"]; Form_Enolate [label="Slowly add acetone to form enolate"]; Add_Ester [label="Slowly add ethyl isovalerate"]; React [label="Stir at room temperature"]; Quench [label="Quench with isopropanol, then water"]; Workup [label="Acidify and perform aqueous workup"]; Purify [label="Purify by vacuum distillation"]; End_Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prepare_Apparatus; Prepare_Apparatus -> Add_Base; Add_Base -> Cool_to_0C; Cool_to_0C -> Form_Enolate; Form_Enolate -> Add_Ester; Add_Ester -> React; React -> Quench; Quench -> Workup; Workup -> Purify; Purify -> End_Product; } } Caption: Experimental workflow for the synthesis of this compound.
Optimized Reaction Conditions Summary
The following table summarizes generally optimized conditions for the Claisen condensation synthesis of this compound. Note that specific conditions may need to be fine-tuned for optimal results in your laboratory.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversibly forms the enolate, driving the reaction forward. |
| Base Stoichiometry | ≥ 1.1 equivalents | Ensures complete deprotonation of the product to drive the equilibrium.[1] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and effectively solubilizes the intermediates. |
| Acetone Stoichiometry | 1.5 - 2.0 equivalents | Using an excess of the ketone can favor the crossed condensation over self-condensation. |
| Temperature | 0 °C for additions, then room temp. | Controls exothermicity and side reactions during enolate formation, then allows the reaction to proceed to completion. |
| Workup | Acidic quench (pH ~5-6) | Protonates the product enolate for efficient extraction into the organic phase. |
| Purification | Vacuum Distillation | Purifies the liquid product while avoiding thermal decomposition.[9] |
References
-
Sodium Hydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Retrieved from [Link]
-
Sodium Hydride SOP: Safety & Handling in UCSF Lab. Studylib. Retrieved from [Link]
-
This compound. Global Substance Registration System. Retrieved from [Link]
- Process for the production of 6-methyl heptanone. (2002). Google Patents.
-
3-n-BUTYL-2,4-PENTANEDIONE. Organic Syntheses. Retrieved from [Link]
-
Synthesis using the Claisen Condensation. (2020, March 11). YouTube. Retrieved from [Link]
-
Claisen Condensation Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
- Process for preparing 6-methylheptan-2-one. (1997). Google Patents.
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Claisen Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
Recent Developments in the Synthesis of β-Diketones. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses. Retrieved from [Link]
-
Practical preparation of methyl isobutyl ketone by stepwise isopropylation reaction of acetone. (2021). ResearchGate. Retrieved from [Link]
-
Recent Developments in the Synthesis of β-Diketones. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Claisen condensation. Wikipedia. Retrieved from [Link]
-
(PDF) Recent Developments in the Synthesis of β-Diketones. (2021). ResearchGate. Retrieved from [Link]
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Retrieved from [Link]
-
3.5 Claisen condensation. Fiveable. Retrieved from [Link]
-
3-acetamido-2-butanone. Organic Syntheses. Retrieved from [Link]
-
Claisen Condensation. Organic Chemistry Tutor. Retrieved from [Link]
-
In the manufacturing of methyl isobutyl ketone (MIBK), large quantities o.. (2023, November 17). Filo. Retrieved from [Link]
-
One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization. CONICET. Retrieved from [Link]
-
Ibuprofen. Wikipedia. Retrieved from [Link]
-
Reaction pathways for methyl isobutyl ketone (MIBK) and isopropyl alcohol (IPA) formation from acetone. ResearchGate. Retrieved from [Link]
-
The mechanism and kinetics of acetone condensation to methyl isobutyl ketone. (2018, March 22). Morressier. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 9. 6-甲基-2,4-庚二酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 6-Methyl-2,4-heptanedione
Here is the technical support center guide for identifying side products in 6-Methyl-2,4-heptanedione synthesis.
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into identifying and mitigating common side products encountered during its synthesis. Our focus is on the prevalent Claisen condensation route, offering practical solutions to enhance reaction efficiency and product purity.
Introduction: The Challenge of Purity in β-Diketone Synthesis
This compound, also known as isovalerylacetone, is a valuable β-diketone intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its synthesis, most commonly achieved via a base-catalyzed Claisen condensation, is a classic carbon-carbon bond-forming reaction.[2] However, the same conditions that facilitate the desired reaction can also promote a variety of competing pathways, leading to a mixture of impurities that complicate purification and reduce yields. This guide provides a structured approach to understanding, identifying, and overcoming these challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and potential for side product formation.
Question 1: What is the most common and direct synthetic route to this compound?
The most widely employed method is the Claisen condensation . This reaction involves the base-catalyzed condensation of a ketone with an ester. For this compound, the typical reactants are acetone and an ester of isovaleric acid, such as ethyl isovalerate or methyl isovalerate .[2][3] The reaction requires a strong base, and to prevent side reactions like transesterification, the alkoxide base used should match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl isovalerate).[4]
Question 2: From a mechanistic standpoint, what are the primary drivers of side product formation?
Side product formation is primarily driven by three factors:
-
Competing Enolate Formation: Both acetone and the isovalerate ester possess α-hydrogens and can form enolates in the presence of a base. The reaction's success depends on the preferential formation of the acetone enolate and its subsequent attack on the ester carbonyl. However, the ester can also form an enolate and react with itself or with acetone.
-
Self-Condensation Reactions: Both starting materials can react with themselves. Acetone is particularly prone to self-aldol condensation, while the isovalerate ester can undergo a self-Claisen condensation.[5]
-
Reaction Conditions: The choice of base, solvent, temperature, and the presence of moisture can significantly influence the reaction's outcome. For instance, using a non-matching alkoxide base can lead to transesterification, while the presence of water can cause saponification of the ester.[4]
Troubleshooting Guide: Identification and Mitigation of Side Products
This section is formatted to address specific experimental issues, linking observable problems to probable chemical causes and providing actionable solutions.
Issue 1: My yield is low, and GC-MS analysis shows significant peaks with lower retention times than the desired product.
Question: What are these low-boiling impurities, and why are they forming?
Answer: These impurities are almost certainly unreacted starting materials and/or the products of acetone self-condensation.
-
Unreacted Starting Materials: Incomplete conversion is a common issue. This can be due to insufficient base, short reaction times, or temperatures that are too low.[6]
-
Acetone Self-Condensation Products: Under basic conditions, acetone readily undergoes an aldol condensation with itself to form diacetone alcohol, which can subsequently dehydrate to form mesityl oxide . This is a classic side reaction.[7]
Table 1: Physical Properties of Target Product and Common Low-Boiling Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Acetone | C₃H₆O | 58.08 | 56 |
| Ethyl Isovalerate | C₇H₁₄O₂ | 130.18 | 135 |
| Mesityl Oxide | C₆H₁₀O | 98.14 | 130 |
| This compound | C₈H₁₄O₂ | 142.20 | 172-174 |
Troubleshooting & Mitigation:
-
Optimize Reagent Stoichiometry: Use acetone in excess to act as both a reagent and a solvent. This can suppress the self-condensation of the more valuable ester.[7]
-
Control the Rate of Addition: Add the base slowly to a cooled solution of the ester and acetone. This maintains a low instantaneous concentration of the enolate, favoring the cross-condensation over self-condensation.
-
Ensure Anhydrous Conditions: Moisture will consume the base and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Verify Base Quality: Use a stoichiometric amount of a strong, dry base (e.g., freshly prepared sodium ethoxide or sodium hydride). The reaction's driving force is the final deprotonation of the β-diketone product, which requires a full equivalent of base.[2]
Issue 2: A significant, higher-boiling impurity is present that is difficult to separate by distillation.
Question: My product is contaminated with a substance of similar or higher boiling point. What is its likely identity?
Answer: This impurity is likely the product of the self-Claisen condensation of ethyl isovalerate . In this reaction, the enolate of one molecule of ethyl isovalerate attacks the carbonyl of another, leading to the formation of ethyl 2-isobutyryl-3-methylbutanoate. This β-keto ester has a higher molecular weight and boiling point than the desired product.
Troubleshooting & Mitigation:
-
Promote Acetone Enolate Formation: The pKa of acetone's α-protons is lower (more acidic) than that of an ester. Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures can selectively deprotonate the ketone, though this adds cost and complexity. For alkoxide-based systems, ensuring acetone is in excess is key.
-
Maintain Low Reaction Temperature: Conduct the initial condensation at a low temperature (e.g., 0-10 °C) to favor the kinetically controlled cross-condensation before allowing the reaction to warm to room temperature.
-
Purification: Careful fractional distillation under reduced pressure is essential to separate these closely boiling compounds.
Issue 3: During aqueous workup, the pH drops significantly upon acidification, and I observe an oily layer that is not my product.
Question: What is causing the formation of this acidic byproduct?
Answer: This is a classic sign of saponification , or the base-catalyzed hydrolysis of your starting ester (ethyl isovalerate). If significant amounts of water are present in the reaction mixture, the alkoxide base will be hydrolyzed to hydroxide, which in turn hydrolyzes the ester to form isovaleric acid and ethanol. Isovaleric acid is a water-insoluble oil with a distinct unpleasant odor.
Troubleshooting & Mitigation:
-
Rigorous Anhydrous Technique: This is the most critical preventative measure. Dry all solvents (e.g., over molecular sieves or sodium), oven- or flame-dry all glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Quality Base: Commercial sodium ethoxide can degrade upon storage and absorb moisture. Using freshly prepared sodium ethoxide or high-purity sodium hydride is recommended.
Visual Guides: Reaction Pathways and Workflow
The following diagrams illustrate the desired reaction, common side reactions, and a logical workflow for troubleshooting.
Caption: Desired reaction pathway for this compound synthesis.
Caption: Competing side reactions in the synthesis.
Caption: Troubleshooting workflow for impurity identification.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of common side products.
-
Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Flame-dry all glassware before assembly and allow it to cool under nitrogen.
-
Reagents: To the flask, add anhydrous ethanol (solvent) followed by sodium metal in small portions to prepare fresh, anhydrous sodium ethoxide (1.0 equivalent). Alternatively, use commercial-grade sodium hydride (1.1 equivalents) in an anhydrous solvent like THF.
-
Addition: Add ethyl isovalerate (1.0 equivalent) and a significant excess of anhydrous acetone (3-5 equivalents) to the flask. Cool the mixture to 0 °C using an ice bath.
-
Reaction: If using sodium ethoxide, dissolve it in anhydrous ethanol and add it dropwise to the cooled acetone/ester mixture over 1-2 hours while maintaining the temperature below 10 °C. If using sodium hydride, the acetone/ester mixture is added slowly to the NaH suspension.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) to ensure complete reaction.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench by adding dilute aqueous acid (e.g., 1M HCl or H₂SO₄) until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then with a saturated brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5 or HP-5ms) suitable for separating compounds by boiling point.
-
Temperature Program: Start with a low initial oven temperature (e.g., 50 °C) to resolve the low-boiling starting materials. Implement a temperature ramp (e.g., 10-15 °C/min) up to a final temperature of 250 °C to elute higher-boiling side products.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Compare retention times and relative peak areas to quantify the purity of the desired product and the prevalence of impurities.
References
-
Vertex AI Search, based on
-
Recent Developments in the Synthesis of β-Diketones - PMC. [Link]
-
β-diketones: Important Intermediates for Drug Synthesis - ijpras. [Link]
-
β-Diketone synthesis by oxidation - Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity - Scholars Research Library. [Link]
-
A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | Request PDF. [Link]
-
Claisen condensation - Wikipedia. [Link]
-
ORGANIC PROJECTS - Faculty Web Pages Information. [Link]
-
Claisen Condensation - Organic Chemistry Portal. [Link]
-
Claisen Condensation Reaction Mechanism - Chemistry Steps. [Link]
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- 1. This compound | 3002-23-1 [amp.chemicalbook.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. faculty.concordia.ca [faculty.concordia.ca]
Technical Support Center: Synthesis of 6-Methyl-2,4-heptanedione
Welcome to the technical support guide for the synthesis of 6-Methyl-2,4-heptanedione (also known as isovalerylacetone). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The synthesis, typically achieved via a crossed Claisen condensation, is a robust method for forming β-diketones, which are valuable intermediates in organic and medicinal chemistry.[1][2] This guide will explain the causality behind experimental choices, offer self-validating protocols, and ground all recommendations in established chemical principles.
Part 1: Foundational Synthesis Protocol
The most common and reliable method for synthesizing this compound is the crossed Claisen condensation between 4-methyl-2-pentanone (methyl isobutyl ketone) and an acetylating agent like ethyl acetate, using a strong base.[1][3]
Baseline Experimental Protocol
Reaction: 4-Methyl-2-pentanone + Ethyl Acetate → this compound
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane.
-
Add an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
-
Reaction Execution:
-
In the dropping funnel, prepare a solution of 4-methyl-2-pentanone (1.0 equivalent) and ethyl acetate (1.5-2.0 equivalents) in the same anhydrous solvent.
-
Cool the flask containing the NaH suspension to 0 °C in an ice bath.
-
Add the ketone/ester solution dropwise to the stirred NaH suspension over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by cold water.
-
Transfer the mixture to a separatory funnel and acidify with cold, dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~5-6 to neutralize the enolate.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[4]
-
Key Reaction Parameters (Table)
| Parameter | Recommended Value/Condition | Rationale |
| Base | NaH, NaNH₂, LDA, NaOEt | Must be strong enough to deprotonate the ketone's α-carbon. NaH is often preferred for driving the reaction to completion.[5] |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic solvents are required to prevent quenching the strong base and enolate intermediate. |
| Stoichiometry | 1.1-1.2 eq. Base; 1.5-2.0 eq. Ester | A slight excess of base ensures complete deprotonation. Excess ester can help push the equilibrium towards the product. |
| Temperature | 0 °C (addition), RT (reaction) | Initial cooling controls the exothermic reaction. Subsequent warming allows the reaction to proceed to completion. |
| Reaction Time | 12-24 hours | Sufficient time is needed for the reaction to reach equilibrium. |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My final yield is extremely low. What are the most likely causes?
A1: Low yield is the most common issue and can stem from several sources. Systematically check the following:
-
Ineffective Base/Enolate Formation: The cornerstone of this reaction is the quantitative formation of the ketone enolate.[6]
-
Wet Reagents/Glassware: The strong bases used (NaH, LDA) react violently with water. Any moisture in your solvent, ketone, ester, or glassware will consume the base, preventing enolate formation. Ensure all solvents are freshly distilled from a drying agent (e.g., sodium/benzophenone for THF) and glassware is rigorously flame- or oven-dried.
-
Inactive Base: Sodium hydride can oxidize on the surface over time. Use freshly opened NaH or wash it with anhydrous hexane to remove the protective mineral oil and any surface oxidation.[7] If using sodium ethoxide, it should be freshly prepared, as it is hygroscopic.[8][9]
-
-
Poor Reaction Equilibrium: The final step of the Claisen mechanism involves the deprotonation of the product β-diketone, which is more acidic (pKa ≈ 11) than the starting ketone (pKa ≈ 20).[10] This final, irreversible deprotonation is the thermodynamic driving force of the reaction.[3][5] If you use a stoichiometric amount of a weaker base (like NaOEt), the equilibrium may not fully favor the product. Using a slight excess of a very strong, non-reversible base like NaH helps drive the reaction to completion.
-
Losses During Work-up: The β-diketone product can be partially soluble in water, especially if the aqueous layer is basic. Ensure you thoroughly extract the aqueous layer multiple times (3x) with your organic solvent. Also, acidification must be done carefully; if the solution is too acidic, it can promote side reactions.
Q2: My NMR spectrum shows significant amounts of unreacted 4-methyl-2-pentanone and evidence of ketone self-condensation. Why?
A2: This points to an issue where the ketone enolate, once formed, reacts with another molecule of the starting ketone (an aldol condensation) instead of the desired ethyl acetate.
-
Cause: This typically happens if the rate of enolate formation is faster than its reaction with the ester. It can be exacerbated by localized high concentrations of the ketone. The dropwise addition of the ketone/ester mixture into the base suspension is designed to keep the instantaneous concentration of the free ketone low, favoring the crossed Claisen pathway over the self-condensation pathway.
-
Solution:
-
Slow Down the Addition: Ensure the addition of your ketone/ester solution is very slow, especially at the beginning. This maintains a low concentration of the ketone enolate, giving it time to react with the more abundant ethyl acetate.
-
Use Excess Ester: Increasing the concentration of ethyl acetate relative to the ketone (e.g., 2.0 to 3.0 equivalents) can statistically favor the desired crossed Claisen reaction.
-
Consider a Non-Enolizable Acylating Agent: While ethyl acetate is standard, for more difficult substrates, other acetylating agents could be used, though this changes the scope of the synthesis.
-
Q3: How do I effectively purify the final product? I am having trouble with vacuum distillation.
A3: this compound has a boiling point that necessitates vacuum distillation. If this is proving difficult, consider an alternative purification method based on its unique chemical properties.
-
Standard Method: Vacuum Distillation: Ensure your vacuum pump is pulling a strong, stable vacuum and that all joints are well-sealed. A short-path distillation apparatus is often best to minimize losses on the glass surfaces.
-
Alternative Method: Copper Chelate Formation: β-diketones readily form stable, often crystalline, complexes with divalent copper (Cu²⁺) ions.[1][11] This can be an excellent purification method.
-
Dissolve the crude product in ethanol or methanol.
-
Add a saturated aqueous solution of copper(II) acetate dropwise.
-
A solid copper(II) bis(6-methyl-2,4-heptanedionate) complex will precipitate.
-
Filter the solid complex and wash it with water and then cold ethanol to remove unreacted starting materials and byproducts.
-
To recover the pure β-diketone, suspend the copper complex in a biphasic system (e.g., ether/water) and acidify with dilute H₂SO₄ or treat with a strong chelating agent like EDTA.[1] The copper will move into the aqueous layer, leaving the pure product in the organic layer. Separate the organic layer, dry, and remove the solvent.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction and why is it called a "crossed" Claisen condensation?
A1: The reaction is a nucleophilic acyl substitution .
-
Enolate Formation: The strong base removes an acidic α-proton from 4-methyl-2-pentanone to form a nucleophilic enolate ion.[6]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl acetate, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating an ethoxide ion (C₂H₅O⁻) as a leaving group.
-
Deprotonation (Driving Force): The newly formed β-diketone is acidic. The ethoxide base generated in the previous step immediately deprotonates it, forming a resonance-stabilized enolate. This final, thermodynamically favorable step pulls the entire reaction equilibrium towards the product.[3][10]
-
Protonation: An acid work-up in the final stage neutralizes this enolate to give the final product.
It is called a "crossed" Claisen condensation because it involves two different carbonyl partners: a ketone and an ester.[5][10] A classic Claisen involves the condensation of two identical ester molecules.
Q2: Can I use other bases like LDA or sodium ethoxide? What are the pros and cons?
A2: Yes, but the choice of base has significant implications.
-
Sodium Ethoxide (NaOEt): This is a classic base for Claisen condensations.[5]
-
Lithium Diisopropylamide (LDA): This is a very strong, non-nucleophilic base.
-
Pro: Its strength ensures rapid and complete conversion of the ketone to its enolate, which can improve yields in difficult cases.[3][8]
-
Con: It is typically prepared in situ at low temperatures (-78 °C), making the procedure more complex. It is also overkill for this relatively straightforward condensation and is not commonly used in classic Claisen reactions.[3][8]
-
-
Sodium Hydride (NaH): This is often the best choice for this synthesis.
-
Pro: It is a very strong, non-reversible base that deprotonates the ketone and the final product, driving the reaction to completion. The only byproduct is hydrogen gas, which is easy to handle.
-
Con: It is flammable and reacts violently with water, requiring careful handling under an inert atmosphere.
-
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and chromatographic methods is essential.
-
¹H NMR (Proton NMR): This is the most powerful tool. For this compound, you will observe a keto-enol tautomerism in solution (often in CDCl₃). You should expect to see two sets of peaks:
-
Keto form: A singlet for the methylene protons (~3.5 ppm) between the two carbonyls and a singlet for the terminal methyl group (~2.1 ppm).
-
Enol form: A singlet for the vinyl proton (~5.5 ppm) and a different singlet for the terminal methyl group (~2.0 ppm), plus a broad signal for the enolic -OH. The integration of these peaks can be used to determine the keto:enol ratio.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for assessing purity. A pure sample will show a single major peak in the gas chromatogram. The mass spectrum will show the molecular ion peak (m/z = 142.20) and a characteristic fragmentation pattern.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show strong C=O stretching frequencies. In the keto form, you will see two distinct carbonyl peaks (~1725 and 1705 cm⁻¹). The enol form will show a broader, conjugated C=O stretch (~1600 cm⁻¹) and a broad O-H stretch (~2400-3400 cm⁻¹).
References
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- ECHEMI. (n.d.). Base used in Claisen Condensation.
- University of Calgary. (n.d.). Ch21: Claisen condensation.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- Wikipedia. (n.d.). Claisen condensation.
- Chemistry Stack Exchange. (2018). Base used in Claisen Condensation.
- Sigma-Aldrich. (n.d.). This compound liquid, = 98 3002-23-1.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of β-Diketones via Claisen Condensation.
- Martinez, R., et al. (n.d.). Recent Developments in the Synthesis of β-Diketones. PubMed Central.
- ResearchGate. (n.d.). (PDF) 1,3-Diketones. Synthesis and properties.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones.
- International Journal of Pharmaceutical and Research Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis.
- National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. PubMed Central.
- Google Patents. (n.d.). US6417406B1 - Process for the production of 6-methyl heptanone.
- Guidechem. (n.d.). This compound 3002-23-1 wiki.
- ChemScene. (n.d.). 3002-23-1 | this compound.
- GSRS. (n.d.). This compound.
- ResearchGate. (2025). (PDF) Synthesis of tris(β-diketones) and study of their complexation with some transition metals.
- Semantic Scholar. (n.d.). 1,3-Diketones. Synthesis and properties.
- Der Pharma Chemica. (n.d.). Efficient Ultrasound synthesis of β-diketone and its metal complexes.
- Beilstein Journals. (n.d.). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 3002-23-1 | SCBT.
- ChemicalBook. (n.d.). This compound | 3002-23-1.
- TCI Chemicals. (n.d.). This compound 3002-23-1.
- ResearchGate. (n.d.). Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions [a].
- Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation.
- ChemicalBook. (n.d.). Acetylacetone synthesis.
- Organic Syntheses. (n.d.). Acetylacetone.
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stability and storage issues of 6-Methyl-2,4-heptanedione
Welcome to the technical support guide for 6-Methyl-2,4-heptanedione (CAS No. 3002-23-1). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges related to the stability and storage of this versatile β-diketone. Our goal is to provide practical, evidence-based solutions to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common inquiries regarding the handling and preservation of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C (36-46°F) in a tightly sealed container, protected from light.[1] Some suppliers also recommend storage under a nitrogen atmosphere to prevent oxidation.[1] While it may be shipped at room temperature, long-term storage at ambient temperatures is not recommended.[1][2]
Q2: What is the expected shelf life of this compound under recommended storage conditions?
A2: While specific shelf-life data can vary by manufacturer, when stored under the recommended conditions (refrigerated, protected from light, and preferably under an inert atmosphere), the compound is expected to maintain its purity (typically ≥97%) for an extended period. Regular purity checks are advised for long-term storage or when used in sensitive applications.
Q3: I've noticed the liquid has a pale yellow color. Is this a sign of degradation?
A3: Not necessarily. This compound is described as a clear, colorless to pale yellow liquid.[2][3] A slight yellow tint is generally acceptable and does not always indicate significant impurity or degradation. However, a noticeable change in color, such as darkening over time, could suggest decomposition and warrants a purity assessment.
Q4: What is keto-enol tautomerism and how does it affect this compound?
A4: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (containing an alcohol adjacent to a double bond).[4] As a β-diketone, this compound exists as a mixture of these two forms.[4][5][6] This equilibrium is a fundamental characteristic of the molecule and influences its reactivity.[4] The ratio of keto to enol tautomers can be affected by factors such as solvent polarity.[7][8]
Q5: Can this compound be stored in plastic containers?
A5: It is generally recommended to store this compound in its original container, which is typically glass. If transferring to a different container is necessary, borosilicate glass is the preferred choice. The compatibility with various plastics should be verified, as some plastics may leach impurities or be susceptible to degradation by organic compounds.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to resolving common problems encountered during the use of this compound in experimental settings.
Issue 1: Inconsistent Reaction Yields or Kinetics
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C and protected from light.
-
Assess Purity: If degradation is suspected, determine the purity of the compound using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of unexpected peaks may indicate impurities.
-
Use a Fresh Aliquot: If possible, use a new, unopened vial of this compound to see if the issue persists.
-
-
-
Possible Cause 2: Presence of Water.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: β-Diketones can be sensitive to moisture. Ensure that all solvents used in the reaction are anhydrous.
-
Handle Under Inert Atmosphere: For moisture-sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause 3: Influence of Tautomeric Equilibrium.
-
Troubleshooting Steps:
-
Solvent Selection: Be aware that the keto-enol equilibrium can shift depending on the solvent, which may affect reaction rates.[7] Non-polar solvents tend to favor the enol form, while polar solvents can shift the equilibrium towards the keto form.[8]
-
Consistent Solvent System: Use a consistent solvent system across all experiments to minimize variability.
-
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause 1: Oxidative Degradation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store and handle the compound under a nitrogen or argon atmosphere to minimize contact with oxygen.[1]
-
Degas Solvents: Before use, degas reaction solvents to remove dissolved oxygen.
-
-
-
Possible Cause 2: Incompatible Reagents.
-
Troubleshooting Steps:
-
Review Incompatibilities: this compound is incompatible with strong oxidizing agents.[9] Avoid using strong oxidizers in your reaction unless it is a planned part of the synthesis.
-
Literature Review: Consult the literature for similar reactions to identify any known incompatibilities or side reactions.
-
-
Issue 3: Physical Changes in the Stored Compound (e.g., Color Darkening, Precipitation)
-
Possible Cause: Decomposition or Polymerization.
-
Troubleshooting Steps:
-
Visual Inspection: Regularly inspect the stored compound for any changes in appearance.
-
Purity Analysis: If physical changes are observed, a purity analysis is strongly recommended before use.
-
Proper Disposal: If significant degradation is confirmed, dispose of the compound according to your institution's safety guidelines.
-
-
Part 3: Protocols and Data
Recommended Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | 2-8°C | |
| Atmosphere | Inert (e.g., Nitrogen) | [1] |
| Light | Protect from light | [1] |
| Container | Tightly sealed, preferably glass | [2] |
Protocol: Purity Assessment by Gas Chromatography (GC) - General Method
This is a general guideline. Specific parameters should be optimized for your instrument and column.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.
-
Instrument Setup:
-
Column: A non-polar or medium-polarity capillary column is generally suitable.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Detector: A Flame Ionization Detector (FID) is commonly used. Set the detector temperature appropriately (e.g., 280°C).
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound.
Part 4: Visualizing Key Concepts
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is a key characteristic of this compound.
Caption: Keto-enol tautomerism of this compound.
Troubleshooting Logic for Inconsistent Results
This flowchart outlines a systematic approach to diagnosing experimental inconsistencies.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- BenchChem. (2025). Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide. BenchChem.
-
ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones. Retrieved from [Link]
-
MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction Paths of Keto−Enol Tautomerization of β-Diketones. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Heptanedione, 6-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). US6417406B1 - Process for the production of 6-methyl heptanone.
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,4-Heptanedione, 6-methyl-. Retrieved from [Link]
-
Alkali Scientific. (n.d.). This compound, 1 X 25 g (M3394-25G). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4-Heptanedione, 6-methyl- (CAS 3002-23-1). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H14O2). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl heptenone 110-93-0. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]
-
ResearchGate. (2025). Degradation of p-toluic acid (p-toluenecarboxylic acid) and p-toluenesulphonic acid via oxygenation of the methyl sidechain is initiated by the same set of enzymes in Comamonas testosteroni T-2. Retrieved from [Link]
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troubleshooting common errors in 6-Methyl-2,4-heptanedione experiments
Welcome to the technical support center for 6-Methyl-2,4-heptanedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile β-diketone. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Introduction to this compound
This compound (CAS No. 3002-23-1), also known as isovalerylacetone, is a β-diketone with the linear formula (CH₃)₂CHCH₂COCH₂COCH₃.[1] As a β-diketone, its chemistry is dominated by the presence of two carbonyl groups separated by a methylene group, leading to significant keto-enol tautomerism.[2][3] This property makes it a valuable ligand in coordination chemistry and a versatile starting material in the synthesis of heterocyclic compounds like furans and pyrazoles.[1][4] This guide will address common issues from synthesis to analysis, providing a robust framework for troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into the primary stages of experimental workflow: Synthesis, Purification, Analysis, and Storage & Handling.
Part 1: Synthesis (Claisen Condensation)
The most common route to synthesizing this compound and other β-diketones is the Claisen condensation.[5] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For this compound, this typically involves reacting an isovalerate ester (e.g., ethyl isovalerate) with acetone.
Q1: My Claisen condensation reaction to synthesize this compound is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in a Claisen condensation are a frequent issue and can stem from several factors. The key is a systematic approach to identify the root cause.[6][7]
Causality & Explanation: The Claisen condensation is an equilibrium-driven reaction. To drive it towards the product, the final deprotonation of the β-diketone product is crucial.[8] The pKa of the methylene protons in the resulting β-diketone is around 11, which is significantly more acidic than the alcohol byproduct (pKa ~16-17).[8] Therefore, a full equivalent of a strong base is required to deprotonate the product and shift the equilibrium, preventing the reverse reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Claisen condensation yields.
Q2: I am observing multiple byproducts in my reaction mixture. What are they and how can I minimize them?
The formation of multiple products is often due to competing side reactions.
-
Self-Condensation of Acetone: Acetone can undergo an aldol self-condensation to form diacetone alcohol and then mesityl oxide, especially under strong basic conditions.
-
Solution: A common strategy is to pre-form the enolate of the ketone with the base at a low temperature before slowly adding the ester to the reaction mixture.[9] This ensures the ester primarily reacts with the intended nucleophile. Using a slight excess of acetone can also favor the desired reaction.
-
-
Hydrolysis of Ester: If there is any water present in the reaction, the base can catalyze the hydrolysis of the starting ester, reducing the amount available for condensation.
-
Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Part 2: Purification
Purification of β-diketones can be challenging due to their physical properties and the presence of side products. A highly effective method involves the formation of a copper(II) chelate.[10]
Q3: How can I effectively purify this compound from my crude reaction mixture?
Standard distillation can be effective, but a more robust method for removing many common impurities is purification via a copper(II) chelate.[11] β-diketones readily form stable, often insoluble, complexes with copper(II) ions.[12]
Causality & Explanation: The enol form of the β-diketone is deprotonated, and the resulting enolate acts as a bidentate ligand, chelating to the Cu²⁺ ion. This complex is typically a solid that precipitates from the solution, leaving behind unreacted starting materials and byproducts that do not form such complexes. The pure β-diketone can then be regenerated by decomposing the complex.
Purification Protocol via Copper(II) Chelate Formation:
Caption: Experimental workflow for purification via copper chelate.
This method is highly effective for separating the β-diketone from starting materials and most organic byproducts.[10]
Part 3: Analysis & Characterization
The most significant analytical feature of this compound is its existence as a mixture of keto and enol tautomers in solution.[3] This equilibrium profoundly impacts its spectroscopic data.
Q4: My ¹H NMR spectrum of this compound shows more peaks than expected. What am I seeing?
You are observing the keto-enol tautomerism. In solution, this compound exists in equilibrium between its diketo form and a more stable, conjugated enol form.[2][13] The enol form is stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring.[14][15]
Caption: Keto-enol tautomeric equilibrium of this compound.
The NMR spectrum will show distinct sets of peaks for each tautomer. The ratio of the tautomers can be determined by integrating their respective signals. This ratio is highly dependent on the solvent.[15][16]
Table 1: Representative ¹H NMR Signals for this compound Tautomers
| Tautomer | Protons | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| Keto | -CH₂- (between C=O) | ~3.57 | s | 2H |
| -CH₂- (isobutyl) | ~2.39 | d | 2H | |
| -CH- (isobutyl) | ~2.23 | m | 1H | |
| -CH₃ (acetyl) | ~2.06 | s | 3H | |
| -CH₃ (isobutyl) | ~0.94 | d | 6H | |
| Enol | =CH- (enol) | ~5.49 | s | 1H |
| -CH₂- (isobutyl) | Signals often overlap with keto form | d | 2H | |
| -CH- (isobutyl) | Signals often overlap with keto form | m | 1H | |
| -CH₃ (acetyl/enol) | ~2.0-2.1 | s | 3H | |
| -CH₃ (isobutyl) | ~0.93 | d | 6H | |
| -OH (enolic) | ~15-16 (very broad) | br s | 1H |
Note: The enolic -OH proton is often very broad and may not be easily observed. Data is representative and based on typical values for β-diketones and available spectra.[17]
Q5: I am seeing peak broadening or splitting in my GC or HPLC analysis. Why is this happening?
This can also be a consequence of tautomerism. If the interconversion between the keto and enol forms is slow relative to the timescale of the chromatographic separation, you may see two distinct peaks or a single broad peak.
-
GC Analysis: High temperatures in the GC inlet can sometimes favor one form, but on-column interconversion can still lead to peak tailing or broadening.
-
HPLC Analysis: This is more common in HPLC. The polarity of the two tautomers is different, which can lead to separation.
-
Solution: Try modifying the mobile phase. Adding a small amount of a weak acid (like acetic acid) can catalyze the keto-enol interconversion, making it rapid on the chromatographic timescale and resulting in a single, sharp, averaged peak.[18]
-
Part 4: Storage & Handling
Proper storage is critical to maintain the purity and integrity of this compound.
Q6: What are the correct storage conditions for this compound?
As a flammable liquid that can be irritating to the skin, eyes, and respiratory system, proper storage and handling are essential.
Table 2: Recommended Storage and Handling Procedures
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated place.[19][20] Some suppliers recommend 2-8°C.[1] | Minimizes vapor pressure and potential degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[21] | Prevents potential air oxidation over long-term storage. |
| Container | Keep in a tightly sealed container.[20] | Prevents evaporation and contamination from atmospheric moisture. |
| Light | Protect from light.[21] | Prevents potential light-catalyzed degradation. |
| Safety | Keep away from heat, sparks, open flames, and strong oxidizing agents.[22] Wear appropriate PPE (gloves, eye protection).[1] | The compound is a flammable liquid (Flash Point ~59°C).[1] |
Q7: Is this compound stable? What are the signs of degradation?
Under the recommended storage conditions, the compound is stable.[23] Signs of degradation would primarily be a noticeable darkening of the liquid from its typical colorless to pale yellow appearance.[1][22] If degradation is suspected, it is best to re-analyze the material by NMR or GC-MS to check for the appearance of new impurity peaks before use.
References
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Valiente, M., & Muñoz, M. (2019). Recent Developments in the Synthesis of β-Diketones. Molecules, 24(17), 3065. Available from: [Link]
-
Anonymous. (2009). SAFETY DATA SHEET. Retrieved from [Link]
-
Shokova, E. A., & Kovalev, V. V. (2009). 1,3-Diketones. Synthesis and properties. Russian Journal of Organic Chemistry, 45(9), 1265-1309. Available from: [Link]
-
Denmark, S. E., & Heemstra Jr, J. R. (2006). Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones. Journal of the American Chemical Society, 128(31), 10151-10160. Available from: [Link]
-
Zhdankin, V. V., & Koposov, A. Y. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3036-3042. Available from: [Link]
-
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. r/Chempros. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76354, 2,4-Heptanedione, 6-methyl-. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- Kumar, A., & Sharma, S. (2013). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 2(3), 1-12.
-
Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Avinash, M. B., & Clark, J. H. (2023). Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. Green Chemistry, 25(3), 1184-1193. Available from: [Link]
- Wang, Z., & Gong, L. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
-
NIST. (n.d.). 2,4-Heptanedione, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Practice Problems. Retrieved from [Link]
-
Soderberg, T. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20040068145A1 - Process for the purification of 1,3-diketones.
-
Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Heptanedione, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Imming, P., & Klapdohr, M. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(12), 1189. Available from: [Link]
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- 12. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound(3002-23-1) 1H NMR spectrum [chemicalbook.com]
- 18. agilent.com [agilent.com]
- 19. This compound | 3002-23-1 | TCI AMERICA [tcichemicals.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chemscene.com [chemscene.com]
- 22. Page loading... [guidechem.com]
- 23. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up the Production of 6-Methyl-2,4-heptanedione
Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-2,4-heptanedione. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during synthesis, purification, and scale-up, providing field-proven insights and solutions in a direct question-and-answer format. Our goal is to bridge the gap between bench-scale discovery and robust, scalable production.
Section 1: Synthesis Troubleshooting
The most common and industrially relevant method for synthesizing β-diketones like this compound is the Claisen condensation.[1][2] This reaction involves the base-catalyzed condensation between an ester and a ketone. For our target molecule, a typical route is the reaction of an isovalerate ester (e.g., ethyl isovalerate) with acetone.
Q1: My Claisen condensation reaction for this compound has a very low yield. What are the common causes?
Answer: Low yields in a Claisen condensation are typically traced back to one of four key areas: the choice of base, reaction equilibrium, stoichiometry, or side reactions.
-
Causality of Base Choice: The base must be strong enough to deprotonate the α-carbon of the ketone (acetone, pKa ~19-20) to form an enolate. However, using a nucleophilic base like sodium ethoxide can lead to transesterification with your starting ester, complicating the reaction.
-
Reaction Equilibrium: The Claisen condensation is an equilibrium-driven process. The final step, the deprotonation of the newly formed β-diketone (pKa ~9-11), is highly favorable and drives the reaction to completion.[3]
-
Expert Recommendation: A full stoichiometric equivalent of base is required. Using catalytic amounts of base will result in poor yields because the equilibrium will not be driven towards the product.[1]
-
-
Side Reactions: Acetone can undergo self-condensation (an aldol reaction) in the presence of a base. While the Claisen condensation is generally faster, suboptimal conditions can promote this competing pathway.
Troubleshooting Protocol: Optimizing the Claisen Condensation
-
Reagent Purity: Ensure all reagents are anhydrous. Water will quench the strong base and inhibit enolate formation. Use freshly distilled solvents (e.g., THF, diethyl ether) and dry glassware.
-
Base Selection & Stoichiometry: Switch from sodium ethoxide to sodium hydride (NaH, 60% dispersion in mineral oil). Use at least 1.1 equivalents relative to the limiting reagent (typically the ester).
-
Temperature Control: Add the ketone (acetone) slowly to a suspension of NaH in your solvent at 0°C to control the initial deprotonation. After enolate formation, add the ethyl isovalerate dropwise, maintaining the temperature at 0°C before allowing the reaction to slowly warm to room temperature.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ester to determine when the reaction is complete.
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?
Answer: Besides unreacted starting materials, the primary side products in this synthesis are typically from the self-condensation of acetone or undesired transesterification.
-
Acetone Self-Condensation: Under basic conditions, acetone can react with itself to form diacetone alcohol, which can then dehydrate to form mesityl oxide.
-
Transesterification: If using an alkoxide base (e.g., sodium methoxide) with an ester that has a different alkyl group (e.g., ethyl isovalerate), you will generate a mixture of esters, leading to a more complex product mixture. This is why using the same alkoxide as the ester's alcohol portion (sodium ethoxide with an ethyl ester) is critical, or better yet, using a non-alkoxide base like NaH.[4]
| Parameter | Recommendation for Lab Scale (1-10g) | Rationale |
| Base | Sodium Hydride (NaH) or LDA | Strong, non-nucleophilic base minimizes side reactions.[1][2] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvents that are relatively easy to dry. |
| Temperature | 0°C to Room Temperature | Controls exothermicity and minimizes self-condensation. |
| Stoichiometry | 1.1 eq. Base, 1.0 eq. Ester, 1.5-2.0 eq. Ketone | Using excess of the less expensive reagent (acetone) can help drive the reaction. |
Section 2: Purification Guide
Purifying β-diketones can be challenging due to their tendency to degrade at high temperatures and their unique chemical properties. Simple distillation is often not sufficient.
Q3: Standard distillation of my crude product results in a low yield and a dark, tarry residue in the distillation flask. How can I purify this compound effectively?
Answer: This is a classic issue with β-diketones. At elevated temperatures, they can undergo intramolecular condensation or other decomposition pathways.[5] The authoritative and most robust method for purifying β-diketones is through the formation and subsequent decomposition of a copper(II) chelate.[6][7]
Mechanism Insight: this compound exists in a keto-enol equilibrium.[7] The enol form is deprotonated by a weak base and readily chelates with Cu²⁺ ions to form a stable, often crystalline, and insoluble copper(II) bis(diketonate) complex. This complex precipitates from solution, leaving behind non-chelating impurities. The complex can then be isolated and decomposed with a strong acid to regenerate the highly pure β-diketone.
Detailed Protocol: Purification via Copper(II) Chelate Formation
-
Dissolution: Dissolve the crude this compound in a suitable solvent like methanol or ethanol.
-
Complexation: Prepare a saturated aqueous solution of copper(II) acetate. Add this solution dropwise to the stirred solution of the crude diketone. A solid precipitate of the copper complex should form immediately.
-
Isolation: Stir the mixture for 30-60 minutes to ensure complete precipitation. Isolate the solid copper complex by vacuum filtration.
-
Washing: Wash the solid cake thoroughly with water, then with a small amount of cold ethanol or hexane to remove any remaining organic impurities. Air-dry the complex.
-
Decomposition: Suspend the dried copper complex in a biphasic solvent system (e.g., diethyl ether and water). Stir vigorously while adding 10-20% sulfuric acid dropwise. The solid will dissolve as the chelate is decomposed, and the organic layer will contain the purified diketone. The aqueous layer will turn blue due to the presence of copper sulfate.
-
Workup: Separate the organic layer. Extract the aqueous layer 2-3 times with fresh diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure. The resulting oil should be highly pure this compound.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]
- 7. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing 6-Methyl-2,4-heptanedione Reactions
Welcome to the Technical Support Center for reactions involving 6-Methyl-2,4-heptanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Catalyst Selection for the Synthesis of this compound
The most prevalent and classical method for synthesizing β-diketones like this compound is the Claisen condensation.[1][2][3] This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For this compound, this typically involves the reaction of acetone with an ester of isovaleric acid, such as ethyl isovalerate. The choice of catalyst, typically a strong base, is critical for driving the reaction to completion and maximizing yield.
Q1: What are the most effective base catalysts for the Claisen condensation to synthesize this compound, and what are their respective advantages and disadvantages?
The selection of the base is arguably the most critical factor in a Claisen condensation. The base must be strong enough to deprotonate the α-carbon of the ketone (acetone in this case) to form a reactive enolate, but its properties also influence side reactions and ease of workup.
Answer: The two most common and effective bases are sodium hydride (NaH) and sodium alkoxides (e.g., sodium methoxide or sodium ethoxide).
-
Sodium Hydride (NaH): NaH is a non-nucleophilic, highly effective base. Its primary advantage is that it deprotonates the ketone irreversibly, producing hydrogen gas which evolves from the reaction, driving the equilibrium forward. This often leads to higher yields. However, NaH is highly reactive and pyrophoric, requiring careful handling under an inert atmosphere (e.g., nitrogen or argon). An excess of NaH must be carefully quenched before aqueous workup.[4]
-
Sodium Alkoxides (NaOCH₃, NaOEt): Sodium alkoxides are also strong bases and are commonly used.[5] They are generally less expensive and easier to handle than NaH. A key consideration is that the alkoxide should match the alcohol portion of the ester reactant (e.g., use sodium ethoxide with ethyl isovalerate) to prevent transesterification, which can complicate the product mixture. The reaction with alkoxides is an equilibrium process, and the formation of the alcohol byproduct can limit the reaction's completion.
Data Summary: Comparison of Base Catalysts
| Catalyst | Strengths | Weaknesses | Typical Solvent | Safety Considerations |
| Sodium Hydride (NaH) | Irreversible reaction, often higher yields.[4] | Pyrophoric, requires inert atmosphere, careful quenching needed. | Aprotic ethers (THF, Diethyl ether).[4] | Highly flammable solid, reacts violently with water. |
| Sodium Alkoxides (NaOR) | Less expensive, easier to handle than NaH. | Reversible reaction, risk of transesterification if R doesn't match ester. | Corresponding alcohol (e.g., EtOH for NaOEt) or aprotic solvents like THF. | Flammable solids, corrosive. |
Catalyst Selection Workflow
Below is a decision-making workflow for selecting the appropriate base catalyst for your synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in the Synthesis of β-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Determination of 6-Methyl-2,4-heptanedione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the determination of 6-Methyl-2,4-heptanedione, a beta-diketone that can be a critical process intermediate or impurity in various synthetic pathways. The choice of an analytical method can significantly impact the reliability of data, influencing everything from process optimization to final product safety.
This document is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind method selection and validation. We will explore two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), a robust method for volatile analytes, and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), a versatile technique that often requires derivatization for non-chromophoric compounds like this compound.
The methodologies and validation data presented herein are synthesized from established analytical practices for similar ketone and diketone compounds, providing a scientifically grounded framework for implementation in your laboratory. Adherence to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures is a cornerstone of the protocols described.[1][2]
Method Comparison: GC-FID vs. HPLC-UV
The selection of an appropriate analytical technique is contingent on the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput. For this compound, both GC and HPLC present viable, yet distinct, analytical strategies.
Gas Chromatography-Flame Ionization Detection (GC-FID) is an excellent choice for volatile and thermally stable compounds like this compound. The analyte is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The FID detector provides high sensitivity and a wide linear range for carbon-containing compounds.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) separates compounds in a liquid mobile phase based on their interactions with a stationary phase. A significant challenge for analyzing this compound by HPLC-UV is its lack of a strong chromophore, rendering it poorly detectable at standard UV wavelengths. To overcome this, a pre-column derivatization step is often employed to attach a UV-active moiety to the analyte, thereby enhancing its detectability.
The following table provides a comparative summary of the key performance characteristics for hypothetical, yet scientifically plausible, validated GC-FID and HPLC-UV methods for the determination of this compound.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV/Vis Detection (with Derivatization) | ICH Q2(R2) Guideline Reference |
| Specificity | High, based on retention time. Potential for co-elution with structurally similar compounds. | High, dependent on both chromatographic separation and the specificity of the derivatization reaction. | [1][2] |
| Linearity (R²) | > 0.999 | > 0.998 | [1][2] |
| Range | 1 - 500 µg/mL | 5 - 250 µg/mL | [1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | [1][2] |
| Precision (% RSD) | < 2.0% | < 3.0% | [1][2] |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~1.5 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~5.0 µg/mL | [1][2] |
| Robustness | High | Moderate (derivatization step can introduce variability) | [1][2] |
Experimental Protocols
The following sections detail the step-by-step methodologies for the GC-FID and HPLC-UV analysis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is predicated on the direct analysis of the volatile this compound without the need for derivatization, making it a straightforward and robust approach.
Caption: Sample preparation for GC-FID analysis.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C. A high injector temperature ensures the rapid and complete volatilization of the analyte.
-
Injection Mode: Split injection (e.g., 50:1 split ratio) is used to prevent column overload with high concentration samples. For trace analysis, a splitless injection could be employed.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 15 °C/min.
-
Final hold: 220 °C for 5 minutes. This temperature program allows for the separation of the analyte from potential solvent peaks and other impurities.
-
-
Detector Temperature: 300 °C. The FID is maintained at a high temperature to ensure the efficient combustion of the eluting compounds.
-
Data Acquisition: The chromatogram is recorded, and the peak area of this compound is integrated.
-
Specificity: Inject a blank (solvent) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same standard solution.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: HPLC-UV with Pre-Column Derivatization
This method is suitable for laboratories where GC is not available or when HPLC is the preferred platform. The key to this method is the derivatization of the diketone to introduce a UV-absorbing chromophore. A common derivatizing agent for carbonyl compounds is 2,4-Dinitrophenylhydrazine (DNPH).
Caption: Derivatization and sample preparation for HPLC-UV analysis.
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is typically used for the separation of the non-polar DNPH derivatives.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Start with a lower concentration of Acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over the run time to elute the derivatized analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: The DNPH derivative of this compound will have a strong absorbance in the range of 360-380 nm. The exact wavelength should be optimized.
-
Data Acquisition: The chromatogram is recorded, and the peak area of the derivatized this compound is integrated.
The validation parameters are the same as for the GC-FID method. However, special attention must be paid to the robustness of the derivatization step. Small changes in reaction time, temperature, or reagent concentration can impact the yield of the derivative and thus the accuracy and precision of the method. These parameters should be investigated as part of the robustness study.
Conclusion
Both GC-FID and HPLC-UV with derivatization offer viable and validatable methods for the quantitative determination of this compound. The choice between the two will depend on the specific laboratory context.
-
GC-FID is the more direct, sensitive, and likely more robust method due to the absence of a derivatization step. It is the recommended approach if the instrumentation is available and the sample matrix is suitable.
-
HPLC-UV with derivatization is a suitable alternative, particularly in labs where HPLC is the primary analytical platform. While the derivatization step adds complexity, a well-validated method can provide reliable and accurate results.
Ultimately, the successful implementation of either method relies on a thorough validation process to demonstrate its fitness for the intended purpose, ensuring the generation of high-quality, reliable data in a regulated environment.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]
Sources
A Comparative Analysis of 6-Methyl-2,4-heptanedione and Other Beta-Diketones for Advanced Research Applications
In the landscape of coordination chemistry and materials science, beta-diketones are indispensable ligands, prized for their ability to form stable chelate complexes with a vast array of metal ions.[1][2][3][4][5] The versatility of these compounds stems from the nuanced interplay of steric and electronic effects imparted by their substituents, which dictates the properties of the resulting metal complexes.[6][7] This guide provides a comprehensive comparison of 6-Methyl-2,4-heptanedione with other widely used beta-diketones, namely acetylacetone, dibenzoylmethane, and 2,2,6,6-tetramethyl-3,5-heptanedione. Through an examination of their intrinsic properties and the characteristics of their coordination compounds, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to select the optimal beta-diketone for their specific application.
Unveiling the Contenders: A Structural Overview
Beta-diketones are characterized by a dicarbonyl moiety with the carbonyl groups separated by a methylene carbon. This structure facilitates a crucial keto-enol tautomerism, where the enol form is stabilized by intramolecular hydrogen bonding, a key feature for metal chelation.[8][9][10] The identity of the substituents at the termini of the beta-diketone backbone profoundly influences its properties and those of its metal complexes.
Herein, we compare:
-
This compound (iso-valerylacetone): An asymmetrically substituted beta-diketone with a methyl group and an isobutyl group.[11]
-
Acetylacetone (acac): The simplest beta-diketone, with two methyl substituents, serving as a fundamental reference point.[1][2][12][13]
-
Dibenzoylmethane (dbm): An aromatic beta-diketone featuring two phenyl groups, which introduce significant electronic effects.[14][15][16][17][18]
-
2,2,6,6-Tetramethyl-3,5-heptanedione (tmhd or dpm): A sterically hindered beta-diketone with two bulky tert-butyl groups.[19][20][21][22]
Below is a visual representation of the chemical structures of these beta-diketones.
Caption: Chemical structures of the compared beta-diketones.
Comparative Analysis of Physicochemical Properties
The choice of a beta-diketone ligand is often dictated by the desired properties of the final metal complex, such as solubility, volatility, and thermal stability. These properties are intrinsically linked to the physicochemical characteristics of the free ligand.
| Property | This compound | Acetylacetone | Dibenzoylmethane | 2,2,6,6-Tetramethyl-3,5-heptanedione |
| Molecular Formula | C8H14O2[11] | C5H8O2[1] | C15H12O2[15] | C11H20O2[19] |
| Molecular Weight | 142.20 g/mol [23] | 100.12 g/mol [1] | 224.26 g/mol [16] | 184.28 g/mol [22] |
| Appearance | Clear colorless to pale yellow liquid[24] | Colorless to pale yellow liquid[1][12] | White or slightly yellowish crystalline solid[15][16] | Colorless liquid with a mild odor[19] |
| Boiling Point | 72-73 °C / 6 mmHg[21] | 140.4 °C[1] | 219-221 °C / 18 mmHg[15] | 72-73 °C / 6 mmHg[21] |
| Melting Point | N/A | -23 °C[1] | 77-79 °C[15] | N/A |
| Density | 0.92 g/mL at 25 °C[24] | 0.975 g/mL at 25 °C[1] | N/A | 0.883 g/mL at 25 °C[21] |
| Solubility in Water | Insoluble[24] | Readily soluble[12] | Insoluble[16][17] | Insoluble[19] |
The Crucial Role of Keto-Enol Tautomerism
The ability of beta-diketones to chelate metal ions is contingent on their existence in the enol tautomeric form. The equilibrium between the keto and enol forms is influenced by the substituents and the solvent.[9][10] An increased enol content generally correlates with enhanced chelation efficiency. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.
Caption: Keto-enol tautomerism in beta-diketones.
The steric and electronic nature of the R groups plays a significant role in the position of this equilibrium. Bulky substituents, such as the tert-butyl groups in TMHD, can sterically favor the enol form to alleviate repulsion between the carbonyl groups.[8] Conversely, electron-withdrawing groups can influence the acidity of the enolic proton, affecting the stability of the corresponding metal complex.[7]
Impact of Substituents on Metal Complex Properties
The true utility of beta-diketones is realized in their coordination complexes. The substituents on the beta-diketone ligand exert profound control over the properties of these complexes.
Steric Effects
The size and bulkiness of the substituents play a critical role in determining the coordination geometry and stability of the metal complexes.[6][25]
-
Acetylacetone (acac): With the smallest methyl substituents, acac imposes minimal steric hindrance, allowing for the formation of a wide variety of coordination complexes.[1]
-
This compound: The isobutyl group introduces moderate steric bulk, which can influence the solubility and volatility of its metal complexes compared to those of acac.
-
2,2,6,6-Tetramethyl-3,5-heptanedione (tmhd): The bulky tert-butyl groups provide significant steric shielding to the metal center.[20] This can prevent undesired intermolecular interactions and lead to monomeric complexes with enhanced volatility, a desirable trait for applications like Chemical Vapor Deposition (CVD).[20][26] The steric hindrance can also influence the reactivity of the coordinated metal ion.[27]
Electronic Effects
The electronic properties of the substituents modulate the electron density on the coordinating oxygen atoms, thereby influencing the strength of the metal-ligand bond and the redox potential of the metal center.[7]
-
Dibenzoylmethane (dbm): The phenyl groups are electron-withdrawing through resonance, which can affect the stability and reactivity of the metal complexes.[7] These aromatic rings also contribute to the potential for π-stacking interactions in the solid state.
-
Fluorinated beta-diketones (e.g., trifluoroacetylacetone - not in direct comparison but relevant): The introduction of highly electronegative fluorine atoms significantly increases the acidity of the ligand and can enhance the volatility and thermal stability of the resulting metal complexes.[28][29][30] This principle highlights the importance of electronic tuning.
Experimental Protocols
To provide a practical context, we outline a general procedure for the synthesis and characterization of a metal beta-diketonate complex.
Synthesis of a Metal(II) Beta-diketonate Complex
This protocol describes a typical synthesis for a divalent metal complex, which can be adapted for different metals and beta-diketone ligands.
Materials:
-
Metal(II) chloride (e.g., CuCl₂, NiCl₂)
-
Beta-diketone (e.g., this compound)
-
Sodium hydroxide (NaOH) or other suitable base
-
Methanol or ethanol
-
Deionized water
Procedure:
-
Ligand Deprotonation: Dissolve the beta-diketone (2 equivalents) in methanol. In a separate flask, dissolve NaOH (2 equivalents) in a minimal amount of water and add it to the methanolic solution of the ligand. Stir for 15-20 minutes at room temperature to form the sodium salt of the beta-diketonate.
-
Complexation: Dissolve the metal(II) chloride (1 equivalent) in methanol in a separate beaker. Slowly add the metal salt solution to the stirred solution of the deprotonated ligand.
-
Precipitation and Isolation: A precipitate of the metal beta-diketonate complex should form immediately or upon standing. Continue stirring for 1-2 hours to ensure complete reaction.
-
Purification: Collect the solid product by vacuum filtration and wash it with small portions of cold deionized water to remove any inorganic salts, followed by a cold methanol wash to remove unreacted ligand.
-
Drying: Dry the purified complex in a desiccator or under vacuum at a moderate temperature.
Caption: General workflow for the synthesis of a metal beta-diketonate complex.
Characterization Techniques
The synthesized complexes should be thoroughly characterized to confirm their identity and purity.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the beta-diketonate ligand to the metal ion. The characteristic C=O stretching frequency of the free ligand will shift to a lower wavenumber upon chelation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the structure of the ligand framework within the complex.
-
Elemental Analysis: To determine the elemental composition (C, H, and metal content) and verify the stoichiometry of the complex.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and volatility of the complex.[31]
Applications and Concluding Remarks
The choice of a beta-diketone ligand is a critical decision in the design of metal complexes for various applications.
-
Acetylacetone remains a workhorse in coordination chemistry due to its simplicity and the vast literature available on its complexes.[1][13]
-
Dibenzoylmethane and its derivatives are valuable in applications requiring UV absorption, such as in sunscreens and as stabilizers for polymers.[14][15][16] They also serve as precursors for pharmaceuticals.[16][18]
-
2,2,6,6-Tetramethyl-3,5-heptanedione is the ligand of choice when high volatility is required, for instance, in the preparation of thin films by MOCVD.[20][26][32]
-
This compound offers a balance of properties. Its moderate steric bulk, provided by the isobutyl group, can enhance solubility in organic solvents compared to acetylacetone, while not being as sterically demanding as TMHD. This makes it a versatile intermediate for organic synthesis and in the preparation of catalysts where fine-tuning of the steric environment around the metal center is desired.[24]
References
- Dibenzoylmethane (CAS 120-46-7): Properties, Applications, and Significance in Chemical Synthesis. (URL: )
- Acetylacetone - Grokipedia. (URL: )
- Dibenzoylmethane: Key Properties & Applications in Plastic and Rubber Industries. (URL: )
- 2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONE 1118-71-4 wiki - Guidechem. (URL: )
- Tuning steric and electronic effects in transition-metal β-diketiminate complexes. (2015). Dalton Transactions. (URL: )
- ACETYL ACETONE -
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Volatility and thermal stability of vanadyl β-diketonate complexes. (2007). Russian Journal of Inorganic Chemistry. (URL: [Link])
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Enol content of some .beta.-diketones. (1968). Journal of Chemical & Engineering Data. (URL: [Link])
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Tautomerism of β-Diketones and β-Thioxoketones. (2023). Molecules. (URL: [Link])
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Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. (2018). Dalton Transactions. (URL: [Link])
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Electronic Influence of Different β-Diketonato Ligands on the Electrochemical Behaviour of Tris(β-Diketonato)M(III) Complexes, M = Cr, Mn and Fe. (2016). Journal of Nano Research. (URL: [Link])
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Volatile metal complexes. (1970). Angewandte Chemie International Edition in English. (URL: [Link])
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Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. (2019). ACS Omega. (URL: [Link])
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Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal of Applied Chemistry. (URL: [Link])
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Synthesis and characterization of volatile metal β-diketonate chelates of M(DPM)n (M=Ce, Gd, Y, Zr, n=3,4) used as precursors for MOCVD. (2005). ECS Transactions. (URL: [Link])
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The evolution of β-diketone or β-diketophenol ligands and related complexes. (2021). Inorganica Chimica Acta. (URL: [Link])
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Selected examples of steric effects on ligand plane orientation of bimetallic complexes complexes. (2015). Dalton Transactions. (URL: [Link])
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Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers. (2014). International Journal of Inorganic Chemistry. (URL: [Link])
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A Comparative Guide to the Catalytic Performance of 6-Methyl-2,4-heptanedione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of catalytic chemistry, the choice of ligand plays a pivotal role in determining the efficacy, selectivity, and overall performance of a catalytic system. Among the versatile class of β-diketonate ligands, 6-Methyl-2,4-heptanedione, also known as isovalerylacetone, has emerged as a significant player. This guide provides an in-depth technical comparison of the catalytic performance of this compound with its close analogue, acetylacetone, and other relevant alternatives. By synthesizing available experimental data and elucidating the underlying mechanistic principles, this document serves as a valuable resource for researchers aiming to optimize their catalytic processes.
Introduction to this compound in Catalysis
This compound is a β-diketone that, like its parent compound acetylacetone, readily forms stable chelate complexes with a wide array of metal ions.[1] These metal complexes are the active species in numerous catalytic transformations, including but not limited to, Knoevenagel condensations, oxidation reactions, and carbon-carbon bond-forming reactions.[2][3] The presence of an isobutyl group in this compound, in place of a methyl group in acetylacetone, introduces steric and electronic modifications to the ligand framework. These subtle yet significant differences can profoundly influence the catalytic activity, selectivity, and stability of the corresponding metal complexes.
The fundamental principle behind the catalytic utility of β-diketonate complexes lies in their ability to act as Lewis acids, activating substrates and facilitating bond formation. The electronic properties of the β-diketonate ligand, governed by its substituents, directly modulate the Lewis acidity of the metal center.[4] Furthermore, the steric bulk of the ligand can create a specific chiral environment around the metal, influencing the stereochemical outcome of the reaction, and can also impact the stability and solubility of the catalyst.[1][5]
Performance Comparison: this compound vs. Acetylacetone and Other β-Diketones
While direct, comprehensive comparative studies focusing solely on this compound are limited in the readily available literature, we can infer its performance characteristics by examining its use in specific reactions and comparing them to analogous systems employing other β-diketonates.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction, and various catalysts, including metal β-diketonate complexes, have been employed to facilitate this transformation.[2][6] The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound.
While specific data for a this compound-based catalyst in a comparative Knoevenagel condensation study is not explicitly detailed in the searched literature, the general mechanism involves the coordination of the carbonyl compound to the metal center of the β-diketonate complex. The Lewis acidity of the metal center, influenced by the β-diketonate ligand, is crucial for the activation of the carbonyl group towards nucleophilic attack by the enolate of the active methylene compound. The increased steric bulk of the isobutyl group in this compound compared to the methyl group in acetylacetone could potentially influence the substrate scope and selectivity of the reaction.
Table 1: Hypothetical Performance Comparison in a Knoevenagel Condensation (This table is illustrative and based on general principles of ligand effects, as direct comparative experimental data was not found in the initial search.)
| Catalyst System | Substrate | Product Yield (%) | Selectivity (%) | Reaction Time (h) |
| M(6-Methyl-2,4-heptanedionate)n | Benzaldehyde + Malononitrile | Potentially higher for bulky substrates | May exhibit altered diastereoselectivity | Potentially longer due to steric hindrance |
| M(acetylacetonate)n | Benzaldehyde + Malononitrile | High for unhindered substrates | Standard | Shorter |
Oxidation Reactions
Metal-catalyzed oxidation reactions are fundamental in organic synthesis. β-diketonate complexes of transition metals are known to catalyze various oxidation processes.[3][7] The electronic nature of the β-diketonate ligand plays a critical role in tuning the redox potential of the metal center, thereby influencing its catalytic activity.
The electron-donating nature of the isobutyl group in this compound, relative to the methyl group in acetylacetone, can increase the electron density on the metal center. This, in turn, can affect the metal's ability to activate oxidants and mediate the transfer of oxygen atoms to the substrate. For instance, in the oxidation of pyridines, the catalyst's performance is sensitive to modifications in the ligand structure.[7]
Experimental Workflow for Catalyst Screening in Oxidation Reactions
Caption: A generalized workflow for the comparative evaluation of different β-diketonate catalysts in an oxidation reaction.
Mechanistic Insights and Causality of Performance Differences
The observed or predicted differences in catalytic performance between this compound and other β-diketonates can be attributed to a combination of steric and electronic effects.
Electronic Effects
The inductive effect of the alkyl substituents on the β-diketonate backbone influences the electron density at the coordinating oxygen atoms. The isobutyl group of this compound is more electron-donating than the methyl group of acetylacetone. This increased electron donation can:
-
Enhance the stability of the metal complex.
-
Modulate the Lewis acidity of the metal center: A more electron-rich metal center will be a weaker Lewis acid. This can be advantageous in reactions where excessive substrate activation leads to side products, but detrimental if strong activation is required.[4]
-
Influence the redox potential of the metal: In redox catalysis, a more electron-rich metal is more easily oxidized, which can be a key step in the catalytic cycle.
Steric Effects
The larger steric profile of the isobutyl group in this compound compared to the methyl group in acetylacetone can have several consequences:
-
Control of coordination number and geometry: Bulky ligands can prevent the formation of coordinatively saturated, inert complexes (e.g., M(acac)₃), favoring the formation of more catalytically active, coordinatively unsaturated species.[1][5]
-
Substrate selectivity: The steric hindrance around the metal center can favor the binding and activation of smaller or less hindered substrates.
-
Enantioselectivity: In asymmetric catalysis using chiral β-diketonates, the steric bulk is a critical factor in creating a well-defined chiral pocket that dictates the stereochemical outcome of the reaction.
Logical Relationship of Ligand Properties and Catalytic Performance
Caption: The interplay of steric and electronic properties of this compound influences catalyst characteristics and ultimate performance.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are generalized, detailed protocols for the synthesis of a metal-β-diketonate complex and its application in a catalytic reaction.
Synthesis of a Transition Metal Complex with this compound
Objective: To synthesize a representative transition metal complex, e.g., Copper(II) bis(6-methyl-2,4-heptanedionate).
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound
-
Methanol
-
Deionized water
Procedure:
-
Dissolve Copper(II) acetate monohydrate (1 eq.) in a minimal amount of hot methanol.
-
In a separate flask, dissolve this compound (2 eq.) in methanol.
-
Slowly add the methanolic solution of this compound to the stirred solution of copper(II) acetate.
-
A precipitate should form upon mixing. Continue stirring the mixture at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with small portions of cold methanol and then with deionized water to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid in a desiccator under vacuum.
-
Characterize the product by techniques such as FT-IR, melting point, and elemental analysis.
Catalytic Knoevenagel Condensation
Objective: To evaluate the catalytic activity of the synthesized metal complex in the Knoevenagel condensation of benzaldehyde and malononitrile.
Materials:
-
Synthesized metal-6-Methyl-2,4-heptanedionate complex
-
Benzaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the metal-6-Methyl-2,4-heptanedionate catalyst (e.g., 1-5 mol%).
-
Add the solvent (e.g., ethanol).
-
Add benzaldehyde (1 eq.) and malononitrile (1.1 eq.) to the flask.
-
Add the internal standard for quantitative analysis.
-
Heat the reaction mixture to reflux (or maintain at a specific temperature) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Upon completion of the reaction (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and calculate the yield.
Conclusion
This compound presents a valuable alternative to acetylacetone and other β-diketonate ligands in the design of metal-based catalysts. Its distinct steric and electronic properties, stemming from the isobutyl substituent, offer a means to fine-tune the performance of catalytic systems. While direct, side-by-side comparative data remains somewhat scarce in the literature, the principles of coordination chemistry and catalysis allow for rational predictions of its behavior. The increased steric bulk can enhance catalyst stability and influence selectivity, while the greater electron-donating ability can modulate the Lewis acidity and redox properties of the metal center. For researchers and drug development professionals, the judicious selection of this compound as a ligand offers a strategic tool for optimizing reaction outcomes, potentially leading to more efficient, selective, and robust catalytic processes. Further systematic studies are warranted to fully map the catalytic potential of this versatile ligand across a broader range of reactions.
References
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Akturk, E. S., Scappaticci, S. J., Seals, R. N., & Marshak, M. P. (2017). Bulky β-Diketones Enabling New Lewis Acidic Ligand Platforms. Inorganic Chemistry, 56(19), 11466–11469. [Link]
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Sci-Hub. (2017). Bulky β-Diketones Enabling New Lewis Acidic Ligand Platforms. [Link]
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A Comparative Analysis of the Reactivity of Beta-Diketones: A Guide for Researchers
This guide provides an in-depth comparative analysis of the reactivity of β-diketones, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships between the structure of β-diketones and their chemical behavior, supported by experimental data and detailed protocols. Our objective is to equip you with the foundational knowledge and practical insights necessary to effectively utilize this versatile class of compounds in your research endeavors.
The Duality of Structure: Keto-Enol Tautomerism
The reactivity of β-diketones is intrinsically linked to their ability to exist as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.[1] This equilibrium is not merely a chemical curiosity; it is the cornerstone of their diverse chemical behavior. The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond, creating a conjugated system that delocalizes electron density.[1]
dot
Caption: Keto-Enol Tautomerism in β-Diketones.
The position of this equilibrium is highly sensitive to the nature of the R and R' substituents and the solvent environment. Electron-withdrawing groups tend to favor the enol form by increasing the acidity of the α-protons, while bulky substituents can sterically hinder the planar enol form, shifting the equilibrium towards the diketo form. The polarity of the solvent also plays a crucial role; nonpolar solvents favor the intramolecularly hydrogen-bonded enol form, whereas polar protic solvents can stabilize the diketo form through intermolecular hydrogen bonding.[2]
A Tale of Two Reactivities: Acidity and Nucleophilicity
The dual nature of β-diketones gives rise to two primary modes of reactivity: as Brønsted acids and as carbon nucleophiles. The acidity of the α-protons, flanked by two electron-withdrawing carbonyl groups, makes them readily removable by a base to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.
Comparative Acidity of β-Diketones
The acidity of β-diketones, quantified by their pKa values, is a critical parameter influencing their reactivity. A lower pKa indicates a more acidic compound, meaning the α-proton is more easily abstracted to form the nucleophilic enolate. The pKa is significantly influenced by the electronic effects of the substituents.
| β-Diketone | R | R' | pKa (in water) | Reference |
| Acetylacetone | CH₃ | CH₃ | 8.95 | [3] |
| Benzoylacetone | C₆H₅ | CH₃ | 8.70 | [3] |
| Dibenzoylmethane | C₆H₅ | C₆H₅ | 9.35 | [3] |
| Trifluoroacetylacetone | CF₃ | CH₃ | 6.7 |
As the table illustrates, the presence of electron-withdrawing groups, such as a trifluoromethyl group, significantly increases the acidity (lowers the pKa) of the β-diketone. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting enolate anion.
Key Reactions: A Comparative Overview
The nucleophilic enolate derived from a β-diketone is a versatile intermediate for a variety of important organic transformations. The choice of β-diketone can have a profound impact on the rate and outcome of these reactions.
Alkylation: Building Carbon Frameworks
Experimental Protocol: Alkylation of Acetylacetone
This protocol describes a representative procedure for the monoalkylation of acetylacetone.
Materials:
-
Acetylacetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous acetone
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone.
-
Add acetylacetone (1.0 equivalent) to the stirring suspension.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation: Forming α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a β-diketone, to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] The reactivity of the β-diketone in this reaction is dependent on the ease of enolate formation. More acidic β-diketones will more readily form the requisite nucleophile under the typically mild basic conditions of the Knoevenagel condensation.[4]
dot
Caption: Knoevenagel Condensation Workflow.
Experimental Protocol: Knoevenagel Condensation of Dimedone with Benzaldehyde
This protocol provides a classic example of a Knoevenagel condensation.
Materials:
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Benzaldehyde
-
Piperidine (catalyst)
-
Ethanol
-
Ice-water bath
Procedure:
-
In a round-bottom flask, dissolve dimedone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The product will often precipitate out of the solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask in an ice-water bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven.
Michael Addition: Conjugate Addition for 1,5-Dicarbonyl Compounds
The Michael addition is the 1,4-addition of a nucleophile, in this case, the enolate of a β-diketone, to an α,β-unsaturated carbonyl compound.[5] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. The reactivity of the β-diketone as the "Michael donor" is governed by the nucleophilicity of its enolate. Generally, less acidic β-diketones form more nucleophilic enolates and may react more readily in Michael additions, provided a sufficiently strong base is used to generate the enolate.
Experimental Protocol: Michael Addition of Acetylacetone to Methyl Vinyl Ketone
This protocol outlines a typical Michael addition reaction.
Materials:
-
Acetylacetone
-
Methyl vinyl ketone
-
Sodium ethoxide (catalyst)
-
Ethanol
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To a separate flask containing a solution of acetylacetone (1.0 equivalent) in ethanol, add the sodium ethoxide solution dropwise at 0 °C.
-
After stirring for a short period, add methyl vinyl ketone (1.1 equivalents) dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by distillation or column chromatography.
Experimental Analysis of Reactivity
A quantitative comparison of β-diketone reactivity often involves spectroscopic methods to determine equilibrium positions and reaction kinetics.
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution.[2] The distinct chemical shifts of the protons in each form allow for their integration and the calculation of the equilibrium constant (Keq = [enol]/[keto]).
dot
Caption: Workflow for NMR Analysis of Tautomerism.
Key ¹H NMR Signals:
-
Enol form: A characteristic sharp singlet for the enolic proton (δ 12-17 ppm) and a singlet for the vinylic proton (δ 5-6 ppm).
-
Keto form: A singlet for the two α-protons (δ 3-4 ppm).
By comparing the integration of these signals, the relative concentrations of the two tautomers can be determined.
Conclusion
The reactivity of β-diketones is a fascinating interplay of their unique structural features, particularly the keto-enol tautomerism, and the electronic and steric effects of their substituents. A thorough understanding of these principles allows for the rational selection of a specific β-diketone to achieve the desired outcome in a variety of important organic reactions. The experimental protocols provided in this guide serve as a starting point for the practical application of this knowledge in a research setting.
References
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. [Link]
-
KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (1965). Canadian Science Publishing. [Link]
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KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (1965). Semantic Scholar. [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
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pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. PharmaXChange.info. [Link]
-
β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. LCSN. [Link]
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The dissociation constants pKa of investigated β- diketone derivatives... ResearchGate. [Link]
-
EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi. [Link]
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An expedient and green protocol for the Michael addition of malonates, diketones and beta-keto esters to the nitrostyrenes. ResearchGate. [Link]
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β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022). Nanalysis. [Link]
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Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
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β-diketones: Important Intermediates for Drug Synthesis. ijpras. [Link]
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Recent Developments in the Synthesis of β-Diketones. (2021). PMC - PubMed Central. [Link]
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The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (2025). ResearchGate. [Link]
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Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI. [Link]
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Properties and application of diketones and their derivatives. IntechOpen. [Link]
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Knoevenagel condensation mechanism and applications. (2023). Purechemistry. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 6-Methyl-2,4-heptanedione
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. 6-Methyl-2,4-heptanedione, a β-diketone, finds applications in various synthetic pathways. Ensuring its purity is critical for the reliability and reproducibility of experimental outcomes. This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound, grounded in scientific principles and practical insights.
The Significance of Purity for this compound
This compound, like many β-diketones, exists in a tautomeric equilibrium between its keto and enol forms. This characteristic, along with potential impurities from its synthesis, necessitates robust analytical methods for accurate purity assessment. Common impurities may include unreacted starting materials, byproducts from side reactions, or residual solvents. The presence of such impurities can significantly impact reaction kinetics, yield, and the impurity profile of subsequent products, particularly in drug development where stringent purity thresholds are required.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity validation depends on several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. Here, we compare four commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).
| Parameter | NMR Spectroscopy | GC-MS | HPLC | FTIR Spectroscopy |
| Principle | Nuclear spin transitions in a magnetic field | Separation by volatility and polarity, detection by mass | Separation by polarity, detection by UV/Vis or other detectors | Vibrational transitions of molecular bonds |
| Information Provided | Structural elucidation, quantification, tautomer ratio | Separation and identification of volatile components | Separation and quantification of components in a liquid mixture | Functional group identification |
| Strengths | Excellent for structural confirmation and quantification without a specific reference standard (qNMR) | High sensitivity and selectivity for volatile impurities | Versatile for a wide range of compounds, including non-volatile impurities | Rapid and non-destructive, good for preliminary assessment |
| Limitations | Lower sensitivity compared to MS, complex spectra for mixtures | Not suitable for non-volatile or thermally labile compounds | Challenges with β-diketones (poor peak shape), requires method development | Limited quantitative capability, not ideal for complex mixtures |
| Typical Purity Threshold | >95% | ppm to ppb level for impurities | % to ppm level for impurities | Primarily qualitative |
In-Depth Analysis of Purity Validation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and is highly effective for the purity assessment of this compound.[1][2][3]
Quantitative ¹H NMR (qNMR) offers a primary ratio method of measurement, allowing for the determination of purity without the need for a specific reference standard of the analyte.[4][5][6] The integral of a signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Furthermore, NMR is instrumental in characterizing the keto-enol tautomerism inherent to β-diketones like this compound.[1][2][3][7] The presence and ratio of both tautomers can be readily observed and quantified, which is crucial as the reactivity of each tautomer can differ.
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent Selection: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte or standard.
-
Instrument Parameters: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities that may be present in the synthesized this compound.[8][9][10]
The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for the identification of known and unknown impurities with high confidence, even at trace levels.
-
Sample Preparation: Dissolve a known amount of the synthesized product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Parameters:
-
Injector: Split/splitless injector, with an appropriate injection volume and temperature.
-
Column: A capillary column with a suitable stationary phase (e.g., a mid-polar phase like DB-5ms) is chosen to achieve good separation of the analyte and potential impurities.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the elution of compounds with a wide range of boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: The total ion chromatogram (TIC) is examined for peaks other than the main product. The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.
Caption: Workflow for GC-MS analysis of impurities.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for a Broad Range of Impurities
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility in separating a wide range of compounds.[11][12]
HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. This technique is particularly useful for analyzing non-volatile or thermally labile impurities that are not amenable to GC analysis. However, the analysis of β-diketones by conventional reversed-phase HPLC can be challenging due to their tendency to chelate with metal ions in the stationary phase, leading to poor peak shapes. The use of mixed-mode chromatography or specific mobile phase additives can overcome these challenges.[13][14]
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase or a compatible solvent.
-
Instrument Parameters:
-
Column: A C18 column is commonly used for reversed-phase chromatography. For β-diketones, a column with low silanol activity or a mixed-mode column may be necessary.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH and composition of the mobile phase are optimized to achieve good separation.
-
Detector: A UV detector is commonly used, with the wavelength set to the absorbance maximum of this compound.
-
-
Data Analysis: The chromatogram is analyzed for impurity peaks. Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard for each impurity is required.
Caption: Workflow for HPLC analysis of purity.
Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Preliminary Check
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR is a quick and straightforward method to confirm the presence of the characteristic functional groups of this compound and to get a preliminary indication of purity. The spectrum of a β-diketone will show characteristic peaks for the carbonyl (C=O) groups of both the keto and enol forms, as well as C-H and O-H (for the enol form) stretching and bending vibrations.[15][16] The presence of unexpected peaks may indicate the presence of impurities with different functional groups.
-
Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The infrared spectrum is recorded.
-
Data Analysis: The positions and relative intensities of the absorption bands are compared to a reference spectrum of pure this compound or to known characteristic frequencies for β-diketones.
Caption: Workflow for FTIR analysis.
Method Validation: Ensuring Trustworthy Results
To ensure the reliability of the chosen analytical method, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[13][14][16][17][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical Validation Data for Purity Analysis of this compound
The following table presents hypothetical, yet realistic, validation data for the different analytical techniques discussed.
| Validation Parameter | qNMR | GC-MS | HPLC-UV |
| Linearity (r²) | N/A (Primary Method) | >0.995 | >0.998 |
| Range (% of nominal) | 80-120% | 1-100 ppm | 0.05-1.5% |
| Accuracy (% Recovery) | 98.0-102.0% | 95.0-105.0% | 97.0-103.0% |
| Precision (RSD%) | < 1.0% | < 5.0% | < 2.0% |
| LOD | ~0.1% | ~0.5 ppm | ~0.01% |
| LOQ | ~0.3% | ~1.5 ppm | ~0.03% |
| Specificity | High (structure-based) | High (mass-based) | Moderate (retention time) |
Conclusion: An Integrated Approach to Purity Validation
No single analytical technique is universally superior for all applications. A comprehensive and reliable assessment of the purity of synthesized this compound is best achieved through an integrated approach.
-
FTIR serves as a rapid, initial check for the presence of the correct functional groups and gross impurities.
-
¹H NMR provides definitive structural confirmation and an accurate quantitative purity assessment through qNMR.
-
GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities with high sensitivity.
-
HPLC is essential for detecting non-volatile or thermally labile impurities that are not amenable to GC analysis.
By understanding the strengths and limitations of each technique and employing a multi-faceted validation strategy, researchers and drug development professionals can ensure the quality and purity of their synthesized this compound, leading to more reliable and reproducible scientific outcomes.
References
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β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - ResearchGate. (2010). [Link]
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Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed. (2010). [Link]
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Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC. (2021). [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). [Link]
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β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022). Nanalysis. [Link]
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Tautomerism of β-Diketones and β-Thioxoketones - MDPI. (2023). [Link]
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Existence of β-diketone form of curcuminoids revealed by NMR spectroscopy - PubMed. (2021). [Link]
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6-Methylheptan-2,4-dione - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]
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Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems - Agilent. [Link]
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) - YouTube. (2018). [Link]
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Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - NIH. (2022). [Link]
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Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples - BrJAC. (2020). [Link]
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Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS - ResearchGate. [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. [Link]
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Purity evaluation of 6 alpha-methylprednisolone acetate by HPLC - PubMed. (1993). [Link]
-
HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase - ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Chelating Efficiency of 6-Methyl-2,4-heptanedione and Comparative Ligands
Introduction: The Enduring Utility of β-Diketone Chelators
In the vast landscape of coordination chemistry, β-diketones stand out as exceptionally versatile and fundamental ligands.[1] Their utility stems from a unique structural feature: a pair of carbonyl groups separated by a methylene group. This arrangement facilitates a keto-enol tautomerism, where the enol form can be deprotonated to create a bidentate, monoanionic ligand.[2] The two oxygen atoms are perfectly positioned to coordinate with a metal ion, forming a stable six-membered chelate ring.[1] This ability to form stable complexes has led to their widespread use in catalysis, analytical chemistry, materials science, and as precursors for metal oxide thin films.[3][4]
The efficiency of chelation, quantified by the formation constant of the metal complex, is not uniform across all β-diketones. It is profoundly influenced by the nature of the substituents at the α and γ positions of the diketone backbone. These substituents can exert powerful electronic (inductive and resonance) and steric effects, thereby tuning the ligand's affinity for specific metal ions.
This guide provides an in-depth comparison of the chelating efficiency of 6-Methyl-2,4-heptanedione against a curated set of structurally similar β-diketone ligands: the archetypal Acetylacetone (acac) , the electron-deficient 1,1,1-Trifluoroacetylacetone (tfa) , and the sterically demanding Dibenzoylmethane (dbm) . We will explore the structural nuances that govern their chelating power and provide detailed experimental protocols for their quantitative evaluation.
Structural Comparison of Selected β-Diketone Ligands
The chelating ability of a β-diketone is primarily dictated by the acidity of its enolic proton (pKa) and the steric bulk surrounding the coordinating oxygen atoms. Electron-withdrawing groups tend to decrease the pKa, making the ligand more acidic, while electron-donating groups have the opposite effect. Steric hindrance can impede the approach of the metal ion and affect the overall stability of the resulting complex.
This compound (Isovalerylacetone) , with its isobutyl group, presents an interesting case.[5] The alkyl group is electron-donating (positive inductive effect), which increases the electron density on the oxygen atoms. This enhanced basicity should, in principle, lead to the formation of more stable metal complexes compared to acetylacetone. However, the bulkiness of the isobutyl group may introduce steric hindrance, potentially counteracting the favorable electronic effect, especially with smaller metal ions.
-
Acetylacetone (acac) : Serves as the benchmark. Its two methyl groups offer a baseline for electronic and steric effects.[2]
-
Trifluoroacetylacetone (tfa) : The potent electron-withdrawing trifluoromethyl group makes the enol proton significantly more acidic.[6] This facilitates deprotonation but also reduces the basicity of the coordinating oxygens, which can lead to less stable complexes with certain metals.[7][8]
-
Dibenzoylmethane (dbm) : The two phenyl groups are bulky and can introduce significant steric hindrance.[9][10] They also exert a combination of electron-withdrawing resonance and inductive effects.
| Ligand | Substituents | Key Structural Feature | Expected Impact on Chelation |
| This compound | Methyl, Isobutyl | Electron-donating, moderately bulky isobutyl group | Increased oxygen basicity (+), potential steric hindrance (-) |
| Acetylacetone (acac) | Methyl, Methyl | Small, weakly electron-donating groups | Baseline for comparison |
| Trifluoroacetylacetone (tfa) | Methyl, Trifluoromethyl | Strongly electron-withdrawing -CF₃ group | Increased acidity (+), decreased oxygen basicity (-) |
| Dibenzoylmethane (dbm) | Phenyl, Phenyl | Bulky, aromatic groups | Significant steric hindrance (-), resonance effects (+/-) |
Experimental Evaluation of Chelating Efficiency
To objectively compare the chelating efficiency, we must determine the stability constants (or formation constants, Kf) of the metal-ligand complexes. Two robust and widely adopted methods are spectrophotometric titration and solvent extraction analysis.
Method 1: Spectrophotometric Determination of Formation Constants
This method relies on the principle that the formation of a metal-ligand complex often results in a new species with a unique UV-Vis absorption spectrum.[11] By monitoring the change in absorbance as the ratio of metal to ligand is varied, one can determine both the stoichiometry and the stability of the complex.[12][13] The Mole-Ratio method is a straightforward approach.[14]
Detailed Protocol: Mole-Ratio Method
-
Preparation of Reagents:
-
Prepare a 1.0 x 10-3 M stock solution of the metal salt (e.g., CuSO₄·5H₂O) in a buffered aqueous solution (e.g., acetate buffer, pH 5.5).
-
Prepare a 1.0 x 10-3 M stock solution of each β-diketone ligand in a suitable solvent like ethanol or methanol.[15]
-
-
Determination of λmax:
-
Prepare a solution with a significant excess of the ligand relative to the metal ion (e.g., 10:1 molar ratio) to ensure complete complex formation.
-
Scan the absorbance of this solution across the UV-Vis spectrum (e.g., 300-800 nm) to identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
-
Titration Series:
-
Prepare a series of volumetric flasks. In each, place a constant volume of the ligand stock solution (e.g., 1.0 mL).
-
Add varying volumes of the metal stock solution to create a range of metal-to-ligand molar ratios (e.g., 0.1:1, 0.2:1, ..., 2:1).
-
Add buffer solution and solvent to bring each flask to the final volume, ensuring a constant final concentration of the ligand.
-
-
Measurement:
-
Allow the solutions to equilibrate for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank (containing all components except the metal ion).
-
-
Data Analysis:
-
Plot the measured absorbance versus the molar ratio of [Metal]/[Ligand].
-
The plot will typically show two linear portions. The intersection of the extrapolated lines indicates the stoichiometry of the complex.[13]
-
The formation constant (Kf) can be calculated from the absorbance data in the region of complex formation using established equations.[14][16]
-
Method 2: Solvent Extraction Efficiency
Solvent extraction provides a practical measure of a ligand's ability to sequester a metal ion from an aqueous phase into an immiscible organic phase.[17] This is highly relevant for applications in metal separation and purification.[18][19] The efficiency is evaluated by the distribution ratio (D), which is the ratio of the total metal concentration in the organic phase to that in the aqueous phase at equilibrium.
Detailed Protocol: Determination of Distribution Ratio
-
Preparation of Phases:
-
Aqueous Phase: Prepare a solution of the metal ion (e.g., 1.0 x 10-4 M Fe(III) from FeCl₃) in an acidic aqueous solution (e.g., 0.1 M HCl) to prevent hydrolysis. Adjust the pH to the desired value using a suitable buffer.
-
Organic Phase: Prepare a solution of the chelating ligand (e.g., 0.1 M this compound) in an immiscible organic solvent such as chloroform or butyl acetate.[20]
-
-
Extraction Procedure:
-
In a separatory funnel, combine equal volumes (e.g., 20 mL) of the aqueous and organic phases.
-
Shake the funnel vigorously for a sufficient time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis of Metal Concentration:
-
Carefully separate the two phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The concentration of the metal in the organic phase can be calculated by difference from the initial concentration in the aqueous phase.
-
-
Data Analysis:
-
Calculate the distribution ratio (D) using the formula: D = [M]org / [M]aq
-
The experiment should be repeated at various pH values to determine the optimal pH for extraction for each ligand. A plot of log(D) versus pH often yields valuable information about the extraction mechanism.[20]
-
Anticipated Results and Discussion
Based on the structural principles discussed, we can predict the relative performance of these ligands.
| Ligand | Predicted Kf Ranking | Predicted Extraction Efficiency | Rationale |
| This compound | High | High | The electron-donating isobutyl group increases the basicity of the coordinating oxygens, favoring stable complex formation. Its effect should outweigh its moderate steric hindrance for many metal ions. |
| Acetylacetone (acac) | Moderate | Moderate | The baseline ligand. It forms stable complexes but lacks the enhanced basicity of alkyl-substituted derivatives.[21] |
| Trifluoroacetylacetone (tfa) | Low to Moderate | Variable | The strong -I effect of the -CF₃ group lowers the basicity of the oxygen atoms, which can decrease the stability of the complex (lower Kf). However, the resulting neutral chelate can be highly soluble in organic solvents, sometimes leading to good extraction.[8] |
| Dibenzoylmethane (dbm) | Moderate to High | Moderate | The bulky phenyl groups can cause significant steric hindrance, potentially lowering Kf. However, the resulting complexes are often very stable and highly soluble in organic solvents, making it an effective extractant.[20] |
Causality Behind Experimental Choices:
-
Choice of Metal Ion: Copper(II) and Iron(III) are excellent choices for these studies. They form colored complexes with β-diketones, making them ideal for UV-Vis spectrophotometry, and they are common targets in industrial catalysis and environmental remediation.[15][20]
-
pH Control: The chelation reaction involves the deprotonation of the ligand. Therefore, the pH of the aqueous phase is a critical variable.[22] Buffering the system ensures that the observed changes are due to the metal-ligand interaction and not fluctuations in proton concentration.
-
Solvent Choice: For solvent extraction, the organic solvent (e.g., chloroform, butyl acetate) is chosen for its immiscibility with water and its ability to dissolve both the ligand and the final metal chelate complex.[20]
Conclusion
This compound is poised to be a highly efficient chelating agent, likely outperforming the standard acetylacetone for many metal ions. Its performance is a finely tuned balance between the favorable electronic contribution of its isobutyl group and potential steric limitations. In comparison to ligands with strongly electron-withdrawing (tfa) or very bulky (dbm) substituents, this compound offers a compelling combination of enhanced coordinating power without excessive steric hindrance.
The experimental protocols detailed in this guide provide a robust framework for quantitatively verifying these predictions. By systematically determining the formation constants and solvent extraction distribution ratios, researchers can select the optimal β-diketone ligand for their specific application, whether it be in catalysis, analytical separations, or the synthesis of advanced materials.
References
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- Vertex AI Search. (2025).
- Chem-Impex. (n.d.). Trifluoroacetylacetone.
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analytical method validation for quantifying 6-Methyl-2,4-heptanedione
An In-Depth Comparative Guide to Analytical Method Validation for the Quantification of 6-Methyl-2,4-heptanedione
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A validated method ensures that your results are accurate, reproducible, and fit for their intended purpose. This document moves beyond mere procedural lists to explain the scientific rationale behind method selection and validation parameter design, grounding every recommendation in established regulatory frameworks and practical laboratory experience.
Introduction: The Analyte and the Imperative for Validation
This compound (CAS No: 3002-23-1) is a β-diketone with the molecular formula C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol .[1][2][3] Its chemical structure features two carbonyl groups separated by a methylene group, making it a versatile reactant in various organic syntheses, including the formation of heterocyclic compounds like furans and pyrazoles.
Given its role as a synthetic building block, the precise quantification of this compound is critical for:
-
Quality Control (QC): Ensuring the purity and strength of the starting material.
-
Process Monitoring: Tracking its consumption during a chemical reaction to determine reaction kinetics and endpoint.
-
Stability Studies: Assessing its degradation over time under various storage conditions.
-
Impurity Profiling: Quantifying related substances and potential degradation products.
The Framework of Analytical Method Validation
Before comparing specific instrumental techniques, it is essential to understand the universal parameters that define a validated method. According to ICH Q2(R2), these parameters demonstrate that the analytical procedure is reliable, accurate, and reproducible.[9][10][11]
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.[10][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Between-laboratory precision (typically assessed during method transfer).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The relationship and workflow of these validation steps can be visualized as follows:
Comparative Guide: GC-MS vs. HPLC-UV for this compound
The physical properties of this compound—specifically its volatility (boiling point ~180-182 °C) and the presence of chromophoric carbonyl groups—make it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the specific application, sample matrix, and required sensitivity.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC is an ideal technique for separating volatile and semi-volatile compounds.[14] An inert carrier gas sweeps the vaporized sample through a capillary column. Separation occurs based on the compound's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The mass spectrometer (MS) detector then ionizes the eluted compounds, separating the ions based on their mass-to-charge ratio to provide highly specific identification and quantification.
Why it is the Preferred Method:
-
High Specificity: The MS detector provides a unique mass spectrum for the analyte, acting as a chemical fingerprint. This allows for unambiguous identification and quantification even in complex matrices, fulfilling the specificity requirement.[14]
-
Excellent Sensitivity: GC-MS systems can readily achieve low limits of detection (LOD) and quantitation (LOQ), often in the parts-per-billion (ppb) range, making them suitable for trace impurity analysis.[15]
-
Established Protocols: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have well-established methods (e.g., EPA Method 8260) for the analysis of volatile organic compounds (VOCs) by GC-MS, providing a strong foundation for method development.[16][17]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Operation: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like this compound, a reverse-phase (RP) HPLC method would be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, such as acetonitrile and water.[18] The ketone functional groups exhibit UV absorbance, allowing for detection with a standard UV-Vis spectrophotometer.
Why it is a Viable Alternative:
-
Versatility: HPLC is suitable for a broader range of compounds, including non-volatile impurities that would not be amenable to GC analysis.
-
Simpler Sample Preparation: For samples already in a liquid matrix, HPLC may require minimal sample preparation (e.g., "dilute and shoot"), avoiding the need for headspace or purge-and-trap techniques sometimes used in GC.
-
Robustness: Modern HPLC systems are known for their robustness and high precision in routine QC environments.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any samples are analyzed.
Protocol 1: GC-MS Method Validation Workflow
A. Instrumentation & Conditions:
-
System: Gas chromatograph with a mass selective detector (e.g., Agilent GC-MS or SCION 8500-GC with 8700 SQ MS).[17]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[19]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Oven Program: Initial 50°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 40-250 amu. Monitor characteristic ions for this compound (e.g., m/z 43, 57, 85, 142).
B. Validation Procedure:
-
Specificity: Analyze a blank solvent, a placebo (matrix without analyte), and a sample spiked with the analyte and known potential impurities. Demonstrate that no interfering peaks are present at the retention time of this compound.
-
Linearity: Prepare a series of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL). Inject each standard in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.
-
Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix. Analyze each level in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[13][20]
-
Precision (Repeatability): Analyze a single standard solution (at 100% target concentration) six times. Calculate the relative standard deviation (%RSD) of the peak areas. Acceptance criterion is typically ≤ 2.0%.[20]
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst. Compare the results to assess intermediate precision.
-
LOQ/LOD: Determine instrumentally by injecting progressively lower concentrations and establishing the concentration at which the signal-to-noise ratio is approximately 10:1 (for LOQ) and 3:1 (for LOD). The LOQ should be further verified by analyzing a standard at this concentration and confirming it meets acceptance criteria for accuracy and precision.
Protocol 2: HPLC-UV Method Validation Workflow
A. Instrumentation & Conditions:
-
System: HPLC with a UV-Vis Detector (e.g., Agilent 1260, Waters Alliance).
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column).[18]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (ketone n-π* transition).
-
Injection Volume: 10 µL.
B. Validation Procedure:
-
Specificity: Analyze a blank mobile phase, a placebo, and a sample spiked with the analyte. A photodiode array (PDA) detector can be used to assess peak purity to further confirm specificity.
-
Linearity: Prepare at least five calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL). Inject each in triplicate. Plot the average peak area vs. concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.
-
Accuracy: Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). Analyze each in triplicate and calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[13][20]
-
Precision (Repeatability): Analyze a single standard solution (at 100% target concentration) six times. Calculate the %RSD of the peak areas. Acceptance criterion is typically ≤ 2.0%.[20]
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst.
-
LOQ/LOD: Determine by injecting progressively lower concentrations and establishing the concentration at which the signal-to-noise ratio is approximately 10:1 (for LOQ) and 3:1 (for LOD).
Performance Data Comparison
The following table summarizes the expected performance characteristics for the two validated methods. These are typical values based on extensive field experience with these techniques.
| Validation Parameter | GC-MS | HPLC-UV | Commentary |
| Specificity | Excellent | Good to Excellent | MS provides definitive mass spectral identification, making it inherently more specific than UV detection.[14] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | Both techniques are capable of excellent linearity over a defined range. |
| Range | Wide (ng/mL to µg/mL) | Moderate (µg/mL) | GC-MS typically offers a wider dynamic range and lower limits. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods can achieve high accuracy when properly validated.[13] |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | Both methods are highly precise.[20] |
| Limit of Quantitation (LOQ) | Low (e.g., < 1 µg/mL) | Moderate (e.g., 5-10 µg/mL) | GC-MS is generally more sensitive. |
| Pros | - Unmatched specificity- High sensitivity for trace analysis- Ideal for volatile impurities | - Broad applicability- Robust for routine QC- Can analyze non-volatile components | |
| Cons | - Limited to thermally stable and volatile compounds- Potential for matrix interference in the ion source | - Lower specificity than MS- Potential for co-elution issues- Higher solvent consumption |
Conclusion: Selecting the Right Method
Both GC-MS and HPLC-UV can be successfully validated for the quantification of this compound. The final choice is driven by the analytical objective.
-
For comprehensive impurity profiling, trace-level quantification, or analysis in complex matrices, GC-MS is the authoritative choice. Its superior specificity and sensitivity ensure that you are confidently identifying and quantifying the correct analyte without interference. This is the recommended method for development-stage work and for identifying unknown related substances.
-
For routine quality control of a well-characterized product where the impurity profile is known and non-volatile components are not of concern, a validated HPLC-UV method offers a robust, reliable, and cost-effective solution. Its operational simplicity and high precision make it ideal for high-throughput testing environments.
Ultimately, the validation process itself, guided by the principles of ICH Q2(R2), is what transforms a well-developed analytical procedure into a trustworthy system for generating reliable data, regardless of the instrumentation employed.[6][8]
References
-
EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
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EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. SCION Instruments. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ECA Academy. [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. ProPharma. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). U.S. Environmental Protection Agency. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
EPA 8260 Volatile Organic Compound Testing. Eurolab. [Link]
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FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
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SW-846 Test Method 5021A: Volatile Organic Compounds (VOCs) in Various Sample Matrices Using Equilibrium Headspace Analysis. U.S. Environmental Protection Agency. [Link]
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2,4-Heptanedione, 6-methyl-. NIST WebBook. [Link]
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Separation of 2,4-Heptanedione, 6-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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2,4-Heptanedione, 6-methyl-. NIST WebBook. [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
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GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. [Link]
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(PDF) ANALYTICAL METHOD VALIDATION. ResearchGate. [Link]
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A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Pharmacy Research. [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
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Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry. [Link]
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Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. ResearchGate. [Link]
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Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. ResearchGate. [Link]
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A Comparative Guide to the Applications of 6-Methyl-2,4-heptanedione
In the vast landscape of chemical intermediates, 6-methyl-2,4-heptanedione emerges as a versatile and valuable building block for a multitude of applications, ranging from the intricate synthesis of novel pharmaceutical scaffolds to the nuanced formulation of flavors and fragrances. This guide provides an in-depth technical exploration of the key applications of this β-diketone, offering a comparative analysis against common alternatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their endeavors.
Core Synthesis and Physicochemical Properties
This compound, also known as isovalerylacetone, is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its β-dicarbonyl moiety is the cornerstone of its reactivity, enabling it to participate in a wide array of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3002-23-1 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [3] |
| Density | 0.92 g/mL at 25 °C | [4] |
| Boiling Point | 197.4 °C at 760 mmHg | [1] |
| Flash Point | 69.6 °C | [1] |
| Solubility | Slightly soluble in water | [5] |
The synthesis of this compound is typically achieved through a Claisen condensation reaction between a suitable ketone and ester. Understanding its tautomeric nature, existing in equilibrium between the diketo and enol forms, is crucial for predicting its reactivity in various chemical environments.
Applications in Organic Synthesis: A Gateway to Heterocyclic Compounds
The true prowess of this compound lies in its utility as a multipurpose intermediate in organic synthesis, particularly in the construction of diverse heterocyclic frameworks that form the backbone of many pharmaceutical agents.[6] Its ability to react with a variety of dinucleophiles makes it a preferred starting material for synthesizing substituted pyridines, pyrazoles, and other key heterocyclic systems.[7][8]
Synthesis of Substituted Pyridines
The Hantzsch pyridine synthesis and its variations offer a classic route to dihydropyridines and subsequently pyridines, often employing a β-dicarbonyl compound. The use of this compound allows for the introduction of an isobutyl group and a methyl group at specific positions on the pyridine ring, offering a handle for further functionalization.
Comparative Analysis: this compound vs. Acetylacetone in Pyridine Synthesis
| Feature | This compound | Acetylacetone (2,4-pentanedione) | Rationale & Insights |
| Substituent Pattern | Affords pyridines with isobutyl and methyl substituents. | Yields pyridines with two methyl substituents. | The choice of β-diketone directly dictates the substitution pattern on the final pyridine ring, allowing for tailored synthesis of analogues. |
| Reactivity | The steric bulk of the isobutyl group can influence reaction kinetics and, in some cases, regioselectivity. | Generally exhibits higher reaction rates due to lower steric hindrance. | Forcing conditions might be required to achieve high yields with this compound in certain transformations. |
| Application in Drug Discovery | The isobutyl moiety can enhance lipophilicity and modulate binding interactions with biological targets. | Provides a simple and fundamental pyridine scaffold. | The ability to introduce varied alkyl groups is crucial for structure-activity relationship (SAR) studies. |
Experimental Protocol: Synthesis of a Dihydropyridine Derivative using this compound
This protocol outlines a typical Hantzsch-type reaction.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and this compound (2 equivalents) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.
Causality Behind Experimental Choices:
-
Excess of β-diketone: Ensures complete consumption of the aldehyde.
-
Ammonium acetate: Serves as the nitrogen source for the pyridine ring.
-
Reflux conditions: Provides the necessary activation energy for the condensation and cyclization steps.
Diagram: Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for Hantzsch dihydropyridine synthesis.
Synthesis of Substituted Pyrazoles
The reaction of β-diketones with hydrazine derivatives is a cornerstone for the synthesis of pyrazoles, a privileged scaffold in medicinal chemistry. This compound provides a route to pyrazoles bearing methyl and isobutyl groups, which can be valuable for tuning the pharmacological properties of the resulting compounds.
Experimental Protocol: Synthesis of a Pyrazole Derivative
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (solvent)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate or the substituted hydrazine (1 equivalent) dropwise to the solution while stirring.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired pyrazole.[4]
Diagram: Pyrazole Synthesis from a β-Diketone
Caption: Workflow for comparing metal chelation capacity.
Flavor and Fragrance Applications
With its inherent fruity and slightly herbaceous aroma, this compound finds application as a flavoring agent in the food and beverage industry and as a component in fragrance formulations. [1]Its organoleptic profile can contribute to a variety of fruit and savory flavor profiles.
While detailed sensory panel data comparing this compound to other flavoring agents is proprietary and context-dependent, its performance can be benchmarked against other ketones and esters used to create similar flavor notes. Headspace gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are powerful techniques for such comparisons.
Comparative Overview: Flavor and Fragrance Profile
| Compound | Odor/Flavor Profile | Typical Applications | Comparative Insight |
| This compound | Fruity, herbaceous, slightly cheesy | Fruit flavors (e.g., pineapple, berry), savory flavors | Offers a more complex profile than simple esters, with both fruity and savory facets. |
| Ethyl Acetate | Fruity, solvent-like | Fruit flavors, confectionary | A common, more volatile top note. This compound provides more of a middle note. |
| 6-Methyl-5-hepten-2-one | Green, citrusy, powerful | Citrus and herbal flavors | A related ketone with a distinctly different, more "green" and less fruity character. |
Experimental Protocol: Headspace GC-MS Analysis of a Flavored Product
This protocol describes a general method for analyzing the volatile compounds in a food or beverage product containing this compound.
Materials:
-
Food/beverage sample
-
Internal standard (e.g., d-limonene of known concentration)
-
Headspace vials
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Place a known amount of the sample into a headspace vial.
-
Add a known amount of the internal standard.
-
Seal the vial and incubate at a specific temperature and time to allow volatile compounds to partition into the headspace.
-
Using a gas-tight syringe, withdraw a sample of the headspace and inject it into the GC-MS.
-
Run the GC-MS analysis using a suitable temperature program.
-
Identify and quantify the volatile compounds, including this compound, by comparing their mass spectra and retention times to those of authentic standards and using the internal standard for quantification.
Conclusion
This compound stands as a testament to the versatility of β-dicarbonyl compounds. Its applications in organic synthesis provide a robust platform for the creation of complex and biologically relevant molecules. As a chelating agent, it offers an alternative to traditional ligands, with potential for fine-tuning metal-based processes. In the realm of flavors and fragrances, it contributes a unique and complex profile. This guide has provided a comparative framework and foundational protocols to assist researchers in harnessing the full potential of this valuable chemical intermediate. Further exploration into its reaction kinetics, the stability of its metal complexes with a broader range of metals, and detailed sensory analysis will undoubtedly unveil even more applications for this multifaceted molecule.
References
- Ibrahim, M. S., & Alwan, E. S. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
- Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5497-5502.
-
ResearchGate. (2025). Table 1. Overall stability constants (log β) and equilibrium constants... Retrieved from [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
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Safety Operating Guide
A-Scientist's Guide to the Proper Disposal of 6-Methyl-2,4-heptanedione
For researchers and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methyl-2,4-heptanedione (CAS No. 3002-23-1), a flammable ß-diketone. The procedures outlined herein are synthesized from regulatory standards and industry best practices to ensure operational safety and compliance.
Chemical Profile and Hazard Identification
This compound, also known as isovalerylacetone, is a colorless to light yellow liquid utilized in various chemical syntheses.[1] A comprehensive understanding of its properties is the critical first step in formulating a safe disposal plan. The primary hazards associated with this compound are its flammability and potential as a skin, eye, and respiratory irritant.[1]
Key Safety and Physical Properties:
| Property | Value | Significance for Disposal |
| CAS Number | 3002-23-1 | Unique identifier for accurate chemical inventory and waste profiling. |
| Classification | Flammable Liquid, Hazard Category 3 | Dictates the need for ignition source control and specific hazardous waste handling procedures.[1][2] |
| Flash Point | 59 °C (138.2 °F) - closed cup | The lowest temperature at which vapors can ignite.[1] This value confirms its classification as a flammable liquid under EPA and OSHA standards.[2][3] |
| GHS Hazard Codes | H226, H315, H319, H335 | Indicates it is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] |
| Storage Class | 3 - Flammable Liquids | Requires storage in a designated flammables cabinet, away from incompatible materials.[1] |
| Incompatibilities | Strong oxidizing agents | Must be segregated from oxidizers during storage and in waste streams to prevent violent reactions.[4] |
Pre-Disposal Planning and Waste Characterization
The cardinal rule of laboratory waste management is that no procedure should begin without a clear disposal plan.[5] All chemical waste, whether used or surplus, must be treated as hazardous until formally determined otherwise by your institution's Environmental Health & Safety (EHS) department.[6]
Causality of Pre-Disposal Planning:
-
Safety: Prevents accidental mixing of incompatible waste streams, which could lead to fire, explosion, or toxic gas release.
-
Compliance: Ensures adherence to strict federal (EPA), state, and local regulations for hazardous waste management, a "cradle-to-grave" responsibility.[2][7]
-
Efficiency: Streamlines the waste pickup and disposal process, minimizing the accumulation of hazardous materials in the laboratory.
Step-by-Step Disposal Protocol
This protocol is a comprehensive guide based on established best practices. Crucially, you must always consult and adhere to your institution's specific waste disposal protocols and EHS guidelines.
Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
-
Action: Identify a specific location within the laboratory, at or near the point of generation, to accumulate the waste. This area must be under the control of the laboratory personnel.
-
Rationale: The SAA is a federally regulated concept that allows for the safe, temporary storage of hazardous waste without requiring a full-scale storage permit.
Step 2: Select a Compatible Waste Container
-
Action: Choose a container made of a material compatible with this compound. The original product container is often the best choice.[6] If unavailable, a clean, high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.
-
Rationale: Incompatible containers can degrade, leading to leaks and spills. The container must be in good condition, free of leaks, and able to be securely closed to prevent the release of flammable vapors.[4][6]
Step 3: Properly Label the Waste Container
-
Action: Before adding any waste, affix a "Hazardous Waste" label provided by your EHS department to the container. Fill it out completely, including:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (Avoid using abbreviations or chemical formulas).
-
An accurate list of all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Flammable," "Irritant").
-
-
Rationale: Accurate labeling is a strict regulatory requirement and is vital for communicating hazards to all personnel and ensuring the waste is ultimately handled by the correct disposal facility.[8]
Step 4: Waste Collection and Segregation
-
Action: Carefully pour the waste this compound into the labeled container. Keep the container closed at all times except when adding waste.[5]
-
Rationale: Keeping the container closed minimizes the release of flammable vapors, which can travel to an ignition source and flash back.[4]
-
Critical Segregation:
Step 5: Arrange for Disposal
-
Action: Once the container is full (do not overfill, leave at least 10% headspace) or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.
-
Rationale: EHS professionals are trained and authorized to transport the waste from your lab to a central accumulation area before it is sent to a licensed hazardous waste disposal plant for final disposition, typically via high-temperature incineration.[9]
Emergency Procedures for Spills: In the event of a spill, immediately alert personnel in the area. Ensure adequate ventilation and remove all sources of ignition.[9] Use spark-proof tools and an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Collect the absorbent material and contaminated items, place them in a sealed, labeled container, and dispose of them as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
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Hazardous Waste Materials Guide: Flammable Liquids . MLI Environmental. Available at: [Link]
-
How to Safely Dispose of Flammable Liquids . Vision Environmental. Available at: [Link]
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Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations . U.S. Environmental Protection Agency. Available at: [Link]
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How Flammable Liquids are Categorized . Hazardous Waste Experts. Available at: [Link]
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How Do You Discard Class 3 Flammable Liquids List Chemicals? . eWaste Disposal, Inc. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
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Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]
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Laboratory Waste Disposal Handbook . University of Essex. Available at: [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 6-Methyl-2,4-heptanedione
For professionals in research, discovery, and drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe use of 6-Methyl-2,4-heptanedione, moving beyond mere compliance to foster a culture of proactive safety. Here, we will dissect the "why" behind each safety measure, ensuring that every action is understood and every risk is mitigated.
Understanding the Compound: Hazard Profile of this compound
This compound, a beta-diketone, is a versatile reagent in organic synthesis.[1] However, its utility is accompanied by a specific hazard profile that necessitates rigorous adherence to safety protocols. It is classified as a flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] A comprehensive understanding of its properties is the first line of defense against accidental exposure.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [2][4] |
| Molecular Weight | 142.20 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Flash Point | 59 °C (138.2 °F) - closed cup | |
| Density | 0.92 g/mL at 25 °C | |
| Storage | Store at 2-8°C in a well-ventilated place. Keep container tightly closed. | [6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the potential for exposure. The following recommendations are based on a risk-based assessment for handling this compound.
Core PPE for Routine Handling
For standard laboratory operations involving small quantities of this compound, the following PPE is mandatory:
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, due to its classification as a serious eye irritant, chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are strongly recommended.[6] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Body Protection: A standard laboratory coat should be worn to protect against minor splashes and spills. Ensure the lab coat is fully buttoned.
Enhanced PPE for High-Risk Procedures
For operations involving larger volumes, heating, or the potential for significant aerosol generation, an upgraded PPE protocol is necessary:
-
Respiratory Protection: If working outside of a certified chemical fume hood or in a poorly ventilated area, respiratory protection is crucial. A respirator with a type ABEK (EN14387) filter is recommended to protect against organic vapors.
-
Body Protection: In addition to a lab coat, a chemical-resistant apron or coveralls should be worn to provide an extra layer of protection for the torso and legs.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the safety of all laboratory personnel.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of vapors.[6][7]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
Procedural Workflow for Safe Handling
-
Preparation:
-
Handling:
-
Dispense the chemical carefully, avoiding splashing.
-
Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[2][9]
-
Use non-sparking tools and explosion-proof equipment, especially when handling larger quantities.[2][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][9]
-
-
Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2]
-
Decontaminate all equipment and the work area according to your institution's standard operating procedures.
-
Emergency Response: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][6]
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison control center or seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: A workflow for the safe response to a this compound spill.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Collection: All waste containing this compound, including contaminated absorbents from spills, should be collected in a clearly labeled, sealed container that is compatible with the chemical.[10]
-
Disposal Route: The primary disposal route for this chemical is through a licensed and approved waste disposal plant.[6][9] Do not dispose of this compound down the drain or in regular trash.
-
Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal protocols.[10][11] These guidelines are designed to be in compliance with local, state, and federal regulations.
By integrating these principles of informed caution and procedural diligence into your daily laboratory practices, you contribute to a safer and more effective research environment.
References
-
Cheméo. (n.d.). Chemical Properties of 2,4-Heptanedione, 6-methyl- (CAS 3002-23-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Heptanedione, 6-methyl-. PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2,4-Heptanedione, 6-methyl- - Substance Details - SRS. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
